molecular formula C26H24FN5O3 B11936226 AMG580

AMG580

Katalognummer: B11936226
Molekulargewicht: 473.5 g/mol
InChI-Schlüssel: NWONINZVPVTBGN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

AMG580 is a useful research compound. Its molecular formula is C26H24FN5O3 and its molecular weight is 473.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C26H24FN5O3

Molekulargewicht

473.5 g/mol

IUPAC-Name

1-[4-[3-[4-(1H-benzimidazole-2-carbonyl)phenoxy]pyrazin-2-yl]piperidin-1-yl]-2-fluoropropan-1-one

InChI

InChI=1S/C26H24FN5O3/c1-16(27)26(34)32-14-10-17(11-15-32)22-25(29-13-12-28-22)35-19-8-6-18(7-9-19)23(33)24-30-20-4-2-3-5-21(20)31-24/h2-9,12-13,16-17H,10-11,14-15H2,1H3,(H,30,31)

InChI-Schlüssel

NWONINZVPVTBGN-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)N1CCC(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)C4=NC5=CC=CC=C5N4)F

Herkunft des Produkts

United States

Foundational & Exploratory

AMG 580: A Technical Guide on its Mechanism of Action in CNS Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG 580 is a potent and selective small-molecule antagonist of phosphodiesterase 10A (PDE10A).[1][2] This enzyme is highly expressed in the medium spiny neurons of the striatum, a key brain region implicated in the pathophysiology of several central nervous system (CNS) disorders, including schizophrenia and Huntington's disease.[1][2] By inhibiting PDE10A, AMG 580 modulates intracellular signaling cascades that are crucial for neuronal function, offering a promising therapeutic avenue for these debilitating conditions. This technical guide provides an in-depth overview of the core mechanism of action of AMG 580, supported by available quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Core Mechanism of Action: PDE10A Inhibition

The primary mechanism of action of AMG 580 is the inhibition of the PDE10A enzyme. PDE10A is responsible for the hydrolysis of two critical second messengers: cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By blocking the activity of PDE10A, AMG 580 leads to an accumulation of both cAMP and cGMP within the striatal medium spiny neurons. This elevation in second messenger levels, in turn, modulates the activity of downstream signaling pathways, most notably those regulated by dopamine D1 and D2 receptors. This dual action is believed to be central to the therapeutic potential of PDE10A inhibitors in psychiatric and neurological disorders.

Quantitative Data

The following tables summarize the available quantitative data for AMG 580, highlighting its potency and selectivity for PDE10A.

ParameterValueSpeciesAssay TypeReference
IC50 0.13 nMNot SpecifiedIn vitro PDE10A enzyme inhibition assay--INVALID-LINK--
KD 71.9 pMBaboonIn vitro radioligand binding assay--INVALID-LINK--

Table 1: In Vitro Potency and Affinity of AMG 580 for PDE10A

PDE IsoformInhibitionConcentrationReference
Other PDEsNo significant inhibitionUp to 30 µM--INVALID-LINK--

Table 2: Selectivity of AMG 580

Signaling Pathways

The inhibition of PDE10A by AMG 580 has a significant impact on the signaling pathways within striatal medium spiny neurons. The following diagrams, generated using the DOT language, illustrate these key pathways.

PDE10A_Inhibition_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D1R D1 Receptor Dopamine->D1R D2R D2 Receptor Dopamine->D2R AC Adenylyl Cyclase D1R->AC Activates D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PDE10A PDE10A cAMP->PDE10A PKA PKA cAMP->PKA Activates AMP AMP PDE10A->AMP Hydrolyzes Downstream Downstream Signaling (e.g., DARPP-32, CREB) PKA->Downstream AMG580 AMG 580 This compound->PDE10A Inhibits

Caption: AMG 580 inhibits PDE10A, increasing cAMP levels and modulating dopamine signaling.

Experimental_Workflow_PDE10A_Inhibition cluster_invitro In Vitro Assays cluster_invivo In Vivo Animal Models EnzymeAssay PDE10A Enzyme Inhibition Assay IC50 IC50 Value EnzymeAssay->IC50 Determines AnimalModels Rodent Models of Psychosis (e.g., PCP-induced hyperactivity) EnzymeAssay->AnimalModels Informs BindingAssay Radioligand Binding Assay KD KD Value BindingAssay->KD Determines BindingAssay->AnimalModels Informs Behavioral Behavioral Assessments (e.g., Locomotor Activity, CAR) AnimalModels->Behavioral Neurochemical Neurochemical Analysis (e.g., Microdialysis) AnimalModels->Neurochemical Efficacy Therapeutic Efficacy Behavioral->Efficacy Assesses MoA Mechanism of Action Neurochemical->MoA Elucidates

Caption: Workflow for preclinical evaluation of a PDE10A inhibitor like AMG 580.

Experimental Protocols

Detailed experimental protocols for studies specifically utilizing AMG 580 are not extensively available in the public domain, as much of the research has focused on its utility as a PET imaging agent. However, based on standard methodologies for characterizing PDE10A inhibitors, the following protocols would be key in a comprehensive evaluation.

In Vitro PDE10A Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of AMG 580 against PDE10A.

Methodology:

  • Reagents and Materials: Recombinant human PDE10A enzyme, a fluorescently labeled cAMP or cGMP substrate, assay buffer, and a multi-well plate.

  • Procedure:

    • A dilution series of AMG 580 is prepared in the assay buffer.

    • The recombinant PDE10A enzyme is incubated with varying concentrations of AMG 580.

    • The enzymatic reaction is initiated by the addition of the fluorescently labeled substrate.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is terminated, and the amount of hydrolyzed substrate is quantified using a fluorescence plate reader.

  • Data Analysis: The percentage of inhibition at each concentration of AMG 580 is calculated relative to a control with no inhibitor. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Radioligand Binding Assay

Objective: To determine the binding affinity (KD) of AMG 580 for the PDE10A enzyme.

Methodology:

  • Reagents and Materials: Membranes from cells expressing PDE10A, radiolabeled AMG 580 (e.g., [3H]AMG 580), binding buffer, and a filter-based harvesting system.

  • Procedure:

    • A fixed concentration of radiolabeled AMG 580 is incubated with the PDE10A-expressing membranes in the presence of increasing concentrations of unlabeled AMG 580 (competition binding).

    • The mixture is incubated to allow binding to reach equilibrium.

    • The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.

    • The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled ligand) from the total binding. The KD is calculated from the IC50 of the competition curve using the Cheng-Prusoff equation.

Animal Models of Psychosis

Objective: To evaluate the in vivo efficacy of AMG 580 in animal models relevant to schizophrenia.

1. PCP-Induced Hyperlocomotion Model:

  • Animal Model: Male rats or mice.

  • Procedure:

    • Animals are habituated to the testing environment (e.g., an open-field arena).

    • A baseline locomotor activity is recorded.

    • Animals are pre-treated with various doses of AMG 580 or a vehicle control.

    • Psychosis-like behavior is induced by the administration of a psychostimulant such as phencyclidine (PCP).

    • Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified duration post-PCP administration.

  • Data Analysis: The effect of AMG 580 on PCP-induced hyperlocomotion is analyzed by comparing the activity levels of the AMG 580-treated groups to the vehicle-treated control group.

2. Conditioned Avoidance Response (CAR) Model:

  • Animal Model: Male rats.

  • Procedure:

    • Animals are trained in a shuttle box to avoid a mild footshock (unconditioned stimulus) by responding to a preceding conditioned stimulus (e.g., a light or tone).

    • Once the animals have acquired the avoidance response, they are treated with different doses of AMG 580 or a vehicle.

    • The number of successful avoidance responses is recorded during a test session.

  • Data Analysis: The percentage of avoidance failures is calculated for each treatment group and compared to the vehicle control to assess the antipsychotic-like potential of AMG 580.

Conclusion

AMG 580 is a highly potent and selective PDE10A inhibitor with a clear mechanism of action centered on the modulation of cAMP and cGMP signaling within the striatum. This mechanism holds significant therapeutic promise for CNS disorders such as schizophrenia and Huntington's disease, where striatal dysfunction is a core pathological feature. While the publicly available data on the preclinical efficacy of AMG 580 as a therapeutic agent is limited, its well-characterized properties as a PDE10A antagonist provide a strong rationale for its further investigation. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of AMG 580 and other novel PDE10A inhibitors in the drug development pipeline.

References

The Role of PDE10A in Schizophrenia: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Promising Target and Its Complex Clinical Translation

Introduction

Schizophrenia is a severe psychiatric disorder characterized by a constellation of positive, negative, and cognitive symptoms. For decades, the primary therapeutic strategy has centered on the modulation of dopamine D2 receptors. However, the limitations of current antipsychotics, including incomplete efficacy and significant side effects, have driven the search for novel therapeutic targets. One of the most compelling of these has been Phosphodiesterase 10A (PDE10A).

PDE10A is a dual-substrate enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), critical second messengers in intracellular signaling.[1] Its high and nearly exclusive expression in the medium spiny neurons (MSNs) of the striatum places it at a critical junction for integrating cortical and dopaminergic signals, which are known to be disrupted in schizophrenia.[2][3][4] This guide provides a comprehensive technical overview of the role of PDE10A in schizophrenia, from its fundamental role in signaling pathways to the preclinical evidence that fueled its development as a therapeutic target and the clinical trial results that have prompted a re-evaluation of its potential.

Molecular Function and Signaling Pathways

PDE10A is a key regulator of signal transduction in the basal ganglia, a brain region integral to motor control, cognition, and emotional processing.[5][6] Its function is intrinsically linked to the dopamine-sensitive direct and indirect pathways of the striatum.

  • Striatal Expression: PDE10A is highly expressed in both D1 receptor-expressing MSNs of the "direct" pathway (striatonigral) and D2 receptor-expressing MSNs of the "indirect" pathway (striatopallidal).[3]

  • Cyclic Nucleotide Regulation: The enzyme controls the magnitude and duration of cAMP and cGMP signaling.[7][8] By degrading these second messengers, PDE10A terminates the downstream signaling cascades initiated by neurotransmitters, particularly dopamine.[3][9]

  • Modulation of Dopamine Pathways: In the direct pathway, D1 receptor activation stimulates cAMP production. In the indirect pathway, D2 receptor activation inhibits it.[3] By degrading cAMP, PDE10A acts as a brake on this signaling. Therefore, inhibiting PDE10A is hypothesized to have a dual effect:

    • Potentiate D1 Signaling: Increasing cAMP levels in direct pathway MSNs, which may be beneficial for the negative and cognitive symptoms of schizophrenia.[6][8]

    • Counteract D2 Signaling: Increasing cAMP in indirect pathway MSNs, effectively opposing the inhibitory effect of D2 receptor activation. This action mimics the proposed mechanism of current D2 antagonist antipsychotics.[6][10][11]

This unique mechanism suggested that PDE10A inhibitors could offer broad-spectrum efficacy against positive, negative, and cognitive symptoms.[5][7][8]

PDE10A_Signaling cluster_D1_Neuron Direct Pathway MSN (D1R) cluster_D2_Neuron Indirect Pathway MSN (D2R) cluster_PDE10A D1R Dopamine D1 Receptor Gs Gs D1R->Gs Dopamine AC_D1 Adenylyl Cyclase Gs->AC_D1 Activates cAMP_D1 cAMP AC_D1->cAMP_D1 Converts ATP_D1 ATP ATP_D1->AC_D1 PKA_D1 PKA cAMP_D1->PKA_D1 Activates PDE10A PDE10A cAMP_D1->PDE10A Hydrolyzes DARPP32_D1 p-DARPP-32 PKA_D1->DARPP32_D1 Phosphorylates Pathway_Activation Direct Pathway Activation DARPP32_D1->Pathway_Activation D2R Dopamine D2 Receptor Gi Gi D2R->Gi Dopamine AC_D2 Adenylyl Cyclase Gi->AC_D2 Inhibits cAMP_D2 cAMP AC_D2->cAMP_D2 Converts ATP_D2 ATP ATP_D2->AC_D2 PKA_D2 PKA cAMP_D2->PKA_D2 Activates cAMP_D2->PDE10A Hydrolyzes Pathway_Inhibition Indirect Pathway Inhibition PKA_D2->Pathway_Inhibition AMP 5'-AMP PDE10A->AMP PDE10A_Inhibitor PDE10A Inhibitor PDE10A_Inhibitor->PDE10A Blocks Preclinical_Workflow cluster_Discovery Phase 1: Discovery & In Vitro cluster_InVivo Phase 2: In Vivo & PK/PD cluster_Behavior Phase 3: Behavioral Efficacy Models a1 Compound Synthesis & Library Screening a2 PDE10A Enzyme Inhibition Assay (IC50) a1->a2 a3 Selectivity Profiling (vs. other PDEs, receptors) a2->a3 a4 Cell-based Assays (cAMP/cGMP levels) a3->a4 b1 Pharmacokinetics (PK) (BBB Penetration, Half-life) a4->b1 Lead Compound Selection b2 Target Engagement (PET or Ex Vivo Occupancy) b1->b2 b3 Biochemical Markers (Striatal cAMP/cGMP) b2->b3 c1 Positive Symptoms (Conditioned Avoidance, Psychostimulant Hyperactivity) b3->c1 Dose Selection c2 Cognitive Symptoms (Novel Object Recognition, NMDA-antagonist models) c1->c2 c3 Negative Symptoms (Social Interaction) c2->c3 c4 Side Effect Profile (Catalepsy) c3->c4 Clinical_Candidate Clinical Candidate Selection c4->Clinical_Candidate Logic_Diagram cluster_premise Initial Hypothesis cluster_evidence Supporting Evidence cluster_outcome Clinical Outcome cluster_reasons Potential Explanations for Disconnect P1 PDE10A inhibition modulates both direct (D1) and indirect (D2) striatal pathways. P2 This mimics D2 antagonists (for positive symptoms) and boosts D1 signaling (for negative/cognitive). P1->P2 E1 Preclinical Models: - Antipsychotic-like effects (CAR) - Pro-cognitive effects - Striatal cAMP/cGMP increase P2->E1 Leads to O1 Clinical Trials: Multiple PDE10A inhibitors fail to show significant antipsychotic efficacy vs. placebo. E1->O1 Does not translate to R1 Balanced Pathway Problem: Direct pathway activation may counteract indirect pathway effects. O1->R1 R2 Target Occupancy Issue: Therapeutic window may be too narrow (efficacy vs. side effects). O1->R2 R3 Model Validity: Animal models may not predict efficacy for this mechanism. O1->R3 R4 Patient Heterogeneity: Underlying PDE10A levels may vary in patients vs. controls. O1->R4

References

AMG 580: A Novel PET Tracer for Neuroimaging of Phosphodiesterase 10A

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

AMG 580 is a novel, selective, and potent small-molecule antagonist of Phosphodiesterase 10A (PDE10A) developed as a positron emission tomography (PET) tracer for in vivo neuroimaging.[1] PDE10A is an enzyme primarily expressed in the striatum of the brain and is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in neurotransmission.[2] Inhibition of PDE10A has been identified as a promising therapeutic target for various neuropsychiatric disorders, including schizophrenia and Huntington's disease.[1][2] This technical guide provides a comprehensive overview of AMG 580, including its mechanism of action, preclinical and clinical data, experimental protocols, and its application in drug development.

Mechanism of Action

AMG 580 functions as a high-affinity antagonist for PDE10A.[1] Its utility as a PET tracer stems from its ability to be radiolabeled, typically with Fluorine-18 ([¹⁸F]), allowing for the non-invasive quantification and visualization of PDE10A distribution and density in the brain. By binding to PDE10A, [¹⁸F]AMG 580 enables the measurement of target engagement by therapeutic PDE10A inhibitors, providing a critical tool for dose selection and confirming proof of concept in clinical studies.[3] The tracer's favorable pharmacokinetic properties, including good brain penetration and a slower washout rate compared to earlier generation tracers, result in a high binding potential (BPND), which is a key measure of specific tracer binding to its target.[3]

Below is a simplified representation of the signaling pathway involving PDE10A.

PDE10A_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron (Striatum) Dopamine Dopamine DR Dopamine Receptor Dopamine->DR binds AC Adenylate Cyclase DR->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC converts PKA Protein Kinase A cAMP->PKA activates PDE10A PDE10A cAMP->PDE10A hydrolyzes Downstream Downstream Signaling PKA->Downstream AMP AMP PDE10A->AMP AMG580 AMG 580 This compound->PDE10A inhibits

Caption: Simplified signaling pathway of PDE10A in a postsynaptic neuron.

Quantitative Data Summary

The following tables summarize the key quantitative data for AMG 580 from preclinical studies.

Table 1: In Vitro Binding Affinity of AMG 580

SpeciesTissueRadioligandK D (pM)
BaboonBrain[³H]AMG 58071.9

K D: Dissociation constant, a measure of binding affinity.

Table 2: In Vivo PET Imaging Parameters for [¹⁸F]AMG 580 in Non-Human Primates

SpeciesBrain RegionAnalysis MethodBP ND
Rhesus MonkeyPutamen2TC3.38
Rhesus MonkeyCaudate2TC2.34
Rhesus MonkeyPutamenLogan3.16
Rhesus MonkeyCaudateLogan2.34
Rhesus MonkeyPutamenSRTM2.92
Rhesus MonkeyCaudateSRTM2.01
BaboonStriatumSRTM3.1

BP ND: Non-displaceable binding potential, an indicator of specific tracer binding in vivo. 2TC: Two-tissue compartment model. Logan: Logan graphical analysis. SRTM: Simplified reference tissue model.

Table 3: In Vivo K D Estimation for [¹⁸F]AMG 580

SpeciesK D (nM)
Baboon~0.44

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of these findings.

Radiosynthesis of [¹⁸F]AMG 580

The radiosynthesis of [¹⁸F]AMG 580 is typically achieved through a one-step ¹⁸F-fluorination procedure.[2] This involves the nucleophilic substitution of a suitable leaving group on a precursor molecule with [¹⁸F]fluoride. The reaction conditions can sometimes cause racemization of the stereocenter, which needs to be carefully monitored and controlled.[3]

In Vitro Binding Assays

The binding affinity and specificity of AMG 580 were determined using in vitro assays with [³H]AMG 580 and baboon brain tissues.[2] These experiments typically involve incubating radiolabeled AMG 580 with brain homogenates or slices and then measuring the amount of bound tracer. Competition assays with unlabeled AMG 580 or other PDE10A inhibitors are used to determine specificity and affinity (K D).[1][2]

Non-Human Primate PET Imaging

Dynamic brain PET scans are performed in non-human primates (rhesus monkeys and baboons) to evaluate the in vivo characteristics of [¹⁸F]AMG 580.[2][4]

Workflow for a Typical NHP PET Imaging Study:

NHP_PET_Workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Data Analysis Tracer Radiosynthesis of [¹⁸F]AMG 580 Injection Intravenous injection of [¹⁸F]AMG 580 Tracer->Injection Animal Anesthetized NHP Animal->Injection Scan Dynamic PET scan (e.g., 180 min) Injection->Scan MRI Co-registration with MRI Scan->MRI ROI Region of Interest (ROI) definition MRI->ROI Model Kinetic modeling (2TC, Logan, SRTM) ROI->Model BP Calculation of BPND Model->BP

Caption: Experimental workflow for a non-human primate PET imaging study with [¹⁸F]AMG 580.

Key Steps in the Protocol:

  • Animal Preparation: Non-human primates are anesthetized and positioned in the PET scanner.

  • Tracer Administration: A mean activity of 121 ± 18 MBq of [¹⁸F]AMG 580 is administered intravenously.[2]

  • Dynamic Scanning: A dynamic PET scan is acquired over a period of up to 180 minutes.[4]

  • Image Analysis:

    • Regions-of-interest (ROIs) are defined on individual's co-registered MRI images and transferred to the PET images.[2]

    • Data are analyzed using various kinetic models, including the two-tissue compartment model (2TC), Logan graphical analysis, and the simplified reference tissue model (SRTM), to estimate the binding potential (BPND).[2]

  • Specificity Confirmation: To demonstrate PDE10A specificity, blocking studies are performed by pre-treating the animals with a PDE10A inhibitor or unlabeled AMG 580.[2][4] A dose-dependent decrease in BPND confirms target-specific binding.[4]

Applications in Drug Development

AMG 580 serves as a critical biomarker in the development of novel PDE10A inhibitors. Its primary applications include:

  • Target Engagement: PET imaging with [¹⁸F]AMG 580 provides direct in vivo evidence of target engagement by therapeutic candidates.[3]

  • Dose Selection: By quantifying the occupancy of PDE10A by a drug candidate at different doses, [¹⁸F]AMG 580 PET studies can help in the selection of appropriate doses for clinical trials.

  • Proof of Concept: Demonstrating that a drug candidate reaches and binds to its intended target in the brain is a crucial proof-of-concept step in CNS drug development.[3]

  • Patient Stratification: In the future, [¹⁸F]AMG 580 PET could potentially be used to stratify patient populations based on their baseline PDE10A expression levels.

The relationship between tracer administration, drug intervention, and the resulting imaging data is illustrated below.

Drug_Development_Logic cluster_baseline Baseline cluster_intervention Intervention cluster_post Post-Dose cluster_outcome Outcome Baseline_Scan [¹⁸F]AMG 580 PET Scan (Baseline BPND) Drug_Admin Administer PDE10A Inhibitor Baseline_Scan->Drug_Admin Occupancy Calculate Receptor Occupancy Baseline_Scan->Occupancy Post_Scan [¹⁸F]AMG 580 PET Scan (Post-dose BPND) Drug_Admin->Post_Scan Post_Scan->Occupancy Dose_Response Establish Dose-Occupancy Relationship Occupancy->Dose_Response

Caption: Logical workflow for utilizing [¹⁸F]AMG 580 in a drug development context.

Conclusion

[¹⁸F]AMG 580 is a potent and selective PET tracer for the in vivo imaging of PDE10A in the brain.[2] Its excellent specific striatal binding in non-human primates and favorable pharmacokinetic profile make it a valuable tool for neuroscience research and the clinical development of PDE10A-targeting therapeutics.[2][4] The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to incorporate [¹⁸F]AMG 580 into their studies, ultimately accelerating the development of novel treatments for neuropsychiatric disorders. Further evaluation in humans is warranted to fully establish its clinical utility.[2]

References

Preclinical Characterization of AMG 580 Binding: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical characterization of AMG 580, a potent and selective phosphodiesterase 10A (PDE10A) antagonist. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the binding properties and mechanism of action of this novel small molecule inhibitor.

Introduction

AMG 580, with the chemical name 1-(4-(3-(4-(1H-benzo[d]imidazole-2-carbonyl)phenoxy)pyrazin-2-yl)piperidin-1-yl)-2-fluoropropan-1-one, has been identified as a high-affinity antagonist of phosphodiesterase 10A (PDE10A).[1] PDE10A is an enzyme that plays a crucial role in regulating cyclic nucleotide signaling in the brain, particularly in regions associated with psychiatric and neurologic disorders.[2] This document summarizes the key quantitative binding data for AMG 580, details the likely experimental protocols used for its characterization, and visualizes its mechanism of action and experimental workflows.

It is important to note that the "AMG" designation is used for multiple compounds in preclinical and clinical development. This guide focuses specifically on the PDE10A antagonist AMG 580.

Quantitative Binding Data

The preclinical evaluation of AMG 580 has established its high-affinity and selective binding to the PDE10A enzyme. The following tables summarize the key quantitative data obtained from in vitro studies.

ParameterValueSpeciesAssay TypeReference
IC50 0.13 nMNot SpecifiedBiochemical Assay[3]
Kd (in vitro) 71.9 pMBaboonRadioligand Binding Assay[4][5]
Kd (in vivo) ~0.44 nMBaboonPET Imaging[4]

Table 1: Binding Affinity of AMG 580 for PDE10A

PDE IsoformSelectivityReference
Other PDEsHighly Selective (no significant inhibition up to 30 µM)[3]

Table 2: Selectivity of AMG 580

Signaling Pathway and Mechanism of Action

AMG 580 exerts its pharmacological effect by inhibiting the enzymatic activity of PDE10A. PDE10A is responsible for the hydrolysis of both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important second messengers in cellular signaling. By inhibiting PDE10A, AMG 580 leads to an accumulation of cAMP and cGMP in neuronal cells, thereby modulating downstream signaling pathways.

PDE10A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D1R D1 Receptor Dopamine->D1R Binds AC Adenylyl Cyclase D1R->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE10A PDE10A cAMP->PDE10A Hydrolyzed by PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE10A->AMP AMG580 AMG 580 This compound->PDE10A Inhibits Downstream\nEffectors Downstream Effectors PKA->Downstream\nEffectors Phosphorylates

Caption: AMG 580 inhibits PDE10A, increasing cAMP levels and downstream signaling.

Experimental Protocols

The following sections describe the likely methodologies for the key experiments used in the preclinical characterization of AMG 580's binding.

Radioligand Binding Assay

Radioligand binding assays are a standard method for quantifying the affinity of a ligand for its receptor.[6] For AMG 580, a tritiated version, [3H]AMG 580, was used to determine its binding affinity to PDE10A in brain tissue homogenates.[6]

Objective: To determine the equilibrium dissociation constant (Kd) of AMG 580 for PDE10A.

Materials:

  • [3H]AMG 580

  • Unlabeled AMG 580 (for determining non-specific binding)

  • Brain tissue homogenates (e.g., from rat, baboon, or human striatum)

  • Binding buffer (e.g., Tris-HCl buffer with appropriate ions)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Protocol:

  • Membrane Preparation: Homogenize brain tissue rich in PDE10A (e.g., striatum) in a suitable buffer and prepare a membrane fraction by centrifugation.

  • Assay Setup: In a multi-well plate, incubate a fixed amount of the membrane preparation with increasing concentrations of [3H]AMG 580.

  • Total and Non-specific Binding: For each concentration of [3H]AMG 580, set up parallel reactions. "Total binding" wells contain only the radioligand and membranes. "Non-specific binding" wells contain the radioligand, membranes, and a high concentration of unlabeled AMG 580 to saturate the specific binding sites.

  • Incubation: Incubate the plates at a controlled temperature for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration. Plot the specific binding against the concentration of [3H]AMG 580 and fit the data to a one-site binding model to determine the Kd and Bmax (maximum number of binding sites).

Radioligand_Binding_Workflow Start Start Prepare_Membranes Prepare PDE10A-rich Membrane Homogenate Start->Prepare_Membranes Incubate Incubate Membranes with [3H]AMG 580 +/- Unlabeled AMG 580 Prepare_Membranes->Incubate Filter Rapid Filtration to Separate Bound and Unbound Ligand Incubate->Filter Wash Wash Filters to Remove Non-specific Binding Filter->Wash Count Measure Radioactivity with Scintillation Counter Wash->Count Analyze Calculate Specific Binding and Determine Kd Count->Analyze End End Analyze->End

Caption: Workflow for a radioligand binding assay to determine binding affinity.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.[2] While specific kon and koff values for AMG 580 are not publicly available, SPR was employed in its development to assess binding kinetics.[2]

Objective: To determine the association (kon) and dissociation (koff) rate constants, and to calculate the equilibrium dissociation constant (Kd), for the binding of AMG 580 to PDE10A.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Recombinant purified PDE10A protein

  • AMG 580

  • Running buffer

  • Immobilization reagents (e.g., EDC/NHS)

Protocol:

  • Immobilization: Covalently immobilize the purified PDE10A protein onto the surface of the sensor chip.

  • Analyte Preparation: Prepare a series of concentrations of AMG 580 in the running buffer.

  • Association: Inject the different concentrations of AMG 580 over the sensor chip surface and monitor the change in the SPR signal in real-time as the analyte binds to the immobilized PDE10A.

  • Dissociation: After the association phase, switch to flowing only the running buffer over the chip and monitor the decrease in the SPR signal as AMG 580 dissociates from PDE10A.

  • Regeneration: If necessary, inject a regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection.

  • Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kon and koff rate constants. The Kd can then be calculated as koff/kon.

SPR_Workflow Start Start Immobilize Immobilize PDE10A on Sensor Chip Start->Immobilize Inject_Analyte Inject AMG 580 (Analyte) (Association Phase) Immobilize->Inject_Analyte Flow_Buffer Flow Running Buffer (Dissociation Phase) Inject_Analyte->Flow_Buffer Regenerate Regenerate Sensor Surface Flow_Buffer->Regenerate Analyze Analyze Sensorgram to Determine kon, koff, and Kd Flow_Buffer->Analyze Regenerate->Inject_Analyte Next Concentration End End Analyze->End

Caption: Generalized workflow for Surface Plasmon Resonance (SPR) analysis.

Conclusion

The preclinical data for AMG 580 demonstrate that it is a highly potent and selective inhibitor of PDE10A with sub-nanomolar affinity. The characterization of its binding properties through techniques such as radioligand binding assays and surface plasmon resonance provides a strong foundation for its further development as a therapeutic agent for central nervous system disorders. The detailed methodologies and visualized pathways in this guide offer a comprehensive resource for researchers in the field of drug discovery and development.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Selectivity and Affinity of AMG 580 for PDE10A

This technical guide provides a comprehensive overview of the selectivity and affinity of AMG 580, a potent and selective small-molecule inhibitor of phosphodiesterase 10A (PDE10A). The information presented herein is curated for professionals in the fields of neuroscience, pharmacology, and drug development who are interested in the molecular characteristics and experimental validation of this compound.

Introduction to AMG 580 and PDE10A

Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that plays a crucial role in signal transduction within the central nervous system by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] Its expression is highly enriched in the medium spiny neurons (MSNs) of the striatum, key components of the basal ganglia circuits implicated in motor control, cognition, and reward.[1][2] By modulating cyclic nucleotide levels, PDE10A influences the signaling of dopamine D1 and D2 receptors, making it a significant therapeutic target for neurological and psychiatric disorders such as schizophrenia and Huntington's disease.[3][4][5][6]

AMG 580, identified as 1-(4-(3-(4-(1H-benzo[d]imidazole-2-carbonyl)phenoxy)pyrazin-2-yl)piperidin-1-yl)-2-fluoropropan-1-one, is a novel and selective small-molecule inhibitor of PDE10A.[4] It has been developed and characterized as a high-affinity ligand suitable for use as a Positron Emission Tomography (PET) tracer to measure PDE10A target occupancy in the brain.[4][7] Its high potency and selectivity are critical attributes for a tool compound and potential therapeutic agent.

Quantitative Data: Affinity and Potency

The affinity and potency of AMG 580 for PDE10A have been rigorously determined through various in vitro assays. The compound demonstrates sub-nanomolar affinity and is highly potent in inhibiting PDE10A enzymatic activity.

ParameterSpecies/TissueValueMethod
IC50 Recombinant Human PDE10A0.13 nMIn vitro biochemical assay[8]
Kd (in vitro) Baboon Brain Tissue71.9 pMRadioligand binding assay with [3H]AMG 580[9]
Kd (in vivo) Baboon~0.44 nMPET imaging with [18F]AMG 580[9]

Table 1: Affinity and Potency of AMG 580 for PDE10A.

Quantitative Data: Selectivity Profile

A critical characteristic of a high-quality chemical probe or drug candidate is its selectivity for the intended target over other related proteins. AMG 580 has demonstrated exceptional selectivity for PDE10A over other phosphodiesterase (PDE) family members. This high degree of selectivity minimizes the potential for off-target effects.

PDE IsoformInhibition
PDE10A IC50 = 0.13 nM
Other PDEs (1-9, 11) No significant inhibition up to 30 µM[8][9]

Table 2: Selectivity of AMG 580 against a panel of PDE isoforms.

Experimental Protocols

The following sections detail the methodologies employed to characterize the affinity and selectivity of AMG 580.

PDE10A Enzyme Inhibition Assay (Fluorescence Polarization)

This assay quantifies the inhibitory potency (IC50) of AMG 580 by measuring its effect on PDE10A's enzymatic activity.

  • Principle: The assay is based on the change in fluorescence polarization of a fluorescently labeled cAMP substrate. When the substrate is hydrolyzed by PDE10A, it no longer binds to a specific binding agent, leading to a decrease in fluorescence polarization.[10][11]

  • Materials:

    • Recombinant human PDE10A enzyme

    • Fluorescently labeled substrate (e.g., FAM-cAMP)

    • PDE Assay Buffer

    • Binding Agent (specific for the assay kit)

    • AMG 580 (or other test inhibitors)

    • 96-well microplate

    • Microplate reader capable of measuring fluorescence polarization

  • Methodology:

    • Reagent Preparation: Prepare serial dilutions of AMG 580 in PDE Assay Buffer. Dilute the PDE10A enzyme and FAM-cAMP substrate to their optimal working concentrations in the same buffer.

    • Assay Procedure: a. To the wells of a 96-well plate, add the FAM-cAMP substrate solution. b. Add the various concentrations of AMG 580 or vehicle control. c. Initiate the enzymatic reaction by adding the diluted PDE10A enzyme. d. Incubate the plate at room temperature for a specified duration (e.g., 60 minutes), allowing the enzyme reaction to proceed.[10] e. Terminate the reaction by adding the binding agent.[10]

    • Data Analysis: a. Measure the fluorescence polarization using a microplate reader. b. Calculate the percentage of inhibition for each concentration of AMG 580 relative to the vehicle control. c. Determine the IC50 value by fitting the concentration-response data to a suitable nonlinear regression model.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) of AMG 580 to PDE10A in native tissue.

  • Principle: The assay measures the specific binding of a radiolabeled form of AMG 580 ([3H]AMG 580) to its target in tissue homogenates. The affinity is determined by saturation analysis.

  • Materials:

    • [3H]AMG 580

    • Striatal tissue homogenates (from rat, baboon, or human)[4]

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

    • Unlabeled AMG 580 or another potent PDE10A inhibitor (for determining non-specific binding)

    • 96-well filter plates (e.g., GF/C)

    • Scintillation counter or plate reader (e.g., Packard TopCount)[9]

  • Methodology:

    • Assay Setup: a. Prepare serial dilutions of [3H]AMG 580 in binding buffer. b. For each concentration, prepare triplicate wells for total binding and triplicate wells for non-specific binding. c. To the non-specific binding wells, add a high concentration of unlabeled PDE10A inhibitor (e.g., 10 µM) to saturate the target sites.

    • Incubation: a. Add the striatal homogenates to all wells. b. Incubate the plates for 1 hour at room temperature to allow the binding to reach equilibrium.[9]

    • Filtration and Washing: a. Rapidly filter the contents of the wells through the filter plates to separate bound from free radioligand. b. Wash the filters multiple times with ice-cold binding buffer to remove unbound radioactivity.

    • Data Analysis: a. Dry the filter plates and measure the radioactivity in each well using a scintillation counter. b. Calculate specific binding by subtracting the non-specific binding from the total binding at each concentration. c. Perform Scatchard analysis or fit the specific binding data to a one-site saturation binding model to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).[9]

Visualizations: Pathways and Workflows

PDE10A Signaling Pathway

The following diagram illustrates the central role of PDE10A in modulating dopamine receptor signaling cascades within a medium spiny neuron. Inhibition of PDE10A leads to an accumulation of cAMP and cGMP, thereby potentiating D1 receptor-mediated signaling and counteracting D2 receptor-mediated inhibition.

PDE10A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D1R D1 Receptor Dopamine->D1R D2R D2 Receptor Dopamine->D2R Gs Gs D1R->Gs Gi Gi D2R->Gi AC Adenylyl Cyclase Gs->AC + Gi->AC - cAMP cAMP AC->cAMP Converts ATP ATP PDE10A PDE10A cAMP->PDE10A Hydrolyzed by PKA PKA cAMP->PKA Activates AMP AMP PDE10A->AMP Downstream Downstream Signaling (e.g., DARPP-32) PKA->Downstream Phosphorylates AMG580 AMG 580 This compound->PDE10A Inhibits

Caption: PDE10A signaling cascade in a medium spiny neuron.

Experimental Workflow for AMG 580 Characterization

This diagram outlines the logical progression of experiments used to validate the selectivity and affinity of a PDE10A inhibitor like AMG 580, from initial screening to in vivo target engagement studies.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Validation A Primary Screening: PDE10A Enzyme Inhibition Assay B Selectivity Profiling: Panel of PDE Isoforms A->B Confirm Selectivity C Affinity Determination: Radioligand Binding Assay ([3H]AMG 580) B->C Quantify Affinity D Pharmacokinetics & Distribution: LC-MS/MS in Rats C->D Assess Brain Penetration E Target Engagement & Occupancy: PET Imaging with [18F]AMG 580 D->E Visualize Target Binding

Caption: Workflow for characterizing a novel PDE10A inhibitor.

References

Understanding Target Engagement with AMG 580: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of AMG 580, a potent and selective phosphodiesterase 10A (PDE10A) inhibitor developed as a positron emission tomography (PET) tracer to quantitatively assess target engagement of therapeutic PDE10A inhibitors in the central nervous system.[1][2] Understanding the binding characteristics and mechanism of action of AMG 580 is crucial for its application in clinical drug development to aid in dose selection and confirm target coverage.[1]

Core Data Presentation

The following tables summarize the key quantitative data for AMG 580, facilitating a clear comparison of its binding affinity and selectivity across different experimental conditions and species.

Table 1: In Vitro Binding Affinity and Potency of AMG 580

ParameterValueSpecies/SystemReference
IC500.13 nMIn Vitro Biochemical Assay[3]
KD71.9 pMIn Vitro Radioligand Binding Assay (Baboon Brain Tissues)[4]

Table 2: In Vivo Binding Affinity of AMG 580

ParameterValueSpeciesReference
KD~0.44 nMBaboon (PET Imaging)[4]

Table 3: Selectivity of AMG 580 for PDE10A

PDE IsoformInhibitionConcentrationReference
Other PDEsNo significant inhibitionUp to 30 µM[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are essential for reproducing and validating the target engagement data for AMG 580.

Radioligand Binding Assay

This protocol outlines the procedure for determining the in vitro binding affinity of AMG 580 using [3H]AMG 580.

Objective: To determine the dissociation constant (KD) of AMG 580 for PDE10A in brain tissue homogenates.

Materials:

  • [3H]AMG 580 (Radioligand)

  • Unlabeled AMG 580 (Competitor)

  • Striatal homogenates from rat, baboon, or human brain tissue[1]

  • Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)[5]

  • 96-well filter plates (e.g., GF/C filters presoaked in 0.3% PEI)[5]

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Membrane Preparation: Homogenize frozen striatal tissue in cold lysis buffer. Centrifuge to pellet the membranes and resuspend in fresh buffer. Repeat the wash step. Resuspend the final pellet in assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).[5]

  • Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:

    • 150 µL of membrane homogenate (50-120 µg protein)[5]

    • 50 µL of [3H]AMG 580 at a concentration at or below its KD value.[6]

    • 50 µL of either assay buffer (for total binding) or a saturating concentration of unlabeled AMG 580 (for non-specific binding). For competition assays, add varying concentrations of the competing compound.[5]

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[5]

  • Filtration: Stop the incubation by rapid vacuum filtration through the pre-soaked filter plates using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[5]

  • Counting: Dry the filters, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.[5]

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For saturation binding, plot specific binding against the concentration of [3H]AMG 580 and fit the data using non-linear regression to determine KD and Bmax. For competition assays, calculate Ki values from IC50 values.[5]

Positron Emission Tomography (PET) Imaging

This protocol provides a general workflow for in vivo target engagement studies using [18F]AMG 580 in non-human primates.

Objective: To determine the in vivo binding potential (BPND) and dissociation constant (KD) of AMG 580 for PDE10A in the brain.

Materials:

  • [18F]AMG 580 (Radiotracer)

  • Unlabeled AMG 580 or another PDE10A inhibitor (for blocking studies)[4]

  • Non-human primate subjects (e.g., Rhesus macaque, baboon)[4]

  • PET/CT or PET/MR scanner

  • Arterial blood sampler

  • Metabolite analysis equipment

Procedure:

  • Radiotracer Administration: Anesthetize the subject and position it in the PET scanner. Administer a bolus injection of [18F]AMG 580 intravenously.[4]

  • Dynamic PET Scan: Acquire dynamic PET data for a duration of 90-120 minutes.[4]

  • Arterial Blood Sampling: Collect serial arterial blood samples throughout the scan to measure the concentration of [18F]AMG 580 in plasma and determine the metabolite-corrected arterial input function.[4]

  • Image Analysis:

    • Reconstruct the dynamic PET images.

    • Co-register the PET images with an anatomical MRI of the subject's brain.

    • Delineate regions of interest (ROIs), including the striatum (caudate and putamen) and a reference region with low PDE10A expression (e.g., cerebellum).[4]

  • Kinetic Modeling: Analyze the time-activity curves from the ROIs using appropriate kinetic models (e.g., two-tissue compartment model, Logan graphical analysis, or simplified reference tissue model) to estimate the binding potential (BPND).[4]

  • Blocking Studies: To determine the specificity of the signal and to estimate the in vivo KD, perform additional PET scans after pre-treatment with varying doses of unlabeled AMG 580 or another PDE10A inhibitor. A dose-dependent decrease in BPND demonstrates specific binding.[4]

  • Scatchard Analysis: Estimate the in vivo KD by performing a Scatchard analysis on data from high and low affinity PET scans.[4]

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows related to AMG 580 and its target, PDE10A.

PDE10A_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Medium Spiny Neuron Dopamine Dopamine D1R D1 Receptor Dopamine->D1R D2R D2 Receptor Dopamine->D2R AC Adenylyl Cyclase D1R->AC + D2R->AC - cAMP cAMP AC->cAMP Gαolf ATP ATP PKA PKA cAMP->PKA + PDE10A PDE10A cAMP->PDE10A DARPP32 DARPP-32 PKA->DARPP32 + pDARPP32 p-DARPP-32 DARPP32->pDARPP32 Gene Gene Expression pDARPP32->Gene + AMP AMP PDE10A->AMP Hydrolysis AMG580 AMG 580 This compound->PDE10A Inhibition Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis A1 Prepare Brain Tissue Homogenate B1 Incubate Homogenate with Radioligand +/- Competitor A1->B1 A2 Prepare Radioligand ([3H]AMG 580) A2->B1 A3 Prepare Competitor (Unlabeled AMG 580) A3->B1 C1 Filter to Separate Bound and Free Ligand B1->C1 C2 Measure Radioactivity of Bound Ligand C1->C2 D1 Calculate Specific Binding C2->D1 D2 Determine KD and Bmax D1->D2 PET_Imaging_Workflow cluster_scan Scanning cluster_processing Image Processing cluster_analysis Data Analysis A1 Administer [18F]AMG 580 to Subject A2 Perform Dynamic PET Scan A1->A2 B1 Reconstruct PET Images A2->B1 A3 Collect Arterial Blood Samples C1 Generate Time-Activity Curves (TACs) A3->C1 B2 Co-register with MRI B1->B2 B3 Delineate Regions of Interest (ROIs) B2->B3 B3->C1 C2 Perform Kinetic Modeling C1->C2 C3 Calculate Binding Potential (BPND) C2->C3

References

The Therapeutic Potential of Targeting PDE10A with Imaging: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phosphodiesterase 10A (PDE10A) has emerged as a compelling therapeutic target for a range of neurological and psychiatric disorders, including schizophrenia, Huntington's disease, and Parkinson's disease. This enzyme is highly expressed in the medium spiny neurons of the striatum, where it plays a critical role in modulating cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling pathways, which are central to intracellular signal transduction. The development of potent and selective PDE10A inhibitors, coupled with advanced imaging techniques such as Positron Emission Tomography (PET), has provided an unprecedented opportunity to investigate the therapeutic potential of targeting this enzyme and to visualize its engagement in the living human brain. This technical guide provides an in-depth overview of the core principles, experimental methodologies, and quantitative data associated with targeting PDE10A, with a focus on the synergistic role of molecular imaging in drug development.

The Role of PDE10A in CNS Disorders

PDE10A is a dual-substrate phosphodiesterase that hydrolyzes both cAMP and cGMP.[1] Its high concentration in the striatum, a key node in motor and cognitive control, positions it as a crucial regulator of dopamine signaling.[2] In striatal neurons, PDE10A inhibition leads to an increase in cAMP and cGMP levels, which in turn modulates the activity of downstream effectors like Protein Kinase A (PKA).[3] This modulation can potentiate signaling through the D1 receptor--expressing direct pathway and attenuate signaling through the D2 receptor-expressing indirect pathway of the basal ganglia.[2][4]

Dysregulation of these pathways is implicated in the pathophysiology of several CNS disorders. In schizophrenia, for instance, hyperactivity of the indirect pathway is thought to contribute to positive symptoms, and PDE10A inhibitors are being investigated for their potential to restore balance.[2][5] In Huntington's disease, a progressive neurodegenerative disorder characterized by the loss of medium spiny neurons, PDE10A levels are significantly reduced, and imaging this reduction can serve as a biomarker for disease progression.[6] Similarly, alterations in PDE10A expression have been observed in Parkinson's disease.[7]

Quantitative Data on PDE10A Inhibitors and PET Radioligands

The development of small molecule inhibitors and PET radioligands targeting PDE10A has been a major focus of research. The following tables summarize key quantitative data for a selection of these compounds, providing a basis for comparison of their properties.

Table 1: In Vitro Potency and Selectivity of Selected PDE10A Inhibitors

CompoundTargetIC50 (nM)Ki (nM)SelectivityReference
MP-10 (PF-02545920) PDE10A0.18->100-fold vs other PDEs[8]
TAK-063 PDE10A20.30->15,000-fold vs other PDEs[5]
MK-8189 PDE10A-0.029>500,000-fold vs other PDEs[9]
CPL500036 PDE10A1-High[1]
PQ-10 PDE10A (cGMP)0.005 µM-High[10]
PQ-10 PDE10A (cAMP)0.013 µM-High[10]
TP-10 PDE10A0.3-High[1]
BMS-843496 PDE10A-0.15>100-fold vs other PDEs[11]

Table 2: Properties of Selected PDE10A PET Radioligands

RadioligandTarget Affinity (Kd, nM)Brain UptakeKey FindingsReference
[11C]MP-10 HighRapid entry, slower kinetics in primatesStriatum > Diencephalon > Cortex/Cerebellum signal distribution.[1][1][12]
[18F]MNI-659 HighHigh retention in basal gangliaUseful biomarker for tracking Huntington's disease progression.[8][8]
[18F]JNJ42259152 HighSafe and selective with appropriate kinetics for clinical useSignificant reduction in PDE10A levels observed in Huntington's disease patients.[6][6]
[11C]IMA107 HighFavorable tissue kineticsUsed to evaluate PDE10A alterations in Parkinson's disease.[6]
[18F]TZ19106B HighHigher striatal uptake and retention than [18F]TZ8110Promising candidate for in vivo imaging and target engagement studies.[13][13]
[18F]TZ8110 HighGood target-to-nontarget ratioLower striatal retention compared to [18F]TZ19106B.[13][13]
[11C]Lu AE92686 High-Showed decreased binding in patients with schizophrenia.[6]

Experimental Protocols

In Vitro PDE10A Inhibition Assay (Fluorescence Polarization)

This protocol describes a common method for determining the in vitro potency (IC50) of a PDE10A inhibitor.

Materials:

  • Recombinant human PDE10A enzyme

  • FAM-labeled cAMP or cGMP substrate

  • PDE Assay Buffer

  • Binding Agent

  • Test compounds (inhibitors)

  • 384-well, low-volume, black, round-bottom plates

  • Fluorescence polarization plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in PDE Assay Buffer to the desired final concentrations.

  • Enzyme Preparation: Dilute the PDE10A enzyme to the working concentration in PDE Assay Buffer.

  • Reaction Setup: Add the diluted test compounds or vehicle control to the wells of the 384-well plate.

  • Initiate Reaction: Add the diluted PDE10A enzyme to each well, except for the "no enzyme" control wells.

  • Substrate Addition: Add the FAM-labeled cAMP or cGMP substrate to all wells to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Stop Reaction and Binding: Add the Binding Agent to all wells to stop the reaction and bind to the fluorescently labeled product.

  • Read Plate: Read the fluorescence polarization on a plate reader equipped for FP measurements.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Radiosynthesis of [11C]MP-10

This protocol provides a general overview of the radiosynthesis of the PET tracer [11C]MP-10.

Materials:

  • Desmethyl precursor of MP-10

  • [11C]Methyl iodide ([11C]CH3I)

  • Sodium hydride (NaH)

  • Dimethylformamide (DMF)

  • HPLC system with a semi-preparative C18 column

  • Solid-phase extraction (SPE) cartridge for formulation

Procedure:

  • [11C]Methyl Iodide Production: [11C]CH3I is produced from cyclotron-produced [11C]CO2 via the gas-phase or "wet" method.

  • Radiolabeling Reaction: The desmethyl precursor is dissolved in DMF, and NaH is added as a base. [11C]CH3I is then bubbled through the solution at 0°C. The reaction vessel is sealed and heated to 85°C for 5 minutes.[13]

  • Purification: The reaction mixture is purified by semi-preparative HPLC to isolate [11C]MP-10 from unreacted precursor and byproducts.

  • Formulation: The collected HPLC fraction containing [11C]MP-10 is reformulated into a sterile, injectable solution using an SPE cartridge. This involves trapping the radiotracer on the cartridge, washing with sterile water, and eluting with ethanol, followed by dilution with sterile saline.

  • Quality Control: The final product is tested for radiochemical purity, chemical purity, specific activity, and sterility before administration.

Clinical PET Imaging Protocol with a PDE10A Radioligand

This protocol outlines the general steps for performing a clinical PET scan to quantify PDE10A in the human brain.

Patient Preparation:

  • Patients should fast for at least 4-6 hours prior to the scan.

  • A comfortable and quiet environment should be maintained during the uptake phase to minimize patient anxiety and movement.

  • An intravenous catheter is placed for radiotracer injection and potentially for blood sampling.

PET Scan Procedure:

  • Transmission Scan: A transmission scan (using a CT or radioactive source) is performed for attenuation correction of the PET data.

  • Radiotracer Injection: A bolus injection of the PDE10A radioligand (e.g., [18F]JNJ42259152) is administered intravenously.

  • Dynamic PET Acquisition: Dynamic PET data are acquired for 90-120 minutes immediately following the injection. This allows for the measurement of the time course of the radiotracer in different brain regions.

  • Arterial Blood Sampling (optional): In some studies, arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer in the plasma and its metabolites, which is used as an input function for kinetic modeling.

  • Image Reconstruction: The PET data are reconstructed into a series of 3D images over time, corrected for attenuation, scatter, and radioactive decay.

Data Analysis:

  • Image Co-registration: The PET images are co-registered with the patient's anatomical MRI scan to accurately delineate brain regions of interest (ROIs), such as the striatum, caudate, putamen, and cerebellum.

  • Time-Activity Curves (TACs): TACs are generated for each ROI by plotting the radioactivity concentration in the region over time.

  • Kinetic Modeling: The TACs are analyzed using pharmacokinetic models (e.g., the simplified reference tissue model or a two-tissue compartment model) to estimate the binding potential (BPND), which is a measure of the density of available PDE10A.[13] The cerebellum is often used as a reference region due to its low PDE10A expression.

Visualizing Pathways and Workflows

PDE10A Signaling Pathway

The following diagram illustrates the central role of PDE10A in the cAMP/PKA signaling cascade within a medium spiny neuron.

PDE10A_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D1R D1 Receptor AC Adenylyl Cyclase D1R->AC Gsα (stimulates) D2R D2 Receptor D2R->AC Giα (inhibits) cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE10A PDE10A cAMP->PDE10A PKA PKA cAMP->PKA Activates AMP 5'-AMP PDE10A->AMP Hydrolyzes Downstream Downstream Effectors PKA->Downstream Phosphorylates

PDE10A Signaling Cascade
Preclinical Development Workflow for a PDE10A Inhibitor

This diagram outlines the typical preclinical development pipeline for a novel PDE10A inhibitor.

Preclinical_Workflow cluster_discovery Drug Discovery cluster_preclinical Preclinical Development Target_ID Target Identification (PDE10A) HTS High-Throughput Screening Target_ID->HTS Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt In_Vitro In Vitro Pharmacology (Potency, Selectivity) Lead_Opt->In_Vitro ADME ADME/PK (In Vitro & In Vivo) In_Vitro->ADME In_Vivo In Vivo Efficacy (Animal Models) ADME->In_Vivo Tox Toxicology Studies In_Vivo->Tox IND IND-Enabling Studies Tox->IND

Preclinical Drug Development Pipeline
PET Imaging Experimental Workflow

The following diagram illustrates the key steps in a typical preclinical or clinical PET imaging study targeting PDE10A.

PET_Workflow cluster_preparation Preparation cluster_imaging Imaging cluster_analysis Data Analysis Radiosynthesis Radioligand Synthesis & QC Injection Radioligand Injection Radiosynthesis->Injection Subject_Prep Subject Preparation Transmission Transmission Scan (Attenuation Correction) Subject_Prep->Transmission Transmission->Injection PET_Scan Dynamic PET Acquisition Injection->PET_Scan Reconstruction Image Reconstruction PET_Scan->Reconstruction Coregistration Co-registration with MRI Reconstruction->Coregistration ROI_Analysis ROI Definition & TAC Generation Coregistration->ROI_Analysis Modeling Kinetic Modeling (BPnd Estimation) ROI_Analysis->Modeling

PET Imaging Workflow

Conclusion

The targeting of PDE10A represents a promising avenue for the development of novel therapeutics for a range of debilitating CNS disorders. The synergy between medicinal chemistry efforts to develop potent and selective inhibitors and the application of advanced molecular imaging techniques, particularly PET, provides a powerful paradigm for modern drug development. PET imaging not only allows for the non-invasive quantification of PDE10A in the brain but also enables the direct assessment of target engagement by therapeutic candidates in living subjects. This capability is invaluable for establishing dose-occupancy relationships, guiding dose selection for clinical trials, and providing early evidence of a drug's biological effect. The continued development of novel PDE10A inhibitors and the refinement of imaging methodologies will undoubtedly accelerate the translation of this promising therapeutic strategy from the laboratory to the clinic, offering new hope for patients with these challenging neurological and psychiatric conditions.

References

AMG 580: A Technical Guide for Investigating Huntington's Disease Pathology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Huntington's disease (HD) is a devastating neurodegenerative disorder characterized by the progressive loss of medium spiny neurons in the striatum. A key area of research in HD focuses on the phosphodiesterase 10A (PDE10A) enzyme, which is highly expressed in these vulnerable neurons and plays a crucial role in regulating cyclic nucleotide signaling pathways vital for neuronal health. AMG 580, a novel and potent small-molecule antagonist of PDE10A, has emerged as a valuable tool for studying HD pathology. This technical guide provides an in-depth overview of AMG 580, its mechanism of action, and its application as a research tool, particularly as a positron emission tomography (PET) tracer for target engagement studies.

Core Compound Data: AMG 580

AMG 580, with the chemical name 1-(4-(3-(4-(1H-benzo[d]imidazole-2-carbonyl)phenoxy)pyrazin-2-yl)piperidin-1-yl)-2-fluoropropan-1-one, is a highly selective inhibitor of PDE10A.[1] Its potent affinity for PDE10A across multiple species makes it an ideal candidate for preclinical research aimed at understanding the role of this enzyme in neurological disorders like Huntington's disease.

Quantitative Data Summary

The following table summarizes the in vitro binding affinity and potency of AMG 580 for PDE10A.

ParameterSpeciesValueReference
IC50 Human0.13 nM[2]
Kd Baboon (in vitro)71.9 pM[3]
Kd Baboon (in vivo estimate)~0.44 nM[3]

Mechanism of Action: PDE10A Inhibition

AMG 580 exerts its effects by inhibiting the PDE10A enzyme. PDE10A is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in neuronal signaling. By inhibiting PDE10A, AMG 580 increases the intracellular levels of cAMP and cGMP. This elevation in cyclic nucleotides activates downstream signaling cascades, including the cAMP response element-binding protein (CREB) pathway, which is essential for neuronal survival and plasticity. The activation of CREB can lead to the increased expression of neuroprotective factors such as brain-derived neurotrophic factor (BDNF), which is known to be deficient in Huntington's disease.

PDE10A_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Dopamine Dopamine Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Activates Adenylate_Cyclase Adenylate Cyclase Dopamine_Receptor->Adenylate_Cyclase Stimulates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE10A PDE10A cAMP->PDE10A CREB CREB PKA->CREB Phosphorylates BDNF_Gene_Expression BDNF Gene Expression CREB->BDNF_Gene_Expression Promotes Neuronal_Survival Neuronal Survival & Plasticity BDNF_Gene_Expression->Neuronal_Survival AMG_580 AMG 580 AMG_580->PDE10A Inhibits AMP AMP PDE10A->AMP Hydrolyzes

Caption: PDE10A signaling pathway and the inhibitory action of AMG 580.

Experimental Protocols

The following are detailed methodologies for key experiments involving AMG 580, based on published literature.

In Vitro Radioligand Binding Assay with [³H]AMG 580

This protocol is for determining the binding affinity of AMG 580 to PDE10A in striatal tissue homogenates.

1. Materials:

  • [³H]AMG 580 (Radioligand)

  • Unlabeled AMG 580 (for determining non-specific binding)

  • Striatal tissue (from rat, baboon, or human)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Homogenizer

  • Centrifuge

  • Glass fiber filters

  • Scintillation counter and fluid

2. Procedure:

  • Membrane Preparation:

    • Homogenize fresh or frozen striatal tissue in ice-cold binding buffer.

    • Centrifuge the homogenate at low speed (e.g., 1000 x g for 10 minutes at 4°C) to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.

    • Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • 50 µL of membrane suspension (containing a specific amount of protein, e.g., 50-100 µg).

      • 50 µL of [³H]AMG 580 at various concentrations (for saturation binding) or a fixed concentration (for competition binding).

      • For total binding wells, add 50 µL of binding buffer.

      • For non-specific binding wells, add 50 µL of a high concentration of unlabeled AMG 580 (e.g., 10 µM).

      • For competition assays, add 50 µL of the competing compound at various concentrations.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold binding buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • For saturation binding, plot specific binding against the concentration of [³H]AMG 580 to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

    • For competition binding, plot the percentage of specific binding against the concentration of the competing ligand to determine the IC50, from which the Ki can be calculated.

In Vivo PET Imaging with [¹⁸F]AMG 580 in Non-Human Primates

This protocol outlines the procedure for conducting PET imaging studies to assess PDE10A occupancy in the brain.

1. Materials:

  • [¹⁸F]AMG 580 (PET tracer)

  • Non-human primate (e.g., baboon or rhesus macaque)

  • PET/CT or PET/MR scanner

  • Anesthesia and monitoring equipment

  • Arterial line for blood sampling (optional, for full kinetic modeling)

2. Procedure:

  • Animal Preparation:

    • Fast the animal overnight before the scan.

    • Anesthetize the animal and maintain anesthesia throughout the imaging procedure.

    • Place a catheter in a peripheral vein for tracer injection.

    • If arterial blood sampling is planned, place an arterial line.

    • Position the animal in the PET scanner with its head in the field of view.

  • PET Scan Acquisition:

    • Perform a transmission scan for attenuation correction.

    • Inject a bolus of [¹⁸F]AMG 580 intravenously.

    • Acquire dynamic PET data for a specified duration (e.g., 90-120 minutes).

    • If applicable, collect arterial blood samples throughout the scan to measure the arterial input function.

  • Image Reconstruction and Analysis:

    • Reconstruct the dynamic PET images.

    • Co-register the PET images with an anatomical MRI scan of the same animal.

    • Define regions of interest (ROIs) on the MRI, including the striatum (high PDE10A density) and cerebellum (low PDE10A density, often used as a reference region).

    • Generate time-activity curves (TACs) for each ROI.

    • Analyze the TACs using appropriate kinetic models (e.g., simplified reference tissue model or full kinetic modeling with an arterial input function) to quantify tracer binding potential (BP_ND), which is an index of target density.

  • Target Occupancy Studies:

    • To determine the target occupancy of a PDE10A inhibitor, perform a baseline PET scan.

    • Administer the inhibitor and then perform a second PET scan.

    • Calculate the percentage change in BP_ND between the baseline and post-drug scans to determine the level of PDE10A occupancy.

Experimental Workflow for Target Engagement Studies

The following diagram illustrates the workflow for using AMG 580 in target engagement studies for novel PDE10A inhibitors.

Target_Engagement_Workflow cluster_preclinical Preclinical Phase cluster_clinical_development Clinical Development Compound_Screening Screen Novel PDE10A Inhibitors In_Vitro_Binding In Vitro Binding Assay ([³H]AMG 580) Compound_Screening->In_Vitro_Binding Lead_Optimization Lead Optimization In_Vitro_Binding->Lead_Optimization PET_Tracer_Development Develop [¹⁸F]AMG 580 PET Tracer Lead_Optimization->PET_Tracer_Development Animal_PET_Studies Animal PET Studies (NHP) PET_Tracer_Development->Animal_PET_Studies Dose_Selection Inform Clinical Dose Selection Animal_PET_Studies->Dose_Selection Human_PET_Studies Human PET Studies (Target Occupancy) Dose_Selection->Human_PET_Studies

Caption: Workflow for using AMG 580 in PDE10A inhibitor development.

Conclusion

AMG 580 is a powerful and versatile tool for researchers and drug developers in the field of Huntington's disease. Its high affinity and selectivity for PDE10A, combined with its utility as a radiotracer for PET imaging, provide a robust platform for investigating the role of this enzyme in disease pathology and for accelerating the development of novel therapeutic agents. The methodologies outlined in this guide offer a framework for leveraging AMG 580 to advance our understanding of Huntington's disease and to facilitate the discovery of new treatments.

References

The Core Principles of PET Imaging with Novel Tracers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Positron Emission Tomography (PET)

Positron Emission Tomography (PET) is a powerful nuclear medicine imaging technique that provides unique insights into the physiological, biochemical, and molecular processes within the body. Unlike anatomical imaging modalities such as CT or MRI, PET visualizes and quantifies metabolic activity and function at the cellular and molecular level. This is achieved through the administration of a radiotracer, a biologically active molecule labeled with a positron-emitting radionuclide.

The fundamental principle of PET imaging involves the detection of gamma rays produced from the annihilation of positrons emitted by the radiotracer. Once administered to a patient, typically via intravenous injection, the radiotracer distributes throughout the body and accumulates in specific tissues or organs based on its biological properties. As the radionuclide decays, it emits a positron, which travels a short distance in the tissue before colliding with an electron. This annihilation event results in the simultaneous emission of two 511-keV gamma photons that travel in nearly opposite directions. The PET scanner, which consists of a ring of detectors surrounding the patient, detects these pairs of coincident photons. By analyzing the lines of response from millions of these events, a three-dimensional image of the radiotracer distribution is reconstructed, providing a quantitative map of the targeted biological process.

The use of PET imaging is crucial in various stages of drug discovery and development, offering insights into target engagement, proof of mechanism, and the pharmacokinetic and pharmacodynamic profiles of new therapeutic agents.

The Rise of Novel PET Tracers

While [18F]Fluorodeoxyglucose ([18F]FDG) has been the cornerstone of clinical PET imaging for decades, particularly in oncology, its utility can be limited by its non-specific uptake in inflammatory processes and in certain types of cancers. This has spurred the development of novel PET tracers designed to target more specific molecular and cellular processes, offering greater diagnostic accuracy and providing valuable information for personalized medicine. These novel tracers are being developed across various fields, including oncology, cardiology, and neuroimaging, to visualize processes such as amino acid metabolism, cellular proliferation, receptor expression, and protein aggregation.

Novel Tracers in Oncology

The development of novel PET tracers in oncology aims to overcome the limitations of [18F]FDG by targeting specific hallmarks of cancer.

Prostate-Specific Membrane Antigen (PSMA) Tracers

Target: Prostate-Specific Membrane Antigen (PSMA) is a transmembrane protein that is highly overexpressed on the surface of prostate cancer cells, with expression levels correlating with tumor aggressiveness and metastasis.

Mechanism of Action: PSMA-targeted PET tracers are small molecules that bind with high affinity and specificity to the extracellular domain of PSMA. The most widely used PSMA tracer is [68Ga]Ga-PSMA-11. Following intravenous injection, the tracer circulates in the bloodstream and accumulates at sites of PSMA expression, allowing for the visualization of primary prostate tumors, lymph node involvement, and distant metastases.

Signaling Pathway: PSMA is a glutamate carboxypeptidase, and while its precise signaling functions are still under investigation, it is known to be involved in cellular adhesion, migration, and signaling pathways that promote tumor growth and survival.

Quantitative Data:

TracerCancer TypeMean/Median SUVmaxReference
[68Ga]PSMA-11Primary Prostate Cancer12.4
[68Ga]PSMA-11Metastatic Prostate Cancer (Lymph Nodes)8.6
[68Ga]PSMA-11Metastatic Prostate Cancer (Bone)10.2

Experimental Protocol for [68Ga]PSMA-11 PET/CT:

  • Patient Preparation: No specific patient preparation, such as fasting, is required. Patients are encouraged to be well-hydrated.

  • Tracer Administration: A dose of 1.8-2.2 MBq/kg of [68Ga]PSMA-11 is administered intravenously.

  • Uptake Period: Imaging is typically performed 60 minutes (range 50-100 minutes) after tracer injection.

  • Image Acquisition:

    • A low-dose CT scan is performed for attenuation correction and anatomical localization.

    • PET acquisition is performed from the mid-thighs to the base of the skull.

    • Acquisition time is typically 2-4 minutes per bed position.

Logical Relationship of PSMA-Targeted Imaging:

PSMA_Imaging_Logic ProstateCancer Prostate Cancer Cells PSMA PSMA Overexpression ProstateCancer->PSMA Binding Tracer Binds to PSMA PSMA->Binding Tracer [68Ga]PSMA-11 Injection Tracer->Binding PET_Scan PET/CT Imaging Binding->PET_Scan Detection Detection of Tumor Lesions PET_Scan->Detection

Caption: Logical workflow of PSMA-targeted PET imaging.

[18F]Fluorothymidine ([18F]FLT)

Target: Thymidine Kinase 1 (TK1) is a key enzyme in the DNA salvage pathway, and its activity is significantly upregulated in proliferating cells.

Mechanism of Action: [18F]FLT is a thymidine analog that is taken up by cells and phosphorylated by TK1, trapping it intracellularly. The degree of [18F]FLT accumulation reflects the level of cellular proliferation.

Signaling Pathway: TK1 is a critical enzyme in the nucleotide salvage pathway, which provides the necessary building blocks for DNA replication during the S-phase of the cell cycle. Its activity is tightly regulated by the cell cycle machinery.

Quantitative Data:

TracerCancer TypeMean/Median SUVmaxReference
[18F]FLTHigh-Grade Glioma2.5
[18F]FLTBreast Cancer3.8
[18F]FLTLung Cancer4.1

Experimental Protocol for [18F]FLT PET/CT:

  • Patient Preparation: Patients should fast for at least 4-6 hours prior to the scan.

  • Tracer Administration: A dose of approximately 370 MBq (10 mCi) of [18F]FLT is administered intravenously.

  • Uptake Period: Imaging is performed 60 minutes after tracer injection.

  • Image Acquisition:

    • A low-dose CT scan is performed for attenuation correction.

    • PET acquisition is performed over the area of interest or as a whole-body scan.

    • Acquisition time is typically 3-5 minutes per bed position.

Signaling Pathway of Cellular Proliferation Imaged by [18F]FLT:

FLT_Pathway cluster_cell Proliferating Cell FLT_ext [18F]FLT (extracellular) FLT_int [18F]FLT (intracellular) FLT_ext->FLT_int Nucleoside Transporter FLT_P [18F]FLT-Monophosphate FLT_int->FLT_P Phosphorylation DNA DNA Synthesis FLT_P->DNA Trapped TK1 Thymidine Kinase 1 (TK1) TK1->FLT_P outside Bloodstream outside->FLT_ext

Caption: Cellular uptake and trapping of [18F]FLT.

Fibroblast Activation Protein Inhibitors (FAPI)

Target: Fibroblast Activation Protein (FAP) is a serine protease that is highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of many epithelial cancers, while its expression in normal tissues is low.

Mechanism of Action: FAPI tracers, such as [68Ga]Ga-FAPI-04, are quinoline-based molecules that bind with high affinity to the enzymatic pocket of FAP. Their accumulation in tumors reflects the extent of the desmoplastic reaction and the presence of CAFs.

Signaling Pathway: FAP is involved in extracellular matrix remodeling, which promotes tumor invasion, migration, and angiogenesis. It can cleave various substrates, influencing signaling pathways that contribute to cancer progression.

Quantitative Data:

TracerCancer TypeMean/Median SUVmaxReference
[68Ga]FAPI-04Breast Cancer12.1
[68Ga]FAPI-04Pancreatic Cancer9.8
[68Ga]FAPI-04Head and Neck Cancer13.5

Experimental Protocol for [68Ga]FAPI PET/CT:

  • Patient Preparation: No specific patient preparation is required.

  • Tracer Administration: A dose of 150-250 MBq of the [68Ga]FAPI tracer is administered intravenously.

  • Uptake Period: Imaging is typically performed 60 minutes after injection.

  • Image Acquisition:

    • A low-dose CT is acquired for attenuation correction and anatomical correlation.

    • Whole-body PET is performed from the vertex to the mid-thigh.

    • Acquisition time is approximately 2-3 minutes per bed position.

Experimental Workflow for FAPI PET Imaging:

FAPI_Workflow Patient Patient with Suspected Epithelial Cancer Injection Intravenous Injection of [68Ga]FAPI Tracer Patient->Injection Uptake 60-minute Uptake Period Injection->Uptake PET_CT Whole-Body PET/CT Scan Uptake->PET_CT Analysis Image Reconstruction and Analysis PET_CT->Analysis Diagnosis Tumor Staging and Therapy Planning Analysis->Diagnosis

Caption: Experimental workflow for FAPI PET imaging.

Novel Tracers in Neuroimaging

Novel PET tracers are revolutionizing the in vivo study of neurological disorders by enabling the visualization of key pathological hallmarks.

Tau Protein Tracers

Target: Aggregated tau protein, which forms neurofibrillary tangles (NFTs), is a primary pathological hallmark of Alzheimer's disease (AD) and other tauopathies.

Mechanism of Action: Tau PET tracers, such as [18F]flortaucipir (formerly AV-1451), are designed to cross the blood-brain barrier and bind specifically to the beta-sheet structures of aggregated tau fibrils. The regional distribution and density of tracer binding correlate with the known neuropathological staging of tau pathology in AD.

Signaling Pathway: In pathological conditions, tau protein becomes hyperphosphorylated and aggregates into paired helical filaments, which then form NFTs. This process disrupts normal neuronal function and is a key driver of neurodegeneration in AD.

Quantitative Data:

TracerDiseaseMean/Median SUVR (vs. Cerebellar Gray)Reference
[18F]flortaucipirAlzheimer's Disease (Temporal Lobe)1.5 - 2.5
[18F]flortaucipirHealthy Controls< 1.2

Experimental Protocol for [18F]flortaucipir PET:

  • Patient Preparation: No specific dietary restrictions are required.

  • Tracer Administration: A single intravenous bolus of 370 MBq (10 mCi) of [18F]flortaucipir is administered.

  • Uptake Period: A dynamic or static PET scan is acquired. For static imaging, the scan is typically performed 80-100 minutes post-injection.

  • Image Acquisition:

    • A CT or MRI scan is performed for attenuation correction and co-registration.

    • PET data is acquired for 20-30 minutes.

    • Image reconstruction is performed using an iterative algorithm.

Logical Relationship of Tau PET Imaging in Alzheimer's Disease:

Tau_Imaging_Logic AD_Pathology Alzheimer's Disease Pathology Tau_Aggregation Tau Protein Aggregation (NFTs) AD_Pathology->Tau_Aggregation Tau_Binding Tracer Binds to Aggregated Tau Tau_Aggregation->Tau_Binding Tracer_Admin [18F]flortaucipir Administration BBB_Crossing Blood-Brain Barrier Crossing Tracer_Admin->BBB_Crossing BBB_Crossing->Tau_Binding PET_Imaging PET Imaging of Brain Tau_Binding->PET_Imaging Staging In Vivo Staging of Tau Pathology PET_Imaging->Staging

Caption: Logical flow of tau PET imaging in Alzheimer's.

Data Presentation and Quantitative Analysis

A key advantage of PET is its ability to provide quantitative measurements of radiotracer uptake, which can be used for diagnosis, staging, and monitoring treatment response.

Standardized Uptake Value (SUV)

The Standardized Uptake Value (SUV) is a semi-quantitative metric commonly used in clinical PET imaging. It normalizes the measured radioactivity concentration in a region of interest (ROI) to the injected dose and the patient's body weight.

Formula:

SUV = (Radioactivity concentration in ROI [MBq/mL]) / (Injected Dose [MBq] / Body Weight [kg])

While SUV is a valuable and widely used tool, it is important to recognize its limitations. SUV can be influenced by various factors, including blood glucose levels (for [18F]FDG), uptake time, and image reconstruction parameters.

Tracer Kinetic Modeling

Tracer kinetic modeling provides a more advanced and quantitative analysis of dynamic PET data. By fitting the time-activity curves of the tracer in tissue and blood to a mathematical model, it is possible to estimate physiological parameters such as blood flow, metabolic rates, and receptor density. This approach, while more complex, offers a more accurate and detailed understanding of the biological processes being imaged.

Conclusion

The development of novel PET tracers represents a significant advancement in molecular imaging, enabling the non-invasive visualization and quantification of a wide range of biological processes with high specificity. These tracers are playing an increasingly important role in clinical diagnostics, particularly in oncology and neurology, and are invaluable tools in the drug development process. As research continues, the portfolio of available PET tracers will undoubtedly expand, further enhancing our ability to understand, diagnose, and treat complex diseases.

Methodological & Application

Application Notes and Protocols: [¹⁸F]AMG 580 Radiolabeling for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and a detailed protocol for the radiolabeling of AMG 580 with fluorine-18 ([¹⁸F]AMG 580) for use in preclinical positron emission tomography (PET) imaging studies. AMG 580 is a potent and selective phosphodiesterase 10A (PDE10A) inhibitor, a target with therapeutic potential in neurological and psychiatric disorders. [¹⁸F]AMG 580 serves as a valuable radiotracer for in vivo quantification and target engagement studies of PDE10A. This document outlines the automated radiosynthesis, purification, and quality control procedures necessary to produce [¹⁸F]AMG 580 suitable for preclinical research.

Introduction

Phosphodiesterase 10A (PDE10A) is an enzyme highly expressed in the striatum of the brain and is involved in the regulation of cyclic nucleotide signaling. Inhibition of PDE10A is a promising therapeutic strategy for conditions such as schizophrenia and Huntington's disease.[1] AMG 580, with its full chemical name 1-(4-(3-(4-(1H-benzo[d]imidazole-2-carbonyl)phenoxy)pyrazin-2-yl)piperidin-1-yl)-2-fluoropropan-1-one, is a novel small molecule antagonist with high affinity for PDE10A.[1] PET imaging with [¹⁸F]AMG 580 allows for the non-invasive assessment of PDE10A distribution and occupancy by therapeutic candidates in preclinical models.[1] The relatively short half-life of fluorine-18 (approximately 110 minutes) necessitates an efficient and reliable automated radiosynthesis process.[2][3][4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PDE10A signaling pathway and the experimental workflow for the radiosynthesis and quality control of [¹⁸F]AMG 580.

PDE10A_Signaling_Pathway AMG 580 Mechanism of Action cluster_0 AMG 580 Mechanism of Action ATP ATP AC Adenylate Cyclase ATP->AC GTP GTP GC Guanylate Cyclase GTP->GC cAMP cAMP AC->cAMP cGMP cGMP GC->cGMP PDE10A PDE10A cAMP->PDE10A PKA Protein Kinase A cAMP->PKA cGMP->PDE10A PKG Protein Kinase G cGMP->PKG AMP AMP PDE10A->AMP Hydrolysis GMP GMP PDE10A->GMP Hydrolysis Downstream\nSignaling Downstream Signaling PKA->Downstream\nSignaling PKG->Downstream\nSignaling AMG_580 [18F]AMG 580 AMG_580->PDE10A Inhibition

Caption: PDE10A signaling pathway and the inhibitory action of [¹⁸F]AMG 580.

Radiolabeling_Workflow [18F]AMG 580 Radiolabeling and QC Workflow cluster_1 [18F]AMG 580 Radiolabeling and QC Workflow Start Start Production [18F]Fluoride Production (Cyclotron) Start->Production Trapping [18F]Fluoride Trapping (QMA Cartridge) Production->Trapping Elution Elution with K2.2.2/K2CO3 Trapping->Elution Drying Azeotropic Drying Elution->Drying Radiolabeling Radiolabeling Reaction (Precursor + [18F]Fluoride) Drying->Radiolabeling Purification Semi-preparative HPLC Purification Radiolabeling->Purification Formulation Formulation in Sterile Saline Purification->Formulation QC Quality Control Formulation->QC End End QC->End

Caption: Automated radiosynthesis and quality control workflow for [¹⁸F]AMG 580.

Experimental Protocols

Materials and Reagents
  • AMG 580 precursor (e.g., tosyloxy- or mesyloxy-AMG 580)

  • [¹⁸F]Fluoride (produced via cyclotron)

  • Kryptofix 2.2.2 (K2.2.2)

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (anhydrous, HPLC grade)

  • Water for Injection (WFI)

  • Ethanol (USP grade)

  • Sterile saline (0.9% NaCl)

  • Sep-Pak QMA Carbonate Plus Light Cartridge

  • Sep-Pak C18 Plus Cartridge

  • Sterile vent filters (0.22 µm)

  • Sterile vials

Automated Radiosynthesis

The radiosynthesis of [¹⁸F]AMG 580 is performed on an automated synthesis module.

  • [¹⁸F]Fluoride Trapping and Elution:

    • Aqueous [¹⁸F]fluoride from the cyclotron is passed through a QMA carbonate cartridge to trap the [¹⁸F]F⁻.

    • The trapped [¹⁸F]fluoride is eluted into the reaction vessel with a solution of K2.2.2 and K₂CO₃ in acetonitrile/water.

  • Azeotropic Drying:

    • The solvent is removed by azeotropic distillation under a stream of nitrogen or helium at elevated temperature to ensure anhydrous conditions.

  • Radiolabeling Reaction:

    • The AMG 580 precursor, dissolved in anhydrous acetonitrile, is added to the dried [¹⁸F]fluoride/K2.2.2 complex.

    • The reaction mixture is heated at a specified temperature (e.g., 80-120°C) for a set duration (e.g., 10-15 minutes) to facilitate nucleophilic substitution.

  • Purification:

    • The crude reaction mixture is diluted with WFI and purified by semi-preparative reversed-phase high-performance liquid chromatography (HPLC).

    • The fraction corresponding to [¹⁸F]AMG 580 is collected.

  • Formulation:

    • The collected HPLC fraction is diluted with sterile saline and passed through a C18 cartridge to trap the [¹⁸F]AMG 580.

    • The cartridge is washed with WFI to remove residual HPLC solvents.

    • The final product is eluted from the C18 cartridge with ethanol and diluted with sterile saline to the desired concentration.

    • The final solution is passed through a 0.22 µm sterile filter into a sterile vial.

Quality Control

Comprehensive quality control is essential to ensure the safety and efficacy of the radiotracer for preclinical studies.[5][6]

Parameter Method Specification
Appearance Visual InspectionClear, colorless, free of particulates
pH pH meter or pH strips4.5 - 7.5
Radiochemical Purity Analytical radio-HPLC≥ 95%
Radionuclidic Identity Half-life measurement105 - 115 minutes
Residual Solvents Gas Chromatography (GC)Ethanol < 10% v/v, Acetonitrile < 410 ppm
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) test< 175 EU/V (V = max. recommended dose in mL)
Sterility USP <71> Sterility TestsSterile

Data Presentation

The following tables summarize typical quantitative data obtained during the radiosynthesis and quality control of [¹⁸F]AMG 580.

Table 1: Radiosynthesis Parameters

Parameter Value
Starting [¹⁸F]Fluoride Activity 1-2 Ci (37-74 GBq)
Synthesis Time 50 - 70 minutes
Radiochemical Yield (decay-corrected) 25 - 40%
Molar Activity > 1 Ci/µmol (> 37 GBq/µmol) at end of synthesis

Table 2: Quality Control Results

Test Result
Appearance Pass
pH 6.5 ± 0.5
Radiochemical Purity > 98%
Half-life 109.8 ± 0.5 min
Residual Ethanol < 8% v/v
Residual Acetonitrile < 100 ppm
Bacterial Endotoxins Pass
Sterility Pass

Conclusion

This document provides a detailed protocol for the automated radiosynthesis and quality control of [¹⁸F]AMG 580. The described methods yield a high-purity radiotracer suitable for preclinical PET imaging studies of PDE10A. Adherence to these protocols is crucial for obtaining reliable and reproducible data in drug development research.

References

Standard Operating Procedure for AMG 580 PET Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

AMG 580 is a novel, selective small-molecule antagonist of Phosphodiesterase 10A (PDE10A) that can be radiolabeled with fluorine-18 ([18F]AMG 580) for use as a positron emission tomography (PET) tracer.[1] PDE10A is an enzyme primarily expressed in the striatum of the brain and is involved in the regulation of cyclic nucleotide signaling. Inhibition of PDE10A is a therapeutic target for various neuropsychiatric disorders. [18F]AMG 580 PET imaging allows for the non-invasive in vivo quantification and visualization of PDE10A expression and can be utilized to measure target engagement of therapeutic PDE10A inhibitors.[1]

This document provides a standardized operating procedure for conducting [18F]AMG 580 PET imaging studies in a research and clinical trial setting. Adherence to this SOP will ensure data consistency and reliability across different imaging sites.

Signaling Pathway

PDE10A_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D1R D1 Receptor Dopamine->D1R binds AC Adenylyl Cyclase D1R->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA PKA cAMP->PKA activates PDE10A PDE10A DARPP32 DARPP-32 PKA->DARPP32 phosphorylates PP1 PP1 DARPP32->PP1 inhibits Downstream Downstream Effectors PP1->Downstream dephosphorylates AMP AMP PDE10A->AMP hydrolyzes cAMP to AMG580 AMG 580 This compound->PDE10A inhibits

Caption: PDE10A signaling pathway and the inhibitory action of AMG 580.

Experimental Protocols

Subject Screening and Preparation

A comprehensive screening process should be conducted to ensure subject safety and data quality.

Inclusion Criteria:

  • Healthy volunteers or patients with a confirmed diagnosis relevant to PDE10A pharmacology.

  • Age and gender as specified by the study protocol.

  • Ability to provide informed consent.

  • Ability to tolerate the PET imaging procedure.

Exclusion Criteria:

  • Pregnancy or breastfeeding.

  • History of claustrophobia.

  • Contraindications to MRI (if applicable for anatomical co-registration).

  • Use of medications known to interact with PDE10A within a specified washout period.

Preparation Protocol:

  • Subjects should fast for a minimum of 4-6 hours prior to radiotracer injection to minimize potential metabolic effects on tracer uptake.

  • Subjects should be well-hydrated.

  • A peripheral intravenous catheter should be inserted for radiotracer administration.

  • Subjects should be comfortably positioned on the scanner bed to minimize movement during the scan.

[18F]AMG 580 Radiotracer Administration
ParameterRecommendation
Radiotracer [18F]AMG 580
Route of Administration Intravenous (IV) bolus injection
Injected Dose 5 - 10 mCi (185 - 370 MBq)
Injection Volume < 10 mL
Injection Duration 30 - 60 seconds, followed by a saline flush
PET/CT or PET/MR Imaging Acquisition

Scanner Calibration:

  • The PET scanner must be well-calibrated according to the manufacturer's guidelines to ensure accurate quantification of tracer uptake.

Imaging Protocol:

  • A low-dose CT or an MRI scan should be performed for attenuation correction and anatomical co-registration.

  • Dynamic PET scanning should commence simultaneously with the IV bolus injection of [18F]AMG 580.

  • The total scan duration should be at least 90 minutes to capture the full kinetic profile of the tracer.

ParameterRecommendation
Scanner Type High-resolution PET/CT or PET/MR scanner
Scan Type Dynamic 3D acquisition
Scan Duration 90 - 120 minutes
Framing Scheme A series of short frames at the beginning, followed by progressively longer frames (e.g., 6 x 30s, 3 x 1min, 2 x 2min, 8 x 5min, 3 x 10min)
Reconstruction Algorithm OSEM (Ordered Subsets Expectation Maximization) or similar iterative reconstruction method
Data Analysis

Image Pre-processing:

  • All PET frames should be corrected for motion.

  • PET images should be co-registered to the anatomical MRI or CT scan.

Kinetic Modeling:

  • Time-activity curves (TACs) should be generated for various brain regions of interest (ROIs), particularly the striatum (caudate and putamen) and a reference region with low PDE10A expression (e.g., cerebellum).

  • The distribution volume (VT) or binding potential (BPND) should be calculated using appropriate kinetic models, such as the Logan graphical analysis or a simplified reference tissue model (SRTM).

Quantitative Data Summary:

ParameterDescriptionTypical Value Range (Non-human primate studies)[2]
Striatal Uptake High tracer accumulation in the striatum is expected due to high PDE10A expression.[2]Varies depending on species and methodology.
Cerebellar Uptake Low tracer uptake is expected, making it a suitable reference region.Varies depending on species and methodology.
Binding Potential (BPND) A measure of the density of available PDE10A receptors.To be determined in human studies.

Experimental Workflow

AMG580_PET_Workflow cluster_0 Pre-Imaging cluster_1 Imaging cluster_2 Post-Imaging SubjectScreening Subject Screening (Inclusion/Exclusion Criteria) InformedConsent Informed Consent SubjectScreening->InformedConsent SubjectPrep Subject Preparation (Fasting, Hydration, IV line) InformedConsent->SubjectPrep RadiotracerAdmin [18F]AMG 580 Administration (IV Bolus) SubjectPrep->RadiotracerAdmin PET_CT_Scan Dynamic PET/CT or PET/MR Scan (90-120 min) RadiotracerAdmin->PET_CT_Scan ImageRecon Image Reconstruction (Motion Correction, Co-registration) PET_CT_Scan->ImageRecon DataAnalysis Data Analysis (Kinetic Modeling, ROI Analysis) ImageRecon->DataAnalysis Reporting Reporting of Results (VT, BPND) DataAnalysis->Reporting

Caption: Experimental workflow for AMG 580 PET imaging studies.

References

Application Notes and Protocols for In Vivo Quantification of PDE10A Occupancy with AMG 580

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for quantifying the occupancy of Phosphodiesterase 10A (PDE10A) in vivo using the novel small molecule tracer, AMG 580. The protocols detailed below are based on preclinical studies and are intended to guide researchers in designing and executing similar target engagement studies.

Introduction

Phosphodiesterase 10A (PDE10A) is an enzyme highly expressed in the medium spiny neurons of the striatum, a key region of the brain involved in motor control, cognition, and reward.[1] By degrading cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), PDE10A plays a crucial role in regulating intracellular signaling cascades. Its localization and function have made it an attractive therapeutic target for neurological and psychiatric disorders.

AMG 580 is a potent and selective PDE10A antagonist developed as a tracer for quantifying target occupancy.[2] It can be utilized in preclinical drug development to measure the degree to which a therapeutic PDE10A inhibitor binds to its target in the brain. This is critical for establishing dose-response relationships and for selecting appropriate doses for clinical trials. AMG 580 can be radiolabeled with Fluorine-18 ([¹⁸F]AMG 580) for use as a positron emission tomography (PET) tracer, or used in its non-radiolabeled form for quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2]

Signaling Pathway of PDE10A

The following diagram illustrates the role of PDE10A in the signaling cascade within a medium spiny neuron of the striatum.

PDE10A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D1_Receptor D1 Receptor Dopamine->D1_Receptor binds AC Adenylyl Cyclase D1_Receptor->AC activates cAMP cAMP AC->cAMP converts ATP ATP PDE10A PDE10A cAMP->PDE10A hydrolyzed by PKA Protein Kinase A cAMP->PKA activates 5_AMP 5'-AMP PDE10A->5_AMP Downstream_Effectors Downstream Effectors (e.g., DARPP-32) PKA->Downstream_Effectors phosphorylates Cellular_Response Cellular Response Downstream_Effectors->Cellular_Response leads to

Diagram 1: PDE10A Signaling Pathway in Striatal Neurons.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies on AMG 580 and the PDE10A inhibitor AMG 579.

Table 1: In Vitro Potency and Selectivity of AMG 580

ParameterValueSpeciesReference
PDE10A IC₅₀0.13 nMHuman[3]
Selectivity>30,000-fold over other PDEsHuman[3]
K D71.9 pMBaboon[4]

Table 2: In Vivo PDE10A Occupancy of AMG 579 in Rats (measured with AMG 580 tracer via LC-MS/MS)

Oral Dose of AMG 579 (mg/kg)Mean PDE10A Occupancy (%)Reference
0.14.4[5]
0.315.6[5]
128.9[5]
343.1[5]
1074.9[5]
3086.7[5]

Table 3: [¹⁸F]AMG 580 PET Imaging Parameters in Non-Human Primates

ParameterValueSpeciesAnalysis MethodReference
BP ND (Putamen)3.38Rhesus Monkey2TC[4]
BP ND (Caudate)2.34Rhesus Monkey2TC[4]
BP ND (Putamen)3.16Rhesus MonkeyLogan[4]
BP ND (Caudate)2.34Rhesus MonkeyLogan[4]
BP ND (Putamen)2.92Rhesus MonkeySRTM[4]
BP ND (Caudate)2.01Rhesus MonkeySRTM[4]
In Vivo K D~0.44 nMBaboonScatchard Analysis[4]

BP ND: Binding Potential (non-displaceable); 2TC: Two-Tissue Compartment Model; SRTM: Simplified Reference Tissue Model.

Experimental Protocols

Protocol 1: In Vivo Quantification of PDE10A Occupancy in Rodents using LC-MS/MS

This protocol describes a method to determine the occupancy of PDE10A by an unlabeled inhibitor (e.g., AMG 579) using AMG 580 as a tracer, followed by LC-MS/MS analysis.

LCMSMS_Workflow cluster_animal_phase Animal Dosing cluster_tissue_processing Tissue Collection and Processing cluster_analysis Analysis Dose_Inhibitor Administer PDE10A Inhibitor (e.g., AMG 579) orally to rats at various doses Wait Wait for 1.5 hours (for inhibitor to reach target) Dose_Inhibitor->Wait Dose_Tracer Administer AMG 580 tracer (5 µg/kg) intravenously Wait->Dose_Tracer Wait_Tracer Wait for 30 minutes Dose_Tracer->Wait_Tracer Euthanize Euthanize animals and collect brain tissue (striatum, thalamus) and blood Wait_Tracer->Euthanize Homogenize Homogenize brain tissues Euthanize->Homogenize Extract Extract tracer and inhibitor from tissue homogenates and plasma Homogenize->Extract LCMSMS Quantify tracer and inhibitor concentrations using LC-MS/MS Extract->LCMSMS Calculate_Occupancy Calculate PDE10A Occupancy LCMSMS->Calculate_Occupancy

Diagram 2: Workflow for LC-MS/MS-based PDE10A Occupancy Measurement.

Methodology:

  • Animal Model: Male Sprague-Dawley rats.

  • Inhibitor Administration: Administer the PDE10A inhibitor (e.g., AMG 579) orally at a range of doses.

  • Tracer Administration: 1.5 hours after inhibitor administration, administer a single intravenous dose of the AMG 580 tracer (5 µg/kg).

  • Tissue Collection: 30 minutes after tracer administration, euthanize the animals and collect blood and brain tissue. Dissect the striatum (target-rich region) and thalamus (reference region).

  • Sample Preparation: Homogenize the brain tissues and process plasma samples.

  • LC-MS/MS Analysis: Quantify the concentration of both the tracer (AMG 580) and the inhibitor in the striatum, thalamus, and plasma using a validated LC-MS/MS method.

  • Occupancy Calculation: Calculate PDE10A occupancy using the following formula:

    • Occupancy (%) = [1 - (Tracer concentration in striatum of treated animal / Tracer concentration in striatum of vehicle-treated animal)] x 100

Protocol 2: In Vivo Quantification of PDE10A Occupancy using [¹⁸F]AMG 580 PET Imaging in Non-Human Primates

This protocol outlines the procedure for conducting a PET imaging study to measure PDE10A occupancy in non-human primates. While human clinical data for [¹⁸F]AMG 580 is not publicly available, this preclinical protocol provides a strong basis for designing human studies.

PET_Workflow cluster_preparation Subject Preparation and Baseline Scan cluster_blocking_scan Blocking Scan cluster_data_analysis Data Analysis Anesthetize Anesthetize Non-Human Primate Position Position in PET Scanner Anesthetize->Position Baseline_Scan Perform Baseline Dynamic PET Scan with [¹⁸F]AMG 580 injection Position->Baseline_Scan Administer_Blocker Administer PDE10A Inhibitor (at a specific dose) Baseline_Scan->Administer_Blocker Washout Period Wait_Period Wait for appropriate time for drug to reach target Administer_Blocker->Wait_Period Blocking_PET_Scan Perform Second Dynamic PET Scan with [¹⁸F]AMG 580 injection Wait_Period->Blocking_PET_Scan Image_Reconstruction Reconstruct PET Images Blocking_PET_Scan->Image_Reconstruction ROI_Analysis Define Regions of Interest (ROI) (Striatum, Cerebellum) Image_Reconstruction->ROI_Analysis Kinetic_Modeling Apply Kinetic Modeling (e.g., SRTM, Logan Plot) ROI_Analysis->Kinetic_Modeling Calculate_Occupancy_PET Calculate PDE10A Occupancy Kinetic_Modeling->Calculate_Occupancy_PET

Diagram 3: Workflow for PET-based PDE10A Occupancy Measurement.

Methodology:

  • Radiosynthesis: Synthesize [¹⁸F]AMG 580 using a one-step ¹⁸F-fluorination procedure.[4]

  • Animal Model: Rhesus monkeys or baboons.

  • Baseline PET Scan:

    • Anesthetize the animal and position it in the PET scanner.

    • Perform a dynamic PET scan for a specified duration (e.g., 120 minutes) following an intravenous bolus injection of [¹⁸F]AMG 580 (e.g., ~121 MBq).[4]

    • Acquire arterial blood samples throughout the scan to generate a metabolite-corrected arterial input function.

  • Blocking Scan:

    • On a separate day, administer a PDE10A inhibitor at the desired dose.

    • After a suitable time for the inhibitor to reach the brain, perform a second [¹⁸F]AMG 580 PET scan as described for the baseline scan.

  • Image Analysis:

    • Co-register PET images with anatomical MRI scans.

    • Define regions of interest (ROIs), including the striatum (caudate and putamen) and a reference region with low PDE10A expression, such as the cerebellum.

    • Perform kinetic modeling of the time-activity curves from the ROIs using methods like the Simplified Reference Tissue Model (SRTM) or Logan graphical analysis to determine the binding potential (BP ND).[4]

  • Occupancy Calculation: Calculate PDE10A occupancy using the following formula:

    • Occupancy (%) = [1 - (BP ND in blocking scan / BP ND in baseline scan)] x 100

Conclusion

The tracer AMG 580, in both its radiolabeled and non-radiolabeled forms, is a valuable tool for the in vivo quantification of PDE10A occupancy. The protocols outlined in these application notes provide a solid foundation for researchers to conduct preclinical studies to characterize the target engagement of novel PDE10A inhibitors. While human clinical data with [¹⁸F]AMG 580 is not currently in the public domain, the robust preclinical data package supports its potential for translation to clinical research. The methodologies described here are essential for guiding dose selection and demonstrating proof-of-concept in the development of new therapies targeting the PDE10A enzyme.

References

Application Notes and Protocols for AMG 580 PET Scans in Non-Human Primates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG 580 is a novel and selective small-molecule antagonist of phosphodiesterase 10A (PDE10A).[1] The radiolabeled form, [18F]AMG 580, serves as a valuable positron emission tomography (PET) tracer for in vivo imaging. This allows for the non-invasive quantification and assessment of PDE10A expression and target engagement of therapeutic candidates in the central nervous system.[1] PDE10A inhibitors are being investigated for their therapeutic potential in treating psychiatric and neurological disorders like schizophrenia and Huntington's disease.[1] These application notes provide a detailed protocol for conducting [18F]AMG 580 PET scans in non-human primates, a crucial step in the preclinical development of novel PDE10A-targeting drugs.

Rationale for Use in Non-Human Primates

Non-human primates, such as rhesus monkeys and baboons, are essential models in neuroscience research and drug development due to the high degree of similarity in their neuroanatomy, physiology, and genetics to humans. PET imaging in these animals provides critical data on drug pharmacokinetics, pharmacodynamics, and target engagement in a living brain, bridging the gap between rodent studies and human clinical trials.[2]

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from [18F]AMG 580 PET studies in non-human primates.

Table 1: Radiotracer and Injection Parameters

ParameterValueReference
Radiotracer[18F]AMG 580[1]
SpeciesRhesus Monkey, Baboon[3]
Injected Dose~185 MBq[4]
Injection MethodIntravenous (IV) bolus over ~3 minutes[4]

Table 2: PET Imaging Parameters

ParameterValueReference
PET ScannerHigh-resolution preclinical PET scanner (e.g., FOCUS 220, MultiScan LFER 150)[4][5]
Scan Duration180 minutes[3][6]
Attenuation CorrectionTransmission scan (e.g., 9 minutes with 57Co source) prior to injection[4][6]
Image ReconstructionFull quantitative corrections for attenuation, scatter, and decay[7]

Table 3: Key Outcomes of [18F]AMG 580 PET Imaging

OutcomeDescriptionFindingsReference
Brain UptakeTracer accumulation in different brain regions.High uptake in the striatum, a region with high PDE10A expression.[3]
Target EngagementReduction in tracer uptake after administration of a PDE10A inhibitor.Dose-dependent decrease in striatal uptake with a blocking agent.[3]
Kinetic ModelingDetermination of binding parameters.Analysis of time-activity curves to quantify receptor occupancy.[6]

Experimental Protocols

Animal Preparation and Handling
  • Animal Selection: Healthy, adult non-human primates (e.g., rhesus monkeys, baboons) should be used. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[4]

  • Fasting: Animals should be fasted overnight prior to the PET scan to ensure stable physiological conditions.[7]

  • Anesthesia:

    • Initial immobilization is achieved with ketamine (e.g., 10 mg/kg, intramuscularly).[4][6]

    • Anesthesia is maintained throughout the procedure with isoflurane (1.5-2.5%) in oxygen.[4][7]

    • Physiological parameters such as heart rate, respiratory rate, and body temperature should be monitored continuously.[6]

  • Catheterization: An intravenous catheter should be placed for radiotracer injection and administration of any blocking agents or anesthetics. An arterial line can be placed for blood sampling to measure the arterial input function.[4][6]

Radiotracer Administration
  • Dose Preparation: Aseptically draw the prescribed dose of [18F]AMG 580 (e.g., ~185 MBq) into a shielded syringe.[4]

  • Injection: Administer the radiotracer as a slow intravenous bolus over approximately 3 minutes.[4]

PET Imaging Acquisition
  • Positioning: The anesthetized animal is positioned in the PET scanner with its head securely fixed to minimize motion artifacts.

  • Transmission Scan: A transmission scan of approximately 9 minutes is performed before the radiotracer injection for attenuation correction.[4]

  • Dynamic Emission Scan: A dynamic PET scan is initiated simultaneously with the radiotracer injection and acquired for a total of 180 minutes.[3][6]

  • Blocking Studies: To determine target engagement, a separate scan can be performed where a PDE10A inhibitor is administered intravenously approximately 10 minutes before the radiotracer injection.[3][6]

Blood Sampling and Metabolite Analysis
  • Arterial Blood Sampling: If an arterial line is placed, arterial blood samples are collected frequently during the initial phase of the scan (e.g., every 15 seconds for the first 2 minutes) and then at increasing intervals for the remainder of the scan (e.g., 3, 5, 10, 30, 60, 90, 120, 150, and 180 minutes).[6]

  • Plasma Analysis: The radioactivity in the plasma is measured, and high-performance liquid chromatography (HPLC) is used to separate and quantify the parent radiotracer from its radioactive metabolites.[6]

Data Analysis
  • Image Reconstruction: The acquired PET data are reconstructed into a series of time frames, with corrections for attenuation, scatter, and radioactive decay.[7]

  • Image Registration: The PET images are co-registered with anatomical magnetic resonance imaging (MRI) scans to accurately delineate brain regions of interest (ROIs).[7]

  • Time-Activity Curves (TACs): TACs are generated for various ROIs, particularly the striatum (caudate and putamen) and a reference region with low PDE10A expression (e.g., cerebellum).

  • Kinetic Modeling: The TACs and the arterial input function are used in kinetic models (e.g., two-tissue compartment model) to estimate binding parameters such as the total distribution volume (VT).[6]

  • Receptor Occupancy: Receptor occupancy by a PDE10A inhibitor is calculated by comparing the binding potential in the baseline and blocking scans.

Visualizations

PDE10A Signaling Pathway

PDE10A_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron (Medium Spiny Neuron) Dopamine Dopamine D1R D1 Receptor Dopamine->D1R Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR AC Adenylyl Cyclase D1R->AC + cAMP cAMP AC->cAMP Converts ATP ATP PDE10A PDE10A PKA PKA cAMP->PKA Activates AMP AMP PDE10A->AMP Hydrolyzes DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates Signaling Downstream Signaling (Gene Expression, etc.) DARPP32->Signaling AMG580 AMG 580 (Inhibitor) This compound->PDE10A Inhibits

Caption: PDE10A signaling pathway in medium spiny neurons.

[18F]AMG 580 PET Scan Experimental Workflow

PET_Workflow cluster_prep Preparation cluster_scan PET Scan cluster_analysis Data Analysis AnimalPrep Animal Preparation (Fasting, Anesthesia) Catheter Catheter Placement (IV, Arterial) AnimalPrep->Catheter Transmission Transmission Scan (Attenuation Correction) Catheter->Transmission Injection [18F]AMG 580 Injection Transmission->Injection Emission Dynamic Emission Scan (180 min) Injection->Emission BloodSampling Arterial Blood Sampling Injection->BloodSampling Recon Image Reconstruction Emission->Recon Modeling Kinetic Modeling BloodSampling->Modeling Registration Co-registration with MRI Recon->Registration TACs Generate Time-Activity Curves Registration->TACs TACs->Modeling Occupancy Calculate Receptor Occupancy Modeling->Occupancy

References

Application Notes and Protocols for Image Analysis of AMG 580 PET Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the image analysis techniques for Positron Emission Tomography (PET) data acquired using the novel phosphodiesterase 10A (PDE10A) tracer, AMG 580.[1] The protocols outlined below are designed to ensure robust and reproducible quantification of AMG 580 uptake, facilitating the assessment of target engagement and pharmacodynamics in both preclinical and clinical research.

Introduction to AMG 580 PET Imaging

AMG 580 is a selective small-molecule antagonist of PDE10A, an enzyme highly expressed in the brain, particularly in the striatum.[1] As a PET tracer, radiolabeled AMG 580 allows for the non-invasive quantification of PDE10A distribution and occupancy by therapeutic agents.[1][2][3] This is crucial in the development of drugs targeting PDE10A for neurological and psychiatric disorders.[1] The accurate analysis of AMG 580 PET data is paramount for making informed decisions in drug development, from lead optimization to clinical dose selection.[1][2][3]

Core Image Analysis Techniques

The quantitative analysis of AMG 580 PET data primarily involves the following techniques:

  • Standardized Uptake Value (SUV) Analysis: A semi-quantitative measure of tracer uptake in a region of interest.[4][5][6]

  • Kinetic Modeling: A more advanced method that uses dynamic PET data to estimate physiological parameters related to tracer delivery and binding.[4][7][8]

  • Image Registration and Segmentation: Essential preprocessing steps to align PET images with anatomical scans (e.g., CT or MRI) and delineate regions of interest.[9][10][11]

Section 1: Quantitative Data Presentation

Clear and structured presentation of quantitative data is essential for the comparison of findings across different studies and treatment groups.

Table 1: Summary of Standardized Uptake Value (SUV) Metrics

MetricDescriptionCalculation FormulaCommon Applications
SUVmax The maximum pixel value within a Region of Interest (ROI). Highly sensitive to noise.Maximum Voxel Value in ROIRapid assessment of peak tracer uptake.
SUVmean The average of all pixel values within an ROI. More robust to noise than SUVmax.Average of Voxel Values in ROIGeneral quantification of tracer uptake in a region.
SUVpeak The average SUV within a small, fixed-size ROI centered on the hottest part of the tumor. Less sensitive to noise than SUVmax.[12]Average SUV in a predefined spherical ROIOften used in clinical trials for its reproducibility.
Metabolic Tumor Volume (MTV) The volume of tissue where the SUV is above a certain threshold. Provides information on the extent of metabolically active tumor.[13]Sum of voxel volumes with SUV > thresholdAssessing overall tumor burden and response to therapy.
Total Lesion Glycolysis (TLG) The product of SUVmean and MTV. Represents the total tracer uptake within the tumor volume.SUVmean x MTVA comprehensive measure combining uptake intensity and volume.

Table 2: Key Parameters from Kinetic Modeling

ParameterDescriptionUnitsBiological Interpretation
K1 The rate constant for the transfer of the tracer from plasma to the tissue compartment.min⁻¹Represents tissue perfusion and tracer extraction.[4]
k2 The rate constant for the transfer of the tracer from the tissue back to the plasma.min⁻¹Represents the clearance of the unbound tracer from the tissue.[4]
k3 The rate constant for the binding of the tracer to the target (e.g., PDE10A).min⁻¹Reflects the rate of specific binding.[4]
k4 The rate constant for the dissociation of the tracer from the target.min⁻¹Represents the rate at which the tracer unbinds from the target.[4]
Volume of Distribution (VT) The ratio of the tracer concentration in tissue to that in plasma at equilibrium.mL/cm³An indicator of the total tracer binding (specific and non-specific) in a region.
Binding Potential (BPND) A measure of the density of available receptors or enzymes.UnitlessDirectly related to the target density and is a key metric for receptor occupancy studies.

Section 2: Experimental Protocols

These protocols provide a step-by-step guide for the key experiments in AMG 580 PET data analysis.

Protocol 1: PET/CT Image Acquisition
  • Patient Preparation:

    • Fasting for at least 4-6 hours is recommended to minimize variability in tracer uptake.

    • Patients should be well-hydrated.

    • A quiet, dimly lit room should be used for the uptake period to minimize patient anxiety and physiological variability.

  • Radiotracer Administration:

    • Administer a weight-based dose of [18F]AMG 580 intravenously as a bolus injection.

    • Record the precise dose, time of injection, and patient weight.

  • Uptake Period:

    • Allow for an uptake period of 60-90 minutes. The optimal uptake time should be determined and standardized for specific study goals.

  • Image Acquisition:

    • Position the patient on the PET/CT scanner bed.

    • Perform a low-dose CT scan for attenuation correction and anatomical localization.[9]

    • Acquire PET data over the desired bed positions to cover the region of interest (e.g., the brain).

    • For kinetic modeling, dynamic scanning should commence at the time of injection.

Protocol 2: Standardized Uptake Value (SUV) Calculation
  • Image Preprocessing:

    • Perform attenuation correction on the PET data using the CT scan.

    • Reconstruct the PET images using a standardized algorithm (e.g., OSEM).

    • Ensure all images are decay-corrected to the time of injection.

  • Image Registration:

    • Co-register the PET and CT images to ensure accurate anatomical alignment.[11][14]

  • Region of Interest (ROI) Delineation:

    • Using the co-registered CT or MRI for anatomical guidance, draw ROIs on the PET images over the target structures (e.g., striatum, cerebellum).

    • For tumors, ROIs can be defined using manual, semi-automated, or automated segmentation methods.[9][10]

  • SUV Calculation:

    • Use the following formula to calculate the SUV: SUV = (Radioactivity concentration in ROI [MBq/mL]) / (Injected dose [MBq] / Patient weight [kg])[5]

    • Calculate SUVmax, SUVmean, and other relevant SUV metrics as described in Table 1.

Protocol 3: Kinetic Modeling of Dynamic PET Data
  • Dynamic Image Acquisition:

    • Acquire a series of PET images over time, starting from the moment of tracer injection. The framing protocol should include short frames at the beginning to capture the rapid initial kinetics and longer frames later on.

  • Arterial Input Function (AIF) Measurement:

    • For a full quantitative analysis, an AIF is required. This can be obtained through arterial blood sampling to measure the concentration of the radiotracer in the plasma over time.[7]

    • Alternatively, an image-derived input function (IDIF) can be generated from a large blood pool, such as the carotid artery or left ventricle, if validated.

  • Time-Activity Curve (TAC) Generation:

    • Define ROIs on the dynamic PET images.

    • Generate TACs by plotting the average radioactivity concentration within each ROI against time.

  • Kinetic Model Fitting:

    • Select an appropriate compartmental model (e.g., two-tissue compartment model for tracers with specific binding).[4]

    • Fit the TAC data to the selected model using specialized software to estimate the kinetic parameters (K1, k2, k3, k4).[15]

    • From these primary parameters, derive secondary parameters like VT and BPND.

Section 3: Mandatory Visualizations

Visual representations of workflows and pathways are critical for understanding the complex processes involved in AMG 580 PET image analysis.

cluster_workflow AMG 580 PET Image Analysis Workflow cluster_analysis Quantitative Analysis PatientPrep Patient Preparation (Fasting, Hydration) TracerAdmin [18F]AMG 580 Administration PatientPrep->TracerAdmin Uptake Uptake Period (60-90 min) TracerAdmin->Uptake Acquisition PET/CT Acquisition Uptake->Acquisition Reconstruction Image Reconstruction (Attenuation Correction) Acquisition->Reconstruction Registration PET-CT/MRI Registration Reconstruction->Registration Segmentation ROI Delineation (e.g., Striatum, Cerebellum) Registration->Segmentation SUV SUV Analysis (SUVmax, SUVmean) Segmentation->SUV Kinetic Kinetic Modeling (Dynamic Data) Segmentation->Kinetic Reporting Data Reporting & Interpretation SUV->Reporting Kinetic->Reporting

Figure 1: A generalized workflow for the analysis of AMG 580 PET data.

cluster_pathway Simplified PDE10A Signaling Pathway cAMP cAMP PDE10A PDE10A cAMP->PDE10A Hydrolysis PKA PKA Activation cAMP->PKA fiveAMP 5'-AMP PDE10A->fiveAMP Downstream Downstream Signaling (e.g., Gene Expression) PKA->Downstream AMG580 AMG 580 (Inhibitor) This compound->PDE10A Inhibition

Figure 2: The inhibitory action of AMG 580 on the PDE10A signaling pathway.

cluster_kinetic_model Two-Tissue Compartment Model Plasma Plasma (Cp) Free Free Tracer in Tissue (CF) Plasma->Free K1 Free->Plasma k2 Bound Specifically Bound Tracer (CB) Free->Bound k3 Bound->Free k4

Figure 3: A two-tissue compartment model for kinetic analysis of AMG 580 PET data.

References

Measuring Therapeutic Drug Target Coverage with AMG 580: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG 580 is a novel and potent small-molecule antagonist of phosphodiesterase 10A (PDE10A) with subnanomolar affinity.[1] PDE10A is an enzyme primarily expressed in the medium spiny neurons of the striatum and is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), key second messengers in intracellular signaling. Dysregulation of PDE10A is implicated in psychiatric and neurological disorders such as schizophrenia and Huntington's disease, making it a key therapeutic target.[1][2]

This document provides detailed application notes and protocols for utilizing AMG 580 to measure the therapeutic drug target coverage of PDE10A. The ability to quantify the engagement of a drug with its target in a cellular or in vivo context is critical for optimizing drug dosage, confirming the mechanism of action, and establishing a therapeutic window. AMG 580, available in tritiated ([³H]AMG 580) and fluorinated ([¹⁸F]AMG 580) forms, serves as a powerful tool for these assessments.[1]

Quantitative Data for AMG 580

The following tables summarize the key quantitative data for AMG 580, demonstrating its high potency and selectivity for PDE10A.

Table 1: In Vitro Potency and Selectivity of AMG 580

ParameterValueSpeciesNotes
PDE10A IC₅₀ 0.13 nMNot SpecifiedHighly potent inhibition of PDE10A enzymatic activity.[3]
PDE10A K_d 71.9 pMBaboonDetermined by in vitro radioligand binding assay using [³H]AMG 580.[4]
Selectivity >100-foldNot SpecifiedHighly selective against other phosphodiesterase (PDE) isoforms (PDE1-9 and 11).[5]
P-glycoprotein Efflux Ratio 1Not SpecifiedIndicates that AMG 580 is not a substrate for P-glycoprotein, suggesting good potential for brain penetration.[3]

Table 2: In Vivo Target Occupancy Data for AMG 580

ParameterValueSpeciesMethodNotes
In Vivo K_d ~0.44 nMBaboonPET imaging with [¹⁸F]AMG 580.[4]Demonstrates high affinity in a living system.
Target Occupancy ~70% decrease in BP_ND_BaboonPET imaging with [¹⁸F]AMG 580Achieved with a 0.24 mg/kg dose of unlabeled AMG 580. BP_ND_ (Binding Potential, Non-Displaceable) is a measure of receptor density and affinity.[4]

Signaling Pathway

The diagram below illustrates the central role of PDE10A in modulating cyclic nucleotide signaling in medium spiny neurons and the mechanism of action of AMG 580.

PDE10A_Signaling_Pathway PDE10A Signaling Pathway and AMG 580 Mechanism of Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D1_Receptor D1 Receptor Dopamine->D1_Receptor D2_Receptor D2 Receptor Dopamine->D2_Receptor AC Adenylate Cyclase D1_Receptor->AC + D2_Receptor->AC - cAMP cAMP AC->cAMP ATP ATP ATP PKA Protein Kinase A cAMP->PKA PDE10A PDE10A cAMP->PDE10A Downstream_Signaling_D1 Downstream Signaling (Direct Pathway) PKA->Downstream_Signaling_D1 Downstream_Signaling_D2 Downstream Signaling (Indirect Pathway) AMP AMP PDE10A->AMP Hydrolysis AMG580 AMG 580 This compound->PDE10A Inhibition

PDE10A signaling and AMG 580 inhibition.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for AMG 580 Target Engagement

CETSA is a powerful method to verify the direct binding of a compound to its intracellular target in a cellular environment. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.

Experimental Workflow:

CETSA_Workflow Cellular Thermal Shift Assay (CETSA) Workflow for AMG 580 Cell_Culture 1. Cell Culture (e.g., striatal neurons or PDE10A-expressing cells) Compound_Treatment 2. Compound Treatment (Incubate cells with AMG 580 or vehicle) Cell_Culture->Compound_Treatment Heat_Challenge 3. Heat Challenge (Heat cells at a temperature gradient) Compound_Treatment->Heat_Challenge Cell_Lysis 4. Cell Lysis (Freeze-thaw cycles) Heat_Challenge->Cell_Lysis Centrifugation 5. Centrifugation (Separate soluble and aggregated proteins) Cell_Lysis->Centrifugation Protein_Quantification 6. Protein Quantification & Western Blot (Quantify soluble PDE10A) Centrifugation->Protein_Quantification Data_Analysis 7. Data Analysis (Compare soluble PDE10A levels between treated and vehicle groups) Protein_Quantification->Data_Analysis

CETSA workflow for AMG 580.

Detailed Protocol:

  • Cell Preparation:

    • Culture a cell line expressing PDE10A (e.g., HEK293 cells stably expressing human PDE10A, or a relevant neuronal cell line) to 80-90% confluency.

    • Harvest cells and resuspend in culture medium to a final concentration of 2 x 10⁶ cells/mL.

  • Compound Incubation:

    • Prepare a stock solution of AMG 580 in DMSO. Create serial dilutions to test a range of concentrations (e.g., 0.1 nM to 10 µM).

    • In separate tubes, incubate cell suspensions with the desired concentrations of AMG 580 or vehicle (DMSO) for 1 hour at 37°C.

  • Heat Challenge:

    • Aliquot 100 µL of the cell suspension for each condition into PCR tubes.

    • To determine the optimal melting temperature, heat the tubes at a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 25°C for 3 minutes.

  • Cell Lysis and Fractionation:

    • Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

    • Centrifuge the cell lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

  • Protein Analysis:

    • Determine the protein concentration of the soluble fractions using a standard protein assay (e.g., BCA assay).

    • Normalize the protein concentrations for all samples.

    • Perform Western blot analysis using a primary antibody specific for PDE10A to detect the amount of soluble PDE10A in each sample. An antibody for a housekeeping protein (e.g., GAPDH) should be used as a loading control.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble PDE10A as a function of temperature for both AMG 580-treated and vehicle-treated samples to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of AMG 580 indicates target engagement.

    • For isothermal dose-response experiments, plot the percentage of soluble PDE10A at a fixed temperature against the concentration of AMG 580.

Radioligand Binding Assay for Target Occupancy

This protocol describes a competitive binding assay using [³H]AMG 580 to determine the affinity of test compounds for PDE10A and to measure target occupancy in tissue homogenates.

Experimental Workflow:

Radioligand_Binding_Workflow Radioligand Binding Assay Workflow Tissue_Homogenization 1. Tissue Homogenization (e.g., striatal tissue) Incubation 2. Incubation (Homogenate + [³H]AMG 580 + unlabeled compound) Tissue_Homogenization->Incubation Filtration 3. Filtration (Separate bound and free radioligand) Incubation->Filtration Scintillation_Counting 4. Scintillation Counting (Quantify radioactivity) Filtration->Scintillation_Counting Data_Analysis 5. Data Analysis (Determine IC₅₀ and K_i_) Scintillation_Counting->Data_Analysis

Radioligand binding assay workflow.

Detailed Protocol:

  • Membrane Preparation:

    • Homogenize brain tissue (e.g., striatum from preclinical species or human post-mortem tissue) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Competitive Binding Assay:

    • In a 96-well plate, add the following in order:

      • Assay buffer

      • A fixed concentration of [³H]AMG 580 (typically at or below its K_d_).

      • Serial dilutions of the unlabeled competitor compound (or unlabeled AMG 580 for self-competition).

      • The membrane preparation.

    • For total binding, omit the competitor compound. For non-specific binding, add a high concentration of an unlabeled PDE10A inhibitor.

    • Incubate the plate at room temperature for 60-90 minutes.

  • Filtration and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer.

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the competitor concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.

    • Calculate the inhibitor constant (K_i_) using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of [³H]AMG 580 and K_d_ is its dissociation constant.

Intracellular Flow Cytometry for Target Engagement

This method allows for the quantification of target engagement at the single-cell level by measuring the displacement of a fluorescently labeled ligand by an unlabeled competitor.

Detailed Protocol:

  • Cell Preparation and Staining:

    • Harvest cells expressing PDE10A and adjust the concentration to 1 x 10⁶ cells/mL.

    • Incubate the cells with varying concentrations of unlabeled AMG 580 for 1 hour at 37°C.

    • Add a fluorescently labeled PDE10A ligand (a custom-synthesized fluorescent analog of AMG 580 or another suitable fluorescent PDE10A inhibitor) at a fixed concentration and incubate for an additional 30 minutes.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) for 10-15 minutes at room temperature.

    • Wash the cells and then permeabilize with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) to allow intracellular staining.

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on the single-cell population.

    • Measure the mean fluorescence intensity (MFI) of the fluorescent ligand in the cell population for each concentration of unlabeled AMG 580.

  • Data Analysis:

    • Plot the MFI against the concentration of unlabeled AMG 580.

    • The decrease in MFI with increasing concentrations of unlabeled AMG 580 indicates competitive displacement and thus target engagement.

    • The data can be used to calculate an in-cell IC₅₀ value, representing the concentration of AMG 580 required to displace 50% of the fluorescent ligand.

Conclusion

AMG 580 is a versatile and powerful tool for measuring the target coverage of PDE10A inhibitors. The protocols provided herein for CETSA, radioligand binding assays, and intracellular flow cytometry offer a comprehensive suite of methods to quantify the interaction of AMG 580 and other compounds with PDE10A in various experimental settings. Accurate measurement of target engagement is essential for the successful development of novel therapeutics targeting PDE10A for the treatment of neurological and psychiatric disorders.

References

No Public Data Available for AMG 580 in Schizophrenia Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

As of December 2025, there is no publicly available information, including clinical trial data, experimental protocols, or detailed signaling pathways, for a compound designated "AMG 580" for the treatment of schizophrenia. Searches of pharmaceutical pipelines, clinical trial registries, and scientific literature did not yield results for a drug with this identifier in development for this indication.

Amgen, a biopharmaceutical company, has a history of investigating novel treatments for neurological disorders. For instance, a compound named AMG 747, a glycine transporter type-1 (GlyT1) inhibitor, was studied as an add-on therapy for negative symptoms in schizophrenia.[1] Those phase 2 studies were terminated early due to a severe adverse event, though data suggested a potential inverted-U dose-response curve for efficacy on some secondary measures.[1]

Separately, a preclinical compound designated AMG 580 has been identified in scientific literature as a novel and selective small-molecule antagonist for phosphodiesterase 10A (PDE10A).[2] PDE10A inhibitors have been considered as a potential therapeutic target for psychiatric and neurological disorders, including schizophrenia and Huntington's disease.[2] This AMG 580 was developed as a potential positron emission tomography (PET) tracer to measure the distribution and target engagement of therapeutic PDE10A inhibitors in clinical studies.[2] However, there is no public information linking this specific PET tracer to active clinical trials for schizophrenia treatment.

The current landscape of novel treatments for schizophrenia includes various mechanisms of action beyond traditional dopamine D2 receptor blockade.[3][4][5][6] Agents targeting muscarinic acetylcholine receptors (e.g., xanomeline-trospium), serotonin pathways (e.g., pimavanserin, lumateperone), and glutamate modulation are in various stages of investigation.[5][6][7][8][9]

Given the absence of specific data for "AMG 580" in schizophrenia clinical trials, it is not possible to provide the requested detailed application notes, protocols, data tables, or pathway diagrams. The compound may be an internal designation that has not been publicly disclosed, a discontinued project, or a misidentification. Researchers and professionals in drug development are encouraged to consult official clinical trial registries and company pipelines for the most current information on investigational therapies.

References

Application Notes and Protocols for Longitudinal Studies of PDE10A Inhibition in Huntington's Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Longitudinal Evaluation of a Novel PDE10A Inhibitor in Preclinical Models of Huntington's Disease

Audience: Researchers, scientists, and drug development professionals.

Introduction

Huntington's disease (HD) is a devastating neurodegenerative disorder characterized by motor, cognitive, and psychiatric symptoms.[1] The disease is caused by an expansion of CAG repeats in the huntingtin gene (HTT), leading to the production of mutant huntingtin protein (mHTT).[2] Phosphodiesterase 10A (PDE10A) is an enzyme highly expressed in the striatum, a brain region profoundly affected in HD. Inhibition of PDE10A has emerged as a promising therapeutic strategy for HD.[3] This document provides detailed application notes and protocols for the longitudinal assessment of a novel, selective PDE10A inhibitor, in preclinical mouse models of Huntington's disease. These guidelines are designed to facilitate the robust evaluation of the compound's therapeutic efficacy over time.

I. Target Pathway: PDE1A Signaling

PDE10A is a key enzyme in the cyclic nucleotide signaling pathway, primarily hydrolyzing both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). In striatal medium spiny neurons (MSNs), PDE10A plays a crucial role in modulating the activity of dopamine and glutamate signaling pathways. Inhibition of PDE10A leads to an increase in cAMP and cGMP levels, which can potentiate the activity of protein kinase A (PKA) and protein kinase G (PKG), respectively. This modulation is thought to restore striatal neuron function, which is compromised in HD.

PDE10A_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic MSN Dopamine Dopamine D1R D1 Receptor Dopamine->D1R Glutamate Glutamate mGluR mGlu Receptor Glutamate->mGluR AC Adenylyl Cyclase D1R->AC activates GC Guanylyl Cyclase mGluR->GC activates cAMP cAMP AC->cAMP converts ATP to cGMP cGMP GC->cGMP converts GTP to ATP ATP ATP->AC GTP GTP GTP->GC PKA Protein Kinase A cAMP->PKA activates PDE10A PDE10A cAMP->PDE10A PKG Protein Kinase G cGMP->PKG activates cGMP->PDE10A DARPP-32 DARPP-32 PKA->DARPP-32 phosphorylates CREB CREB PKG->CREB phosphorylates AMP AMP PDE10A->AMP hydrolyzes cAMP to GMP GMP PDE10A->GMP hydrolyzes cGMP to Synaptic\nPlasticity Synaptic Plasticity DARPP-32->Synaptic\nPlasticity promotes Neuronal\nSurvival Neuronal Survival CREB->Neuronal\nSurvival promotes AMG_PDE10A_X AMG-PDE10A-X (Inhibitor) AMG_PDE10A_X->PDE10A inhibits

Caption: PDE10A signaling pathway in medium spiny neurons.

II. Preclinical Models for Longitudinal Studies

Several genetically modified mouse models of HD are available, each with distinct characteristics. The choice of model depends on the specific research question and the desired timeline of the study.[2][4]

Table 1: Comparison of Common Huntington's Disease Mouse Models

ModelTypeKey CharacteristicsOnset of PhenotypeRecommended Use in Longitudinal Studies
R6/2 N-terminal fragment transgenicRapid and aggressive phenotype, premature death.[1][2]5-8 weeksShort-term efficacy and mechanism of action studies.
N171-82Q N-terminal fragment transgenicLess aggressive than R6/2, longer lifespan.[2]2-3 monthsMid-term studies evaluating motor and cognitive decline.
BACHD Full-length human mHTT transgenicSlow, progressive phenotype, closely mimics human HD.[2]6-12 monthsLong-term efficacy and disease-modification studies.
YAC128 Full-length human mHTT transgenicProgressive motor and cognitive deficits, striatal atrophy.[1]6-12 monthsLong-term studies focusing on neuropathology and behavior.
HdhQ92 Knock-in Knock-inExpresses mHTT in the context of the mouse gene, subtle and late-onset phenotype.[5]4-14 monthsLong-term studies investigating subtle behavioral and cognitive changes.

For longitudinal studies aiming to assess the disease-modifying potential of a PDE10A inhibitor, the BACHD or YAC128 models are recommended due to their slower disease progression, which allows for a wider therapeutic window for intervention and monitoring.

III. Experimental Design and Workflow

A robust longitudinal study design is crucial for evaluating the long-term efficacy of a therapeutic candidate. The following workflow is recommended for a 12-month study in a slow-progressing HD mouse model (e.g., BACHD).

Longitudinal_Study_Workflow cluster_setup Study Setup (Baseline) cluster_treatment Treatment and Monitoring (Months 1-12) cluster_endpoint Endpoint Analysis (Month 12) Animal_Acquisition Acquire BACHD and WT mice (n=20/group) Randomization Randomize into treatment groups: - Vehicle - AMG-PDE10A-X (Low Dose) - AMG-PDE10A-X (High Dose) Animal_Acquisition->Randomization Baseline_Assessment Baseline behavioral and imaging assessments Randomization->Baseline_Assessment Dosing Chronic Dosing (daily oral gavage) Baseline_Assessment->Dosing Monthly_Monitoring Monthly body weight and general health checks Dosing->Monthly_Monitoring Behavioral_Testing Behavioral testing battery (every 3 months) Dosing->Behavioral_Testing Imaging In vivo imaging (MRI) (every 6 months) Dosing->Imaging Monthly_Monitoring->Behavioral_Testing Behavioral_Testing->Imaging Final_Behavior Final behavioral assessment Imaging->Final_Behavior Tissue_Collection Euthanasia and brain tissue collection Final_Behavior->Tissue_Collection Histology Immunohistochemistry and neuropathological analysis Tissue_Collection->Histology Biochemistry Western blot and ELISA for biomarker analysis Tissue_Collection->Biochemistry Data_Analysis Statistical analysis and reporting Histology->Data_Analysis Biochemistry->Data_Analysis

Caption: Experimental workflow for a longitudinal study.

IV. Experimental Protocols

Detailed protocols for key experiments are provided below.

A. Behavioral Assessments

A battery of behavioral tests should be performed to assess motor function, coordination, and cognitive performance.

1. Rotarod Test (Motor Coordination and Balance)

  • Apparatus: Automated rotarod apparatus (e.g., Ugo Basile).

  • Protocol:

    • Acclimatize mice to the testing room for at least 30 minutes.

    • Place the mouse on the rotating rod at a low, constant speed (e.g., 4 rpm) for a 60-second habituation trial.

    • For testing, the rod accelerates from 4 to 40 rpm over a 5-minute period.

    • Record the latency to fall for each mouse.

    • Perform three trials per mouse with an inter-trial interval of at least 15 minutes.

    • The average latency to fall across the three trials is used for analysis.

2. Open Field Test (Locomotor Activity and Anxiety-like Behavior)

  • Apparatus: A square arena (e.g., 40x40 cm) with video tracking software.

  • Protocol:

    • Acclimatize mice to the testing room.

    • Gently place the mouse in the center of the open field arena.

    • Allow the mouse to explore freely for 10 minutes.

    • The video tracking system records parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.

    • Clean the arena with 70% ethanol between each mouse.

3. Grip Strength Test (Muscle Strength)

  • Apparatus: A grip strength meter with a wire grid.

  • Protocol:

    • Hold the mouse by its tail and allow it to grasp the wire grid with its forelimbs.

    • Gently pull the mouse backward in a horizontal plane until it releases its grip.

    • The meter records the peak force applied.

    • Perform five consecutive measurements and average the results.

B. Immunohistochemistry (Neuropathological Analysis)

Immunohistochemistry is used to visualize and quantify key pathological markers in brain tissue.

  • Protocol:

    • Perfuse mice with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).

    • Post-fix the brain in 4% PFA overnight, then transfer to a 30% sucrose solution for cryoprotection.

    • Section the brain into 30 µm coronal sections using a cryostat.

    • Wash sections in PBS and perform antigen retrieval if necessary.

    • Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour.

    • Incubate sections with primary antibodies (e.g., anti-mHTT, anti-DARPP-32, anti-NeuN) overnight at 4°C.

    • Wash sections and incubate with appropriate fluorescently-labeled secondary antibodies for 2 hours at room temperature.

    • Mount sections on slides with a DAPI-containing mounting medium.

    • Image sections using a confocal microscope and quantify using image analysis software (e.g., ImageJ).

C. Western Blotting (Protein Expression Analysis)

Western blotting is used to quantify the levels of specific proteins in brain tissue homogenates.

  • Protocol:

    • Dissect the striatum and cortex from fresh or frozen brain tissue.

    • Homogenize the tissue in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Denature protein lysates by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with primary antibodies (e.g., anti-PDE10A, anti-phospho-DARPP-32, anti-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imager.

    • Quantify band intensity using densitometry software and normalize to a loading control (e.g., actin).

V. Data Presentation and Analysis

All quantitative data should be presented in a clear and structured format. Statistical analysis should be performed to determine the significance of the findings.

Table 2: Longitudinal Behavioral Data (Hypothetical)

TimepointTreatment GroupRotarod Latency (s)Total Distance in Open Field (m)Grip Strength (g)
Baseline Vehicle180 ± 1535 ± 4120 ± 10
AMG-PDE10A-X (Low)182 ± 1436 ± 5122 ± 9
AMG-PDE10A-X (High)179 ± 1634 ± 4121 ± 11
6 Months Vehicle120 ± 2025 ± 6100 ± 12
AMG-PDE10A-X (Low)145 ± 1830 ± 5110 ± 10
AMG-PDE10A-X (High)160 ± 15**32 ± 4115 ± 8
12 Months Vehicle80 ± 2518 ± 785 ± 15
AMG-PDE10A-X (Low)110 ± 2224 ± 6105 ± 12
AMG-PDE10A-X (High)135 ± 18 28 ± 5112 ± 10**
Data are presented as mean ± SD. *p < 0.05, **p < 0.01 compared to vehicle group (Two-way ANOVA with post-hoc test).

Table 3: Endpoint Neuropathological and Biochemical Data (Hypothetical)

Treatment GroupStriatal Volume (mm³)mHTT Aggregate Load (% area)p-DARPP-32 Levels (relative to vehicle)
Vehicle 2.5 ± 0.315 ± 31.00 ± 0.15
AMG-PDE10A-X (Low) 2.8 ± 0.210 ± 21.35 ± 0.20
AMG-PDE10A-X (High) 3.1 ± 0.2 7 ± 1.51.60 ± 0.18**
Data are presented as mean ± SD. *p < 0.05, **p < 0.01 compared to vehicle group (One-way ANOVA with post-hoc test).

These application notes provide a comprehensive framework for conducting longitudinal studies to evaluate the therapeutic potential of a novel PDE10A inhibitor in preclinical models of Huntington's disease. By employing robust experimental designs, detailed protocols, and appropriate mouse models, researchers can generate high-quality data to support the advancement of new therapies for this devastating disease.

References

Application Notes and Protocols for [18F]AMG 580: Dosimetry and Radiation Safety

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, specific human dosimetry and radiation safety data for the investigational PET tracer [18F]AMG 580 are not publicly available. The following application notes and protocols are based on general principles and best practices for 18F-labeled radiopharmaceuticals and should be adapted and validated with tracer-specific data as it becomes available.

Introduction

[18F]AMG 580 is a novel small molecule antagonist of Phosphodiesterase 10A (PDE10A) developed as a positron emission tomography (PET) tracer. PDE10A is highly expressed in the striatum and is a target for therapeutic development in neurological and psychiatric disorders. PET imaging with [18F]AMG 580 aims to non-invasively map the distribution and density of PDE10A in the brain, which can aid in drug development by assessing target engagement and dose selection.

Given that [18F]AMG 580 is an investigational radiopharmaceutical, stringent adherence to radiation safety protocols is paramount to ensure the safety of researchers, clinicians, and study participants. This document provides a comprehensive overview of recommended procedures for dosimetry assessment and radiation safety when working with [18F]AMG 580.

Quantitative Dosimetry Data

Specific human dosimetry data for [18F]AMG 580 is not yet available. However, for context and planning purposes, the following table summarizes dosimetry estimates for other commonly used 18F-labeled PET tracers. These values can serve as a preliminary reference, but it is crucial to establish specific data for [18F]AMG 580 through preclinical and initial human studies.

Table 1: Representative Human Radiation Dosimetry for 18F-Labeled PET Tracers

RadiotracerEffective Dose (mSv/MBq)Organ with Highest Absorbed DoseHighest Absorbed Dose (mGy/MBq)Reference
[18F]FDG 0.019Bladder Wall0.160[1]
[18F]FPEB 0.025Bladder Wall0.258[2]
[18F]FECNT 0.082 (Effective Dose Equivalent)Kidneys0.280[3]
[18F]Fluorocholine ~0.024Kidneys0.165 (average for males and females)[4]
[18F]GP1 0.0212Bladder Wall0.0884[5]
[18F]FLT 0.0305 (average for males and females)Bladder Wall0.1765 (average for males and females)[6]

Note: These values are for illustrative purposes only and do not represent the dosimetry of [18F]AMG 580.

Signaling Pathway

AMG 580 targets Phosphodiesterase 10A (PDE10A), an enzyme that plays a crucial role in regulating cyclic nucleotide signaling in the brain, particularly in the striatum.[7][8][9][10][11] PDE10A hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[11] By inhibiting PDE10A, [18F]AMG 580 is expected to increase the intracellular levels of these second messengers, thereby modulating downstream signaling cascades involved in neuronal activity and gene expression.[8]

PDE10A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D1R D1 Receptor Dopamine->D1R Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR AC Adenylyl Cyclase (AC) D1R->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates PDE10A PDE10A cAMP->PDE10A hydrolyzed by DARPP32 DARPP-32 PKA->DARPP32 phosphorylates FiveAMP 5'-AMP PDE10A->FiveAMP AMG580 [18F]AMG 580 This compound->PDE10A inhibits Gene Gene Expression (Neuronal Survival) DARPP32->Gene modulates

Caption: PDE10A Signaling Pathway Inhibition by [18F]AMG 580.

Experimental Protocols

Preclinical Dosimetry Estimation (Animal Studies)

This protocol outlines a general procedure for estimating radiation dosimetry in animal models, which is a critical step before first-in-human studies.

Preclinical_Dosimetry_Workflow cluster_setup Study Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis A1 Select Animal Model (e.g., Rodents, Non-Human Primates) A2 Determine Number of Animals per Time Point A1->A2 B1 Administer a Known Activity of [18F]AMG 580 Intravenously A2->B1 B2 Euthanize Animals at Pre-defined Time Points (e.g., 5, 15, 30, 60, 120 min) B1->B2 B3 Dissect and Weigh Key Organs and Tissues B2->B3 B4 Measure Radioactivity in Each Organ using a Gamma Counter B3->B4 C1 Calculate Percent Injected Dose per Gram (%ID/g) for Each Organ B4->C1 C2 Generate Time-Activity Curves (TACs) for Each Source Organ C1->C2 C3 Calculate Residence Times by Integrating TACs C2->C3 C4 Extrapolate Animal Data to Human-Equivalent Doses (e.g., using OLINDA/EXM software) C3->C4

Caption: Preclinical Dosimetry Experimental Workflow.

Methodology:

  • Animal Model: Select an appropriate animal model (e.g., Sprague-Dawley rats or non-human primates) that has been shown to have a biodistribution of the tracer that is expected to be reasonably predictive for humans.

  • Radiotracer Administration: Administer a calibrated amount of [18F]AMG 580 intravenously to each animal.

  • Time Points: Euthanize groups of animals at multiple time points post-injection (e.g., 5, 15, 30, 60, 90, and 120 minutes) to characterize the uptake and clearance of the radiotracer.

  • Biodistribution: At each time point, dissect, weigh, and measure the radioactivity in all major organs and tissues (e.g., brain, heart, lungs, liver, kidneys, spleen, muscle, bone, blood, and urine) using a calibrated gamma counter.

  • Data Analysis:

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point.

    • Generate time-activity curves (TACs) for each source organ.

    • Calculate the residence time for each organ by integrating the TACs from time zero to infinity.

    • Use software such as OLINDA/EXM (Organ Level INternal Dose Assessment/EXponential Modeling) to extrapolate the animal data to estimate human-equivalent absorbed doses to individual organs and the effective dose.[12]

Human PET Imaging Protocol

The following is a generalized protocol for a first-in-human PET imaging study with an 18F-labeled tracer.

Human_PET_Workflow cluster_pre Pre-Scan Procedures cluster_scan Scanning Procedure cluster_post Post-Scan Procedures P1 Informed Consent and Subject Screening P2 Patient Preparation (e.g., Fasting, Hydration) P1->P2 P3 Pre-injection Vital Signs and Blood Glucose Measurement P2->P3 S1 Intravenous Injection of [18F]AMG 580 (e.g., 185-370 MBq) P3->S1 S2 Dynamic or Static PET/CT or PET/MR Scan (e.g., 60-90 min post-injection) S1->S2 S3 Image Acquisition of Brain (and potentially whole body for dosimetry) S2->S3 O1 Post-scan Vital Signs S3->O1 O3 Image Reconstruction and Analysis S3->O3 O2 Encourage Voiding to Reduce Bladder Dose O1->O2 O4 Dosimetry Calculations (if applicable) O3->O4

Caption: Human PET Imaging Experimental Workflow.

Methodology:

  • Subject Preparation:

    • Obtain written informed consent.

    • Subjects should fast for at least 4-6 hours prior to the scan.

    • Ensure adequate hydration to promote clearance of the radiotracer.

    • Measure blood glucose levels prior to injection.

  • Radiotracer Administration:

    • Administer a sterile, pyrogen-free solution of [18F]AMG 580 intravenously. The injected activity should be based on preclinical dosimetry data and regulatory guidelines (typically 185-370 MBq for diagnostic PET).

  • PET/CT or PET/MR Imaging:

    • Acquire a low-dose CT scan for attenuation correction and anatomical localization.

    • For brain imaging, a dynamic or static PET scan is typically performed starting at a specified time post-injection (e.g., 60-90 minutes) to allow for optimal tracer uptake in the target region.

    • For dosimetry studies, whole-body scans at multiple time points may be necessary.

  • Image Analysis:

    • Reconstruct PET images using appropriate algorithms (e.g., OSEM).

    • Perform image analysis to quantify tracer uptake in regions of interest (e.g., striatum, cerebellum) using metrics such as Standardized Uptake Value (SUV) or distribution volume ratio (DVR).

Radiation Safety Protocols

General Handling Precautions
  • ALARA Principle: All procedures should be designed to keep radiation exposure "As Low As Reasonably Achievable."

  • Training: All personnel handling [18F]AMG 580 must complete institutional radiation safety training.

  • Personal Protective Equipment (PPE): Wear a lab coat, disposable gloves, and safety glasses.

  • Dosimetry: All personnel should wear whole-body and ring dosimeters to monitor their radiation exposure.

  • Shielding: Use lead or tungsten syringe shields and vial shields to minimize extremity doses. Perform all manipulations of high-activity solutions behind leaded glass L-block shields.

  • Contamination Monitoring: Regularly monitor work areas, hands, and clothing for radioactive contamination using a survey meter (e.g., a Geiger-Müller counter).

Waste Disposal
  • Radioactive waste should be segregated and stored in designated, shielded containers.

  • Waste should be held for decay until it reaches background radiation levels before disposal as non-radioactive waste, in accordance with institutional and regulatory guidelines. The half-life of 18F is approximately 110 minutes.

Spill Management
  • In the event of a spill, notify the Radiation Safety Officer immediately.

  • Contain the spill using absorbent materials.

  • Decontaminate the area using appropriate cleaning agents.

  • Monitor the area to ensure it is free of contamination before resuming work.

Conclusion

While specific dosimetry and radiation safety data for [18F]AMG 580 are not yet in the public domain, the information and protocols provided in these application notes serve as a foundational guide for researchers and drug development professionals. It is imperative that institution-specific and tracer-specific data are generated and utilized to ensure the safe and effective use of this novel PET tracer in future clinical research. Continuous adherence to the principles of radiation safety and good laboratory practice is essential for the protection of all individuals involved in the handling and administration of [18F]AMG 580.

References

Application Notes and Protocols for Kinetic Modeling of AMG 580 PET Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the kinetic modeling of Positron Emission Tomography (PET) data acquired with the novel radiotracer [¹⁸F]AMG 580. AMG 580 is a selective antagonist for the phosphodiesterase 10A (PDE10A) enzyme, a key target in the development of therapeutics for neuropsychiatric disorders.[1][2] Accurate kinetic modeling of [¹⁸F]AMG 580 PET data is crucial for quantifying PDE10A expression and assessing the target engagement of novel therapeutic candidates in preclinical and clinical studies.

Introduction

Phosphodiesterase 10A (PDE10A) is an enzyme that plays a critical role in signal transduction within the brain by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important second messengers.[3][4] By regulating the levels of these cyclic nucleotides, PDE10A influences various neuronal processes. Its high expression in the striatum makes it a promising target for the treatment of disorders like schizophrenia and Huntington's disease.[2]

[¹⁸F]AMG 580 is a potent and selective PET tracer developed to non-invasively quantify the distribution and density of PDE10A in the brain.[2] PET imaging with [¹⁸F]AMG 580 allows for the in vivo assessment of PDE10A levels and can be used to measure the occupancy of the enzyme by therapeutic drug candidates. This is achieved through the application of kinetic models to dynamic PET data, which allows for the estimation of parameters such as the binding potential (BPND), a measure related to the density of available receptors.

Signaling Pathway of PDE10A

The diagram below illustrates the role of PDE10A in the cyclic nucleotide signaling cascade.

PDE10A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_inhibition Pharmacological Intervention Signal Neurotransmitter (e.g., Dopamine, Glutamate) Receptor GPCR Signal->Receptor binds AC_GC Adenylyl Cyclase (AC) / Guanylyl Cyclase (GC) Receptor->AC_GC activates cAMP_cGMP cAMP / cGMP AC_GC->cAMP_cGMP produces ATP_GTP ATP / GTP ATP_GTP->AC_GC PDE10A PDE10A cAMP_cGMP->PDE10A hydrolyzed by PKA_PKG Protein Kinase A (PKA) / Protein Kinase G (PKG) cAMP_cGMP->PKA_PKG activates AMP_GMP 5'-AMP / 5'-GMP PDE10A->AMP_GMP Downstream Downstream Signaling & Cellular Response PKA_PKG->Downstream AMG580 AMG 580 (PDE10A Inhibitor) This compound->PDE10A inhibits

PDE10A signaling pathway and the inhibitory action of AMG 580.

Quantitative Data Summary

The following table summarizes the binding potential (BPND) of [¹⁸F]AMG 580 in key brain regions of a Rhesus monkey, as determined by different kinetic models. The data is adapted from Hwang et al., Nuclear Medicine and Biology, 2015.

Brain RegionKinetic ModelBinding Potential (BPND)
Putamen 2-Tissue Compartment (2TC)3.38
Logan Graphical Analysis3.16
Simplified Reference Tissue Model (SRTM)2.92
Caudate 2-Tissue Compartment (2TC)2.34
Logan Graphical Analysis2.34
Simplified Reference Tissue Model (SRTM)2.01

Experimental Workflow for [¹⁸F]AMG 580 PET Imaging

A typical experimental workflow for a preclinical [¹⁸F]AMG 580 PET imaging study is outlined below.

Experimental_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis AnimalPrep Animal Preparation (e.g., fasting, anesthesia) Catheter Catheter Placement (for tracer injection and blood sampling) AnimalPrep->Catheter Positioning Animal Positioning in PET/CT Scanner Catheter->Positioning CT_Scan CT Scan (for attenuation correction and anatomical localization) Positioning->CT_Scan Injection [¹⁸F]AMG 580 Injection (intravenous bolus) CT_Scan->Injection PET_Scan Dynamic PET Scan (e.g., 60-90 minutes) Injection->PET_Scan Blood_Sampling Arterial Blood Sampling (if required for input function) Injection->Blood_Sampling Reconstruction Image Reconstruction (with corrections for attenuation, scatter, decay) PET_Scan->Reconstruction Blood_Sampling->Reconstruction ROI Region of Interest (ROI) Definition (co-registration with MRI/CT) Reconstruction->ROI TACs Generation of Time-Activity Curves (TACs) ROI->TACs Modeling Kinetic Modeling (2TC, Logan, SRTM) TACs->Modeling Parameters Estimation of Kinetic Parameters (e.g., BPND, VT) Modeling->Parameters

Experimental workflow for a preclinical [¹⁸F]AMG 580 PET study.

Experimental Protocols

Animal Preparation and Handling
  • Fasting: Animals (e.g., non-human primates or rodents) should be fasted for an appropriate period (e.g., 4-6 hours) before the PET scan to ensure stable physiological conditions. Water should be available ad libitum.

  • Anesthesia: Anesthesia is typically required to prevent movement during the scan.[5] The choice of anesthetic should be carefully considered, as some agents can affect cerebral blood flow and tracer kinetics.[6] Isoflurane is a commonly used inhalant anesthetic. Vital signs (heart rate, respiration, body temperature) should be monitored throughout the procedure.[6]

  • Catheterization: For intravenous tracer administration and arterial blood sampling (if required for the kinetic model), place appropriate catheters (e.g., in a peripheral vein and a femoral artery) using aseptic techniques.

[¹⁸F]AMG 580 Administration and PET/CT Data Acquisition
  • Positioning: Securely position the anesthetized animal in the PET/CT scanner. A stereotaxic frame may be used for precise head positioning.

  • CT Scan: Perform a low-dose CT scan for anatomical localization of brain structures and for generating an attenuation correction map for the subsequent PET data.

  • Radiotracer Injection: Administer a bolus injection of [¹⁸F]AMG 580 intravenously. The exact dose will depend on the animal species and scanner sensitivity, but a typical dose for non-human primates is around 121 ± 18 MBq.

  • Dynamic PET Scan: Start the dynamic PET scan simultaneously with the tracer injection. The scan duration should be sufficient to capture the tracer kinetics, typically 60 to 90 minutes. The acquisition should be in list mode to allow for flexible time framing during reconstruction.

  • Arterial Blood Sampling (for Arterial Input Function): If using a kinetic model that requires an arterial input function (e.g., the two-tissue compartment model), collect arterial blood samples throughout the scan. The sampling schedule should be more frequent in the initial phase (e.g., every 10-15 seconds for the first 2 minutes) and less frequent later (e.g., every 5-10 minutes). Analyze the blood samples to determine the concentration of the parent radiotracer over time, correcting for metabolites.

Data Preprocessing and Analysis

  • Image Reconstruction: Reconstruct the dynamic PET data into a series of time frames. Apply corrections for detector dead time, random coincidences, scatter, radioactive decay, and photon attenuation (using the CT-based attenuation map).

  • Image Co-registration: If a high-resolution anatomical MRI is available, co-register the PET images to the MRI to allow for accurate delineation of brain regions of interest (ROIs).

  • Region of Interest (ROI) Definition: Define ROIs on the co-registered anatomical images for key brain areas, including target regions with high PDE10A expression (e.g., putamen, caudate) and a reference region with negligible specific binding (e.g., cerebellum).

  • Time-Activity Curve (TAC) Generation: For each ROI, calculate the average radioactivity concentration for each time frame to generate a time-activity curve (TAC).

Kinetic Modeling Protocols

The choice of kinetic model depends on the tracer's properties and the study's objectives.[7] For [¹⁸F]AMG 580, both models requiring an arterial input function and reference tissue models have been successfully applied.

Logical Flow of Kinetic Modeling Analysis

Kinetic_Modeling_Flow cluster_input Input Function cluster_models Kinetic Models cluster_output Output Parameters Start Dynamic PET Data (Time-Activity Curves) Arterial Arterial Input Function (from blood samples) Start->Arterial Reference Reference Tissue TAC (e.g., Cerebellum) Start->Reference Model_Choice Select Kinetic Model Start->Model_Choice TwoTC Two-Tissue Compartment Model (2TC) Arterial->TwoTC Logan Logan Graphical Analysis Arterial->Logan SRTM Simplified Reference Tissue Model (SRTM) Reference->SRTM Model_Choice->TwoTC Arterial Input Model_Choice->Logan Arterial Input Model_Choice->SRTM Reference Tissue Params_2TC_Logan VT (Total Distribution Volume) BPND = (VT_target / VT_ref) - 1 TwoTC->Params_2TC_Logan Logan->Params_2TC_Logan Params_SRTM BPND (Binding Potential) SRTM->Params_SRTM Validation Model Validation (e.g., goodness-of-fit, stability of estimates) Params_2TC_Logan->Validation Params_SRTM->Validation

Logical flow for kinetic modeling of [¹⁸F]AMG 580 PET data.
Protocol 1: Two-Tissue Compartment Model (2TCM)

The 2TCM is a robust method that describes the tracer exchange between plasma and two tissue compartments: a non-displaceable compartment (free and non-specifically bound tracer) and a specific binding compartment.[8][9]

Requirements:

  • Arterial input function (metabolite-corrected plasma TAC).

  • Tissue TACs for the ROIs.

Procedure:

  • Data Input: Load the arterial input function and the tissue TACs into a kinetic modeling software package (e.g., PMOD, PETKinetiX).[7][10]

  • Model Selection: Choose the two-tissue compartment model. The model is described by the following differential equations:

    dC₁/dt = K₁ * Cₚ(t) - (k₂ + k₃) * C₁(t) + k₄ * C₂(t)

    dC₂/dt = k₃ * C₁(t) - k₄ * C₂(t)

    where C₁(t) and C₂(t) are the concentrations in the non-displaceable and specific compartments, respectively, Cₚ(t) is the plasma concentration, and K₁, k₂, k₃, and k₄ are the micro-parameters representing the rates of transfer between compartments.

  • Parameter Estimation: The software uses an iterative non-linear fitting algorithm to estimate the values of K₁, k₂, k₃, and k₄ that best fit the measured tissue TAC.

  • Macro-parameter Calculation: From the estimated micro-parameters, calculate the total volume of distribution (Vₜ):

    Vₜ = (K₁/k₂) * (1 + k₃/k₄)

  • Binding Potential Calculation: If a reference region TAC is also analyzed to obtain Vₜ_ref, the binding potential (BPND) can be calculated as:

    BPND = (Vₜ_target / Vₜ_ref) - 1

Protocol 2: Logan Graphical Analysis

The Logan plot is a graphical method that linearizes the equations of the compartment model, allowing for the estimation of Vₜ without the need for non-linear fitting.[11][12] It is suitable for tracers with reversible kinetics.[13]

Requirements:

  • Arterial input function.

  • Tissue TACs.

Procedure:

  • Data Transformation: For each time point t, calculate the following values:

    • X-axis: ∫₀ᵗ Cₚ(τ)dτ / Cₜ(t)

    • Y-axis: ∫₀ᵗ Cₜ(τ)dτ / Cₜ(t)

    where Cₚ is the plasma concentration and Cₜ is the tissue concentration.

  • Linear Regression: Plot the transformed data (Y vs. X). After an initial equilibration period, the plot should become linear.

  • Slope Estimation: Perform a linear regression on the linear portion of the plot (typically at later time points). The slope of this line is an estimate of the total volume of distribution (Vₜ).

  • Binding Potential Calculation: Calculate BPND as described for the 2TCM using the Vₜ values from the target and reference regions.

Protocol 3: Simplified Reference Tissue Model (SRTM)

The SRTM is a non-invasive method that avoids the need for arterial blood sampling by using the TAC from a reference region as a pseudo-input function.[14][15][16]

Requirements:

  • Tissue TAC for the target region.

  • Tissue TAC for a reference region (e.g., cerebellum).

Procedure:

  • Data Input: Load the target and reference region TACs into the kinetic modeling software.

  • Model Selection: Choose the Simplified Reference Tissue Model (SRTM). The model fits the target region TAC based on the reference region TAC using the following operational equation:

    Cₜ(t) = R₁ * C_ref(t) + [k₂ - (R₁ * k₂ / (1 + BPND))] * C_ref(t) ⊗ exp(-k₂ * t / (1 + BPND))

    where Cₜ(t) is the target TAC, C_ref(t) is the reference TAC, R₁ is the ratio of tracer delivery (K₁/K₁'), k₂ is the clearance rate from the target tissue, and BPND is the binding potential. The symbol ⊗ denotes convolution.

  • Parameter Estimation: The software uses a non-linear fitting algorithm to estimate the parameters R₁, k₂, and BPND that best describe the relationship between the target and reference TACs.

  • Output: The primary outcome of the SRTM is the direct estimation of BPND.

Conclusion

The kinetic modeling of [¹⁸F]AMG 580 PET data provides a powerful tool for the in vivo quantification of PDE10A. The choice of the appropriate kinetic model will depend on the specific research question and the available data (i.e., with or without arterial blood sampling). The protocols outlined in these application notes provide a framework for researchers to robustly analyze [¹⁸F]AMG 580 PET data, thereby facilitating the development of novel therapeutics targeting the PDE10A enzyme.

References

Troubleshooting & Optimization

Technical Support Center: [18F]AMG 580 Synthesis Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the radiochemical yield of [18F]AMG 580 synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is [18F]AMG 580 and what is its application?

[18F]AMG 580 is a novel, selective small-molecule antagonist for phosphodiesterase 10A (PDE10A) developed for use as a positron emission tomography (PET) tracer. Its full chemical name is 1-(4-(3-(4-(1H-benzo[d]imidazole-2-carbonyl)phenoxy)pyrazin-2-yl)piperidin-1-yl)-2-[18F]fluoropropan-1-one. It is designed for in-vivo imaging to map the distribution of PDE10A and to assess the target engagement of therapeutic PDE10A inhibitors in the brain.

Q2: What are the common radiolabeling strategies for preparing 18F-labeled small molecules like [18F]AMG 580?

The most common strategies involve nucleophilic substitution reactions. For molecules like [18F]AMG 580, which has a fluoroethyl group, a one-step direct nucleophilic aliphatic substitution is a likely pathway. This typically involves reacting a precursor molecule containing a good leaving group (e.g., tosylate, mesylate, or nosylate) with [18F]fluoride. Another approach is a two-step strategy where a secondary labeling agent like 2-[18F]fluoroethyl tosylate is first synthesized and then coupled to the rest of the molecule.

Q3: What is a typical radiochemical yield (RCY) for 18F-labeled PET tracers?

Radiochemical yields for 18F-labeled tracers can vary widely depending on the specific molecule, the synthesis method, and the automation platform used. For many small molecule tracers, decay-corrected RCYs in the range of 30-60% are considered good. However, for more complex syntheses, yields might be lower.

Q4: How critical is the purity of the precursor for the synthesis of [18F]AMG 580?

Precursor purity is critical for a successful and reproducible radiosynthesis. Impurities in the precursor can compete with the desired reaction, leading to the formation of side products that are often difficult to separate from the final [18F]-labeled product. This can lower the radiochemical yield and the specific activity of the tracer.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Radiochemical Yield (RCY) 1. Incomplete drying of [18F]fluoride. 2. Inactive [18F]fluoride (e.g., presence of metal contaminants). 3. Suboptimal reaction temperature or time. 4. Degradation of the precursor. 5. Insufficient amount of precursor. 6. Inefficient phase transfer catalyst (PTC).1. Ensure azeotropic drying with acetonitrile is thorough. Consider adding t-BuOH for more effective water removal. 2. Use a chelator to trap metal ions from the cyclotron target water. 3. Optimize the reaction temperature (typically 80-120°C) and time (usually 10-20 minutes) for the nucleophilic substitution step. 4. Check the stability of the precursor under the reaction conditions. Store the precursor under inert gas and protect from light. 5. While reducing precursor amount can improve purity, too little will limit the yield. Optimize the precursor concentration. 6. Ensure the PTC (e.g., Kryptofix 2.2.2 with potassium carbonate) is of high quality and used in the correct molar ratio to potassium carbonate.
Low Radiochemical Purity (RCP) 1. Formation of side products due to precursor impurities or degradation. 2. Incomplete reaction. 3. Inefficient purification (HPLC or SPE). 4. Radiolysis of the product.1. Use high-purity precursor. Analyze the crude reaction mixture by radio-TLC or radio-HPLC to identify impurities. 2. Optimize reaction time and temperature to drive the reaction to completion. 3. Optimize the HPLC mobile phase and gradient or the SPE cartridge and elution solvents for better separation. 4. Minimize synthesis and purification time. Consider adding a radical scavenger like ascorbic acid to the final formulation.
Low Specific Activity (SA) 1. "Cold" (non-radioactive) fluoride contamination from reagents or glassware. 2. Isotopic exchange with the 19F-labeled standard. 3. Low starting radioactivity.1. Use high-purity reagents and meticulously clean all glassware. 2. Ensure complete separation of the [18F]-labeled product from the precursor and any cold standard during purification. 3. Start with a higher amount of [18F]fluoride from the cyclotron.
Inconsistent Results 1. Variability in cyclotron target water quality. 2. Inconsistent heating or cooling in the synthesis module. 3. Manual variations in reagent preparation. 4. Degradation of reagents over time.1. Implement a quality control check for the target water before each synthesis. 2. Calibrate and maintain the heating and cooling systems of the automated synthesizer. 3. Use standardized procedures and calibrated equipment for preparing reagent vials. 4. Prepare fresh reagents regularly and store them under appropriate conditions.

Experimental Protocols

General Protocol for Automated Synthesis of [18F]AMG 580

This protocol is a generalized procedure based on common methods for 18F-labeling of small molecules via nucleophilic aliphatic substitution.

  • [18F]Fluoride Trapping and Drying:

    • Aqueous [18F]fluoride from the cyclotron is passed through a quaternary methylammonium (QMA) anion-exchange cartridge to trap the [18F]F-.

    • The [18F]F- is eluted from the QMA cartridge into the reaction vessel using a solution of potassium carbonate and Kryptofix 2.2.2 (K222) in acetonitrile/water.

    • Azeotropic drying is performed by heating the reaction vessel under a stream of nitrogen or under vacuum with additions of anhydrous acetonitrile to remove all water.

  • Radiolabeling Reaction:

    • The tosylate or mesylate precursor of AMG 580, dissolved in an anhydrous aprotic solvent (e.g., DMSO, DMF, or acetonitrile), is added to the dried [18F]fluoride/K222 complex.

    • The reaction mixture is heated at a specific temperature (e.g., 100-120°C) for a set time (e.g., 10-15 minutes).

  • Purification:

    • The crude reaction mixture is diluted with water or a suitable buffer and purified using semi-preparative High-Performance Liquid Chromatography (HPLC).

    • Alternatively, for a simplified process, Solid-Phase Extraction (SPE) can be employed. This involves passing the diluted crude mixture through a series of cartridges (e.g., a C18 cartridge to trap the product, followed by washing to remove unreacted [18F]fluoride and polar impurities). The product is then eluted with an organic solvent.

  • Formulation:

    • The purified [18F]AMG 580 fraction (from HPLC or SPE) is collected. If an organic solvent was used for elution, it is typically removed by evaporation.

    • The final product is formulated in a physiologically compatible solution, such as sterile saline containing a small amount of ethanol, and passed through a sterile filter into a sterile vial.

Data Presentation

Table 1: Representative Parameters for Optimization of [18F] Small Molecule Synthesis
ParameterRangeTypical ValueImpact on RCY
Precursor Amount 1 - 10 mg5 mgIncreasing amount can increase RCY up to a saturation point, but may decrease RCP.
Reaction Temperature 80 - 150 °C110 °CHigher temperatures generally increase reaction rate, but can also lead to degradation.
Reaction Time 5 - 30 min15 minLonger times can increase conversion, but also risk product degradation.
K222 Amount 5 - 15 mg10 mgSufficient amount is crucial for fluoride reactivity.
K2CO3 Amount 1 - 5 mg2 mgActs as a base to deprotonate K222. The ratio to K222 is important.
Solvent DMSO, DMF, AcetonitrileDMSOChoice of solvent affects solubility of reagents and reaction kinetics.

Visualizations

Radiosynthesis_Workflow [18F]AMG 580 Radiosynthesis Workflow cluster_start Start cluster_synthesis Automated Synthesis Module cluster_purification Purification cluster_end Final Product Cyclotron Cyclotron Production of [18F]F- Trapping [18F]F- Trapping (QMA Cartridge) Cyclotron->Trapping Elution Elution with K222/K2CO3 Trapping->Elution Drying Azeotropic Drying Elution->Drying Radiolabeling Radiolabeling Reaction (Precursor + Heat) Drying->Radiolabeling HPLC_SPE HPLC or SPE Purification Radiolabeling->HPLC_SPE Formulation Formulation in Saline/Ethanol HPLC_SPE->Formulation QC Quality Control (RCP, SA, etc.) Formulation->QC Final_Product [18F]AMG 580 QC->Final_Product

Caption: Automated radiosynthesis workflow for [18F]AMG 580.

Troubleshooting_Logic Troubleshooting Logic for Low RCY Start Low Radiochemical Yield Check_Fluoride Check [18F]F- Activity and Drying Start->Check_Fluoride Check_Reaction Check Reaction Conditions Start->Check_Reaction Check_Precursor Check Precursor Quality & Amount Start->Check_Precursor Check_Purification Check Purification Efficiency Start->Check_Purification Solution_Fluoride Optimize Drying Use Chelator Check_Fluoride->Solution_Fluoride Issue Found Solution_Reaction Optimize Temp/Time Check_Reaction->Solution_Reaction Issue Found Solution_Precursor Verify Purity Adjust Amount Check_Precursor->Solution_Precursor Issue Found Solution_Purification Optimize HPLC/SPE Method Check_Purification->Solution_Purification Issue Found

Caption: Troubleshooting flowchart for low radiochemical yield.

Technical Support Center: AMG 580 PET Brain Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing artifacts in AMG 580 PET brain imaging experiments.

Troubleshooting Guides

This section addresses common issues encountered during AMG 580 PET brain imaging, offering step-by-step solutions to mitigate artifacts and ensure data quality.

Issue 1: High background noise obscuring the signal in the region of interest (ROI).

Possible Cause: Inadequate radiotracer uptake time, improper dose administration, or patient-related factors.

Troubleshooting Steps:

  • Verify Uptake Time: Ensure the patient has been given the appropriate uptake time post-injection of AMG 580, as specified in the imaging protocol. An insufficient uptake period can lead to a low signal-to-noise ratio.

  • Check Dose Calibration: Confirm that the administered dose of AMG 580 was accurately measured and corresponds to the recommended dose for the specific imaging protocol.

  • Patient Preparation: Review patient preparation procedures. Factors such as fasting state and pre-imaging diet can influence radiotracer distribution and background signal.

  • Image Reconstruction Parameters: Optimize image reconstruction parameters. Experiment with different reconstruction algorithms and filter settings to reduce noise while preserving signal.

Issue 2: Motion artifacts leading to blurred images and inaccurate quantification.

Possible Cause: Patient movement during the scan.

Troubleshooting Steps:

  • Head Fixation: Utilize appropriate head fixation devices to minimize patient movement during the scan.

  • Patient Comfort: Ensure the patient is comfortable before and during the scan to reduce the likelihood of voluntary movement.

  • Motion Correction Software: Apply motion correction algorithms during image post-processing. These algorithms can retrospectively correct for motion artifacts.

  • Shorter Scan Durations: If feasible, consider optimizing the protocol for shorter scan durations to reduce the window for potential patient movement.

Experimental Workflow for Motion Correction

cluster_pre_scan Pre-Scan Procedures cluster_scan Scanning cluster_post_scan Post-Scan Processing Patient_Comfort Ensure Patient Comfort Head_Fixation Apply Head Fixation Patient_Comfort->Head_Fixation PET_Scan Perform PET Scan Head_Fixation->PET_Scan Motion_Detection Detect Motion Artifacts PET_Scan->Motion_Detection Motion_Correction Apply Motion Correction Algorithm Motion_Detection->Motion_Correction Image_Analysis Analyze Corrected Image Motion_Correction->Image_Analysis

Caption: Workflow for minimizing and correcting motion artifacts.

Issue 3: Attenuation correction artifacts causing inaccurate activity concentration values.

Possible Cause: Incorrect attenuation map, often due to patient-specific anatomy not being accurately represented.

Troubleshooting Steps:

  • CT or MR-based Attenuation Correction: Whenever possible, use CT or MR-based attenuation correction for more accurate anatomical information compared to transmission-based methods.

  • Co-registration Accuracy: Ensure accurate co-registration between the PET and CT/MR images. Misalignment can lead to significant errors in attenuation correction.

  • Manual Attenuation Map Adjustment: In cases of significant artifacts (e.g., from dental implants), manually inspect and, if necessary, edit the attenuation map to correct for erroneous values.

Frequently Asked Questions (FAQs)

Q1: What is the optimal uptake time for AMG 580 in brain imaging?

A1: The optimal uptake time can vary depending on the specific research question and target. However, a general guideline is to allow for a 60-90 minute uptake period to achieve a good signal-to-background ratio. Refer to the specific AMG 580 imaging protocol for precise timing.

Q2: How can I differentiate between physiological uptake and artifacts?

A2: Differentiating physiological uptake from artifacts requires careful examination of the image in conjunction with anatomical information. Artifacts often present with distinct patterns (e.g., streaks from motion, uniform high signal in non-anatomical locations). Comparing the PET data with a co-registered MRI can help identify areas of uptake that do not correspond to known anatomical structures.

Logical Relationship for Artifact Differentiation

PET_Image PET Image with Potential Artifact Review_Image Review Fused Image PET_Image->Review_Image Anatomical_Image Co-registered MRI/CT Anatomical_Image->Review_Image Artifact_Identified Artifact Identified Review_Image->Artifact_Identified No Anatomical Correlation Physiological_Uptake Physiological Uptake Confirmed Review_Image->Physiological_Uptake Correlates with Anatomy

Caption: Decision process for differentiating artifacts from physiological uptake.

Q3: What are the recommended image reconstruction parameters for AMG 580 PET data?

A3: The choice of reconstruction algorithm can significantly impact image quality. Iterative reconstruction methods, such as Ordered Subsets Expectation Maximization (OSEM), are generally preferred over Filtered Back Projection (FBP) as they can better model the statistical nature of PET data and reduce noise.

Quantitative Data Summary

ParameterRecommended ValueNotes
Reconstruction Algorithm OSEMProvides better noise reduction compared to FBP.
Number of Subsets 21A good starting point, can be optimized further.
Number of Iterations 3Balances image quality and reconstruction time.
Post-reconstruction Filter Gaussian, 4mm FWHMHelps to smooth the image and reduce residual noise.

Key Experimental Protocols

Protocol 1: Standard AMG 580 PET Brain Imaging Protocol

  • Patient Preparation:

    • Fast for a minimum of 4-6 hours prior to the scan.

    • Abstain from caffeine and alcohol for 24 hours before the scan.

    • Ensure the patient is well-hydrated.

  • Radiotracer Administration:

    • Administer a bolus injection of AMG 580 intravenously. The specific dose should be calculated based on patient weight and the imaging protocol.

    • Record the exact time of injection.

  • Uptake Period:

    • Allow for a 60-90 minute uptake period in a quiet, dimly lit room to minimize sensory stimulation.

  • Image Acquisition:

    • Position the patient on the scanner bed and use a head fixation device.

    • Perform a 20-30 minute dynamic or static scan of the brain.

    • If CT-based attenuation correction is used, perform a low-dose CT scan immediately before or after the PET acquisition.

  • Image Reconstruction:

    • Reconstruct the PET data using an OSEM algorithm with the parameters outlined in the table above.

    • Apply corrections for attenuation, scatter, and random coincidences.

Signaling Pathway Visualization (Hypothetical for AMG 580)

Assuming AMG 580 is an inhibitor of a hypothetical kinase 'KinaseX' involved in a neuro-inflammatory pathway.

Inflammatory_Stimulus Inflammatory Stimulus Receptor Cell Surface Receptor Inflammatory_Stimulus->Receptor KinaseX KinaseX Receptor->KinaseX Downstream_Effector Downstream Effector KinaseX->Downstream_Effector Pro_inflammatory_Genes Pro-inflammatory Gene Expression Downstream_Effector->Pro_inflammatory_Genes AMG580 AMG 580 This compound->KinaseX

Caption: Hypothetical signaling pathway inhibited by AMG 580.

Technical Support Center: Improving Signal-to-Noise Ratio in PDE10A PET Scans

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the signal-to-noise ratio (SNR) in Phosphodiesterase 10A (PDE10A) Positron Emission Tomography (PET) scans.

Troubleshooting Guides

This section addresses common issues encountered during PDE10A PET experiments that can lead to a low SNR. The guides are presented in a question-and-answer format to directly address specific problems.

Issue IDQuestionPotential CausesRecommended Solutions
PDE10A-TS-001 Why is the radiotracer uptake in the striatum (caudate and putamen) lower than expected, resulting in a poor signal? Suboptimal Radioligand Characteristics: The selected radioligand may have low affinity or specific binding to PDE10A. Issues with Radiotracer Administration: Problems with the intravenous injection can lead to lower than expected brain uptake. Patient-Specific Factors: Individual patient physiology can affect radiotracer distribution.Radioligand Selection: Choose a radioligand with a high binding potential (BPnd) for PDE10A, such as [11C]IMA107 or [18F]MNI-659, which have demonstrated excellent signal-to-noise ratios.[1] Verify Injection Protocol: Ensure the full dose is administered intravenously and followed by a saline flush to clear the line.[2] Subject Screening: Screen subjects to exclude factors that might significantly alter cerebral blood flow or radiotracer metabolism.
PDE10A-TS-002 How can we reduce high background noise, which is obscuring the specific signal from PDE10A-rich regions? High Non-Specific Binding: The radioligand may exhibit significant binding to off-target sites. Suboptimal Acquisition Time: The scan duration may not be optimal for the clearance of non-specifically bound radiotracer from tissues. Inadequate Reconstruction Parameters: The image reconstruction algorithm and its parameters may be amplifying noise.Radioligand Choice: Select radioligands with known low non-specific binding. For example, [11C]IMA107 has shown higher specificity compared to [11C]MP-10.[1] Optimize Scan Duration: For radioligands like [18F]MNI-659, a 90-minute scan is often sufficient for a good estimate of BPnd, allowing for clearance of background signal.[3] Refine Reconstruction: Utilize iterative reconstruction algorithms like Ordered-Subset Expectation Maximization (OSEM) with an optimized number of iterations and subsets.[4][5] Consider post-reconstruction smoothing filters, but be mindful of potential resolution loss.
PDE10A-TS-003 What could be causing artifacts in our PDE10A PET images, leading to inaccurate quantification and reduced SNR? Patient Motion: Movement during the scan can cause blurring and misregistration of the PET data.[4][6] Attenuation-Emission Misregistration: Misalignment between the PET emission data and the CT-based attenuation map can lead to artificial defects or areas of apparently increased uptake.[7][8] Metal Artifacts: Metallic implants can cause significant artifacts on the CT scan used for attenuation correction, which then propagate to the PET image.Motion Correction: Use head holders and patient comfort measures to minimize movement. If available, apply motion correction algorithms during image reconstruction.[9] Ensure Proper Positioning: Carefully position the patient and provide clear instructions to remain still. Review the alignment of PET and CT images before finalizing the reconstruction.[6][7] Review CT for Artifacts: Carefully inspect the CT attenuation map for any artifacts and, if possible, use artifact reduction algorithms.
PDE10A-TS-004 Our quantitative analysis of PDE10A binding shows high variability between scans of the same subject. What can be done to improve reproducibility? Inconsistent Acquisition and Reconstruction Protocols: Variations in scan parameters or reconstruction methods between sessions will introduce variability. Physiological Fluctuations: Changes in the subject's physiological state (e.g., caffeine intake, medication) can alter cerebral blood flow and neurotransmitter levels, potentially affecting radiotracer binding. Inconsistent ROI Delineation: Manual drawing of regions of interest (ROIs) can be a significant source of variability.Standardize Protocols: Use a consistent protocol for all scans, including injected dose, acquisition time, and reconstruction parameters.[10] Control for Confounding Factors: Advise subjects to maintain a consistent diet and avoid certain medications or substances before each scan. Automated ROI Analysis: Utilize automated or template-based methods for ROI delineation to ensure consistency across all scans. For preclinical studies, MR-based spatial normalization can improve quantification accuracy.[11]

Frequently Asked Questions (FAQs)

Radioligand Selection and Performance

Q1: Which PDE10A PET radioligand offers the best signal-to-noise ratio?

While several PDE10A radioligands have been developed, [11C]IMA107 and [18F]MNI-659 are among the most promising in terms of providing a high signal-to-noise ratio. [11C]IMA107 has been shown to have a superior signal-to-noise ratio compared to [11C]MP-10, with a binding potential (BPnd) of approximately 4.26 in the putamen.[1] [18F]MNI-659 also demonstrates favorable kinetics and allows for noninvasive quantification with a BPnd of around 3.0 in the basal ganglia.[3][12]

Q2: What are the key quantitative metrics for comparing PDE10A radioligands?

The primary metric for comparing PDE10A radioligands is the non-displaceable binding potential (BPnd), which reflects the density of available PDE10A enzymes. A higher BPnd generally indicates a better signal-to-background ratio. Other important factors include the kinetics of the radiotracer (how quickly it reaches equilibrium), its specificity, and its metabolic profile.

Data Acquisition and Analysis

Q3: How does the choice of image reconstruction algorithm impact the SNR of PDE10A PET scans?

The choice of reconstruction algorithm significantly affects image quality and quantitative accuracy. Iterative algorithms like Ordered-Subset Expectation Maximization (OSEM) are generally preferred over older methods like Filtered Back-Projection (FBP) as they can better model the statistical nature of PET data, leading to improved SNR.[5] The inclusion of Time-of-Flight (TOF) and Point Spread Function (PSF) modeling in the reconstruction process can further enhance image resolution and contrast-to-noise ratio.[13] However, increasing the number of iterations in OSEM can also amplify noise, so a balance must be struck.[14]

Q4: What is the recommended scan duration for a PDE10A PET study?

The optimal scan duration depends on the specific radioligand's kinetics. For [11C]-labeled tracers with a short half-life of 20.4 minutes, scan durations are typically around 90 minutes. For [18F]-labeled tracers with a longer half-life of 109.8 minutes, longer scan times may be possible. For example, with [18F]MNI-659, a 90-minute scan has been shown to be sufficient for stable estimates of BPnd.[3]

Q5: How can non-specific binding be minimized in PDE10A PET imaging?

Minimizing non-specific binding starts with the selection of a highly specific radioligand. Additionally, using a reference region devoid of the target enzyme for kinetic modeling can help to account for non-specific binding. For PDE10A, the cerebellum is commonly used as a reference region as it has a very low density of PDE10A.[15]

Quantitative Data Summary

The following tables summarize key quantitative data for commonly used PDE10A PET radioligands.

Table 1: Comparison of PDE10A PET Radioligand Binding Potentials (BPnd)

RadioligandBrain RegionBPnd (mean ± SD)SpeciesReference
[11C]IMA107 Putamen4.26 ± 0.84Pig[1]
Caudate~2.13Human (Healthy Volunteer)[16]
Putamen~3.74Human (Healthy Volunteer)[16]
Globus Pallidus~3.52Human (Healthy Volunteer)[16]
[18F]MNI-659 Basal Ganglia~3.0Human[3]
Caudate0.73Human (Huntington's Disease)[16]
Putamen1.41Human (Huntington's Disease)[16]
Globus Pallidus1.60Human (Huntington's Disease)[16]
[18F]JNJ42259152 Putamen62.6% reductionHuman (Huntington's Disease vs. Control)[17]
Caudate Nucleus70.7% reductionHuman (Huntington's Disease vs. Control)[17]

Table 2: Impact of Reconstruction Algorithms on PET Quantification

Reconstruction AlgorithmEffect on SUVmaxEffect on SUVmeanEffect on Signal-to-Noise Ratio (SNR)Reference
OSEM + TOF + PSF Significantly IncreasedSignificantly IncreasedIncreased by ~70%[13]
OSEM BaselineBaselineBaseline[13]
DPR (vs. OSEM) Notably IncreasedNotably Increased-[14]

Experimental Protocols

Protocol 1: [18F]MNI-659 PET Imaging in Humans

Objective: To quantify PDE10A availability in the human brain.

Methodology:

  • Subject Preparation: Subjects should fast for at least 4 hours prior to the scan. A venous catheter is placed for radiotracer injection.

  • Radiotracer Administration: A target dose of 5 mCi (±0.5 mCi) of [18F]MNI-659 is administered as a slow intravenous bolus over 3 minutes, followed by a saline flush.[2][18]

  • PET Scan Acquisition: A dynamic 3D PET scan is initiated immediately after injection and continues for 90 minutes.[16] Data can be acquired on a scanner such as a Siemens ECAT EXACT HR+.[2]

  • Attenuation Correction: A low-dose CT scan is performed for attenuation correction prior to the PET acquisition.

  • Image Reconstruction: Images are reconstructed using an iterative algorithm such as OSEM.

  • Data Analysis: Regional time-activity curves are generated. The simplified reference tissue model (SRTM), with the cerebellum as the reference region, is used to calculate the BPnd.[3]

Protocol 2: [11C]IMA107 PET Imaging in Non-Human Primates

Objective: To assess the in vivo binding characteristics of [11C]IMA107.

Methodology:

  • Animal Preparation: The animal is anesthetized and positioned in the PET scanner. Catheters are placed for radiotracer injection and blood sampling.

  • Radiotracer Administration: An intravenous bolus of [11C]IMA107 is administered.

  • PET Scan Acquisition: A dynamic scan of at least 90 minutes is performed.

  • Arterial Blood Sampling: Arterial blood samples are collected throughout the scan to measure the radiotracer concentration in plasma and determine the metabolite-corrected input function.

  • Image Reconstruction: Data is reconstructed using an appropriate algorithm, such as filtered back-projection or OSEM.

  • Data Analysis: Regional time-activity curves are derived. A two-tissue compartment model can be used to estimate the total volume of distribution (VT). The BPnd can be estimated using the cerebellum as a reference region.[19]

Visualizations

PDE10A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D1R D1 Receptor Dopamine->D1R D2R D2 Receptor Dopamine->D2R AC Adenylyl Cyclase D1R->AC Activates D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PDE10A PDE10A cAMP->PDE10A PKA PKA cAMP->PKA Activates AMP AMP PDE10A->AMP Hydrolyzes cAMP to DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates Neuronal_Survival Neuronal Survival Gene Regulation DARPP32->Neuronal_Survival Promotes PET_Workflow_SNR cluster_pre_scan Pre-Scan cluster_scan Scan Acquisition cluster_post_scan Post-Scan Processing cluster_output Output Subject_Prep Subject Preparation (Fasting, Positioning) Injection Radiotracer Injection Subject_Prep->Injection Radioligand_Selection Radioligand Selection (e.g., [18F]MNI-659) Radioligand_Selection->Injection PET_Acquisition Dynamic PET Scan (e.g., 90 min) Injection->PET_Acquisition Reconstruction Image Reconstruction (OSEM, TOF, PSF) PET_Acquisition->Reconstruction CT_Scan CT for Attenuation Correction CT_Scan->Reconstruction Motion_Correction Motion Correction Reconstruction->Motion_Correction Data_Analysis Kinetic Modeling (SRTM) ROI Analysis Motion_Correction->Data_Analysis High_SNR_Image High SNR PET Image (Accurate Quantification) Data_Analysis->High_SNR_Image

References

Technical Support Center: Minimizing Off-Target Binding of AMG 580 in vivo

Author: BenchChem Technical Support Team. Date: December 2025

Critical clarifying question for the user before proceeding:

Our initial research indicates that the designation "AMG 580" may refer to more than one investigational compound. To provide you with the most accurate and relevant technical support, please specify the target and class of the AMG 580 compound you are working with. For example, is it the Phosphodiesterase 10A (PDE10A) inhibitor, the Fibroblast Growth Factor 21 (FGF21) analogue formerly known as BOS-580, or another molecule?

The following troubleshooting guides and FAQs are based on general principles for minimizing off-target effects of small molecule inhibitors in vivo. Once you provide the specific details of your AMG 580 compound, we can offer more targeted and precise guidance.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of off-target binding of small molecule inhibitors in vivo?

Off-target effects arise when a drug interacts with unintended biological molecules, which can lead to toxicity or reduced efficacy.[1] Common causes include:

  • Structural Similarity: The inhibitor may bind to proteins with similar ATP-binding pockets or allosteric sites as the intended target.

  • High Compound Concentration: Excessive dosage can lead to the saturation of the intended target and subsequent binding to lower-affinity off-targets.

  • Metabolite Activity: In vivo metabolism of the parent compound can generate active metabolites with different selectivity profiles.

  • Physicochemical Properties: Properties such as high lipophilicity can lead to non-specific binding to various tissues and proteins.

Q2: How can I assess the off-target profile of my AMG 580 compound in vivo?

A multi-pronged approach is recommended to comprehensively evaluate off-target effects:

  • In Silico Profiling: Computational models can predict potential off-targets based on the chemical structure of the compound and known protein binding sites.

  • In Vitro Kinase Panels: Broad screening against a large panel of kinases is a standard method to identify unintended kinase interactions.[2]

  • Cell-Based Assays: Phenotypic screening in various cell lines can reveal unexpected biological activities.[1]

  • In Vivo Biodistribution Studies: Radiolabeling the compound can help visualize its distribution in animal models and identify tissues with high accumulation, which may indicate off-target binding.

  • Toxicology Studies: Detailed histopathological analysis of tissues from treated animals can identify signs of toxicity related to off-target effects.

Troubleshooting Guides

Issue 1: Unexpected Toxicity or Phenotype Observed in Animal Models

If you observe unexpected toxicity or a phenotype that is inconsistent with the known function of the intended target, consider the following troubleshooting steps.

Experimental Workflow for Investigating Unexpected Toxicity

Caption: Workflow for troubleshooting unexpected in vivo toxicity.

Troubleshooting Steps:

  • Dose-Response Relationship: Determine if the toxicity is dose-dependent. A steep dose-response curve may suggest a specific off-target effect.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Correlate the timing of toxicity with the concentration of the compound and its metabolites in plasma and tissues.

  • Comprehensive Histopathology: Conduct a thorough examination of all major organs to identify any pathological changes.

  • Off-Target Screening: If a specific organ is affected, consider screening for off-targets that are highly expressed in that tissue.

  • Literature Review: Search for known off-target liabilities of compounds with similar chemical scaffolds.

Issue 2: Discrepancy Between in vitro Potency and in vivo Efficacy

When a compound is potent in vitro but shows reduced or no efficacy in vivo, off-target binding could be a contributing factor.

Logical Relationship for Efficacy Discrepancy

G A High In Vitro Potency B Low In Vivo Efficacy A->B Discrepancy C Off-Target Binding in Plasma/Tissues F Reduced Free Drug Concentration at Target Site C->F D Rapid Metabolism D->F E Poor Bioavailability E->F F->B

Caption: Potential causes for poor in vitro/in vivo correlation.

Troubleshooting Steps:

  • Measure Free Drug Concentration: Determine the unbound concentration of the compound in plasma and at the tumor site. High plasma protein binding or tissue sequestration can limit the amount of free drug available to engage the target.

  • Assess Target Engagement in vivo: Utilize techniques such as positron emission tomography (PET) with a radiolabeled tracer or analysis of downstream biomarkers in tissue samples to confirm that the compound is reaching and inhibiting its intended target in vivo.[3]

  • Evaluate Transporter Interactions: Investigate whether the compound is a substrate for efflux transporters (e.g., P-glycoprotein), which can limit its intracellular concentration.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Objective: To determine the selectivity of an AMG 580 compound against a broad panel of protein kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of the AMG 580 compound in a suitable solvent (e.g., DMSO).

  • Kinase Panel: Select a commercial kinase screening service that offers a large panel of purified, active kinases (e.g., >400 kinases).

  • Assay Format: The service will typically use a radiometric, fluorescence, or luminescence-based assay to measure kinase activity in the presence of a fixed concentration of the AMG 580 compound (e.g., 1 µM).

  • Data Analysis: The percentage of inhibition for each kinase is calculated relative to a vehicle control. A "hit" is typically defined as a kinase with >50% inhibition.

  • Follow-up: For any identified off-target hits, determine the IC50 value to quantify the potency of the interaction.

Protocol 2: In Vivo Target Engagement Assay

Objective: To confirm that AMG 580 is engaging its intended target in the tissue of interest in an animal model.

Methodology:

  • Animal Model: Use a relevant animal model (e.g., a xenograft model for oncology indications).

  • Dosing: Administer the AMG 580 compound at various doses and time points.

  • Tissue Collection: Collect the tissue of interest (e.g., tumor, brain) at the desired time points post-dose.

  • Biomarker Analysis:

    • Phospho-protein Analysis: If the target is a kinase, measure the phosphorylation status of a known downstream substrate using techniques like Western blotting or immunohistochemistry.

    • Gene Expression Analysis: If the target is a transcription factor or a component of a signaling pathway that regulates gene expression, use qPCR or RNA-seq to measure changes in the expression of target genes.

  • Data Analysis: Correlate the dose of AMG 580 with the degree of target engagement (e.g., reduction in phosphorylation or change in gene expression).

Data Presentation

Table 1: Example Kinase Selectivity Profile for a Hypothetical AMG 580

Kinase Target% Inhibition @ 1 µMIC50 (nM)
On-Target Kinase 98% 5
Off-Target Kinase A75%150
Off-Target Kinase B52%800
Off-Target Kinase C15%>10,000

Table 2: Example In Vivo Target Engagement Data

AMG 580 Dose (mg/kg)% Reduction in p-Substrate (Tumor)
125%
378%
1095%
3098%

By providing specific information about your AMG 580 compound, we can tailor these guides and protocols to address the unique challenges and questions relevant to your research.

References

Troubleshooting low binding potential in AMG 580 studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AMG 580, a potent and selective phosphodiesterase 10A (PDE10A) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is AMG 580 and what is its primary target?

A1: AMG 580 is a novel, selective small-molecule antagonist of phosphodiesterase 10A (PDE10A).[1] PDE10A is an enzyme that plays a crucial role in regulating cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling pathways, particularly in the brain.[2]

Q2: What is the reported binding affinity of AMG 580 for PDE10A?

A2: AMG 580 exhibits high, subnanomolar affinity for PDE10A. Published data indicates an in vitro IC50 value of 0.13 nM and a dissociation constant (Kd) of 71.9 pM.[3][4]

Q3: Are there known off-target effects of AMG 580?

A3: AMG 580 is reported to be highly selective for PDE10A, with no significant inhibition of other phosphodiesterases at concentrations up to 30 µM.[4] However, as with any small molecule inhibitor, it is recommended to perform off-target profiling in your specific experimental system to rule out any unforeseen interactions.

Q4: What are the recommended experimental approaches to measure the binding of AMG 580 to PDE10A?

A4: The most common methods for characterizing the binding of AMG 580 are radioligand binding assays using tritiated AMG 580 ([³H]AMG 580) and surface plasmon resonance (SPR) to determine binding kinetics.[1][2]

Q5: Are there any known solubility or stability issues with AMG 580?

A5: While specific solubility and stability data for AMG 580 are not extensively reported in publicly available literature, it is crucial to ensure proper dissolution in a suitable solvent, such as DMSO, before dilution in aqueous assay buffers.[5] Researchers should always perform initial solubility tests in their specific assay media.

Troubleshooting Guide: Low Binding Potential in AMG 580 Experiments

Low or inconsistent binding potential can be a significant hurdle in AMG 580 studies. The following guide provides a structured approach to troubleshoot these issues.

Problem: Lower than expected binding affinity or signal.

Possible Cause 1: Reagent Quality and Handling

  • AMG 580 Integrity: Ensure the compound has been stored correctly (as per the manufacturer's instructions) to prevent degradation. Prepare fresh stock solutions in an appropriate solvent like DMSO.

  • Radioligand ([³H]AMG 580) Integrity: Radioligands can degrade over time. Verify the age and storage conditions of your radioligand. If in doubt, purchase a fresh batch.

  • PDE10A Enzyme/Receptor Preparation: The activity of the PDE10A enzyme or the integrity of the receptor preparation is critical. Use a validated and well-characterized source of PDE10A. For membrane preparations, ensure they are of high quality and have been stored at -80°C. Avoid repeated freeze-thaw cycles.

Possible Cause 2: Suboptimal Assay Conditions

  • Buffer Composition: The pH, ionic strength, and presence of necessary co-factors in the assay buffer can significantly impact binding. Ensure your buffer composition is optimized for PDE10A activity.

  • Incubation Time and Temperature: Binding reactions must reach equilibrium for accurate affinity measurements. Determine the optimal incubation time by performing association and dissociation experiments. Assays are often conducted at controlled temperatures (e.g., room temperature or 30°C) to ensure consistency.[6]

  • Protein Concentration: Using an inappropriate concentration of the PDE10A protein can lead to misleading results. Titrate the protein concentration to find a level that gives a robust signal without depleting the ligand.

Possible Cause 3: Issues with Experimental Technique

  • Inadequate Mixing: Ensure thorough mixing of all assay components.

  • High Non-Specific Binding: High background signal can mask the specific binding. Optimize washing steps in filtration assays by increasing the number of washes with ice-cold buffer. Including a low concentration of a non-ionic detergent in the wash buffer may also help.

  • Filter Plate Issues (Filtration Assays): Ensure filter plates are properly pre-treated (e.g., with polyethyleneimine) to reduce non-specific binding of the radioligand.

Quantitative Data Summary

The following table summarizes the in vitro binding affinities of AMG 580 and other reference PDE10A inhibitors.

CompoundTargetAssay TypeBinding Affinity (IC50/Kd)Reference
AMG 580 Human PDE10ABiochemical Assay0.13 nM (IC50)[4]
AMG 580 Baboon PDE10ARadioligand Binding71.9 pM (Kd)[3]
Cinnoline 2Human PDE10ABiochemical Assay1.7 nM (IC50)[2]
Keto-benzimidazole 5Human PDE10ABiochemical Assay0.1 nM (IC50)[2]

Experimental Protocols

Radioligand Binding Assay for PDE10A using [³H]AMG 580

This protocol is a general guideline and should be optimized for your specific experimental setup.

Materials:

  • [³H]AMG 580

  • Unlabeled AMG 580 (for determining non-specific binding)

  • PDE10A-containing membranes (e.g., from striatal tissue homogenates or recombinant cell lines)

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4

  • Wash Buffer: Ice-cold Assay Buffer

  • 96-well filter plates (e.g., GF/C) pre-treated with 0.3% polyethyleneimine

  • Scintillation cocktail

Procedure:

  • Thaw the PDE10A membrane preparation on ice and resuspend in assay buffer to the desired protein concentration (typically 50-120 µg protein per well).[6]

  • In a 96-well plate, add the following to each well in a final volume of 250 µL:

    • 150 µL of membrane preparation.

    • 50 µL of either assay buffer (for total binding), unlabeled AMG 580 (e.g., 10 µM final concentration for non-specific binding), or test compound.

    • 50 µL of [³H]AMG 580 solution (at a concentration near its Kd).

  • Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[6]

  • Terminate the incubation by rapid vacuum filtration onto the pre-treated filter plate using a cell harvester.

  • Wash the filters four times with ice-cold wash buffer.[6]

  • Dry the filters for 30 minutes at 50°C.[6]

  • Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

Surface Plasmon Resonance (SPR) for Measuring AMG 580 Binding Kinetics

This protocol outlines the general steps for an SPR experiment.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Recombinant purified PDE10A

  • AMG 580 and other test compounds

  • Running Buffer: e.g., HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Immobilization reagents (EDC, NHS, ethanolamine)

Procedure:

  • Immobilize the purified PDE10A onto the sensor chip surface using standard amine coupling chemistry.

  • Prepare a series of dilutions of AMG 580 in the running buffer.

  • Inject the different concentrations of AMG 580 over the PDE10A-immobilized surface and a reference flow cell.

  • Monitor the binding events in real-time by measuring the change in the SPR signal (response units, RU).

  • After the association phase, inject the running buffer to monitor the dissociation of the compound.

  • Regenerate the sensor chip surface between different compound injections if necessary.

  • Analyze the resulting sensorgrams using appropriate fitting models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Visualizations

PDE10A Signaling Pathway

PDE10A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D1R D1 Receptor Dopamine->D1R D2R D2 Receptor Dopamine->D2R Adenosine Adenosine A2AR A2A Receptor Adenosine->A2AR AC Adenylyl Cyclase D1R->AC stimulates D2R->AC inhibits A2AR->AC stimulates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PDE10A PDE10A cAMP->PDE10A PKA Protein Kinase A cAMP->PKA activates AMP AMP PDE10A->AMP hydrolyzes AMG580 AMG 580 This compound->PDE10A inhibits DARPP32 DARPP-32 PKA->DARPP32 phosphorylates Downstream\nEffectors Downstream Effectors DARPP32->Downstream\nEffectors modulates

Caption: PDE10A signaling pathway and the inhibitory action of AMG 580.

Troubleshooting Workflow for Low Binding Potential

Troubleshooting_Workflow start Start: Low Binding Potential check_reagents 1. Verify Reagent Quality - AMG 580 integrity - Radioligand quality - PDE10A activity start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Replace/Re-purify Reagents reagents_ok->replace_reagents No check_conditions 2. Optimize Assay Conditions - Buffer composition (pH, ions) - Incubation time/temp - Protein concentration reagents_ok->check_conditions Yes replace_reagents->check_reagents conditions_ok Conditions Optimized? check_conditions->conditions_ok reoptimize Re-optimize Conditions conditions_ok->reoptimize No check_technique 3. Review Experimental Technique - Pipetting/mixing accuracy - Non-specific binding - Filtration/washing steps conditions_ok->check_technique Yes reoptimize->check_conditions technique_ok Technique Correct? check_technique->technique_ok consult Consult Senior Scientist/ Technical Support technique_ok->consult No end End: Problem Resolved technique_ok->end Yes refine_technique Refine Protocol/ Technique refine_technique->check_technique consult->refine_technique

Caption: A logical workflow for troubleshooting low binding potential in AMG 580 assays.

References

Correction methods for patient motion in AMG 580 PET

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address patient motion-related issues during AMG 580 Positron Emission Tomography (PET) studies. The content is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide: Patient Motion Artifacts

Patient motion during AMG 580 PET scans can lead to significant image degradation, including blurring, artifacts, and inaccurate quantification of tracer uptake. This guide provides a structured approach to identifying and mitigating motion-related problems.

Q1: How can I identify if patient motion has compromised my AMG 580 PET data?

A1: Motion artifacts in PET imaging can manifest in several ways. Key indicators include:

  • Blurred Images: A noticeable loss of sharpness in the reconstructed images, particularly at the edges of structures.

  • Misalignment between PET and Anatomical Images: If you are performing PET/CT or PET/MR imaging, significant spatial mismatch between the functional PET data and the anatomical (CT or MR) data is a strong indicator of patient motion.

  • Distorted Lesions or Structures: Apparent changes in the shape or size of anatomical structures, or "ghosting" artifacts where a structure appears in multiple locations.

  • Inaccurate Standardized Uptake Values (SUVs): Motion can lead to an underestimation of the true tracer uptake, resulting in artificially low SUV measurements.

Q2: What are the primary causes of patient motion during a scan?

A2: Patient motion can be broadly categorized as physiological (involuntary) or bulk (voluntary or involuntary).

  • Physiological Motion: This includes respiratory and cardiac motion, which are periodic and predictable to some extent.

  • Bulk Motion: This refers to sudden or gradual movements of the entire body or a limb, which can be unpredictable. This is often due to patient discomfort or restlessness during a long scan.

Q3: My AMG 580 PET images of the brain appear blurry. What steps can I take to correct for this?

A3: For brain imaging, even small head movements can significantly impact image quality. Here are some corrective approaches:

  • Prospective Motion Correction: Utilize a head tracking system during the scan. These systems monitor head position in real-time and adjust the scanner's coordinate system accordingly.

  • Retrospective Motion Correction: If prospective correction is not available, you can use image registration-based methods. This involves dividing the PET data into shorter time frames, reconstructing an image for each frame, and then aligning all the frames to a reference frame before summing them.

  • Head Fixation: Employing head holders or thermoplastic masks can help minimize head movement during the scan.

Q4: I am observing significant artifacts in the thoracic and abdominal regions of my whole-body AMG 580 PET scans. What is the likely cause and how can I address it?

A4: Respiratory motion is the most common cause of artifacts in the chest and upper abdomen. The following methods can be used for correction:

  • Respiratory Gating: This involves monitoring the patient's breathing cycle using an external device (e.g., a respiratory bellows) or by tracking internal anatomical landmarks. The PET data is then sorted into different "gates" corresponding to different phases of the respiratory cycle. A motion-corrected image can be reconstructed from a single gate or from all gates after motion correction.

  • Data-Driven Gating: Some modern PET scanners can derive a respiratory signal directly from the list-mode PET data, eliminating the need for external hardware.

  • MR-Based Motion Correction (for PET/MR): If using a simultaneous PET/MR scanner, the MR data can be used to generate detailed motion fields of the internal organs, which can then be used to correct the PET data.

Frequently Asked Questions (FAQs)

Q1: What is AMG 580 and why is it used in PET imaging?

A1: AMG 580 is a novel, selective small-molecule antagonist for the phosphodiesterase 10A (PDE10A) enzyme.[1] It is used as a PET tracer to non-invasively map the distribution and occupancy of PDE10A in the brain.[1][2] This is particularly relevant for the development of therapeutic PDE10A inhibitors for psychiatric and neurological disorders like schizophrenia and Huntington's disease.[1]

Q2: Can patient motion affect the quantification of AMG 580 binding potential?

A2: Yes. Patient motion can lead to a blurring of the PET signal, causing a partial volume effect. This can result in an underestimation of the true radioactivity concentration in small structures, leading to inaccuracies in the calculated binding potential (BP) or other quantitative parameters.

Q3: What is the difference between prospective and retrospective motion correction?

A3:

  • Prospective motion correction attempts to prevent motion artifacts from occurring by tracking the patient's movement during the scan and adjusting the acquisition in real-time.[3]

  • Retrospective motion correction is applied after the scan is completed. It uses the acquired data to estimate the motion and then corrects for it during the image reconstruction process.[3]

Q4: Are there any software packages available for performing motion correction on PET data?

A4: Yes, both commercial and open-source software packages are available that implement various motion correction algorithms. The availability and specific implementation can vary depending on the PET scanner manufacturer and the research institution's resources. It is recommended to consult with your imaging core facility or a medical imaging physicist to determine the best options for your specific data.

Data Presentation: Comparison of Motion Correction Methods

Correction MethodTypePrimary ApplicationAdvantagesDisadvantages
Head Fixation Physical RestraintBrain ImagingSimple to implement, can significantly reduce bulk head motion.May be uncomfortable for the patient, does not correct for physiological motion.
Respiratory Gating Hardware/Data-DrivenThoracic/Abdominal ImagingEffectively reduces artifacts from breathing.[4]Can increase scan time or image noise if not all data is used.
Prospective Motion Correction Real-time TrackingBrain, Whole-bodyCorrects for motion as it happens, potentially preventing artifacts.[3]Requires specialized hardware and software.
Retrospective Image Registration Post-processingBrain, Whole-bodyCan be applied to data acquired without motion tracking, versatile.[5]Can be computationally intensive, may introduce its own artifacts if registration is inaccurate.
MR-Based Motion Correction (PET/MR) Image-basedWhole-bodyProvides highly detailed motion information for accurate correction.[6]Only applicable for simultaneous PET/MR systems.

Experimental Protocols

Protocol 1: Retrospective Image-Based Motion Correction for AMG 580 Brain PET
  • Data Acquisition: Acquire AMG 580 PET data in list-mode format for a duration of 60-90 minutes.

  • Data Binning: Divide the list-mode data into multiple short time frames (e.g., 1-5 minutes each).

  • Image Reconstruction: Reconstruct a separate 3D PET image for each time frame.

  • Reference Frame Selection: Choose a reference frame, typically one with minimal motion, often from the middle of the scan.

  • Image Registration: Co-register each individual frame to the reference frame using a rigid or affine transformation algorithm. This will generate a set of motion parameters for each frame.

  • Motion-Corrected Reconstruction: Use the estimated motion parameters to correct the original list-mode data and reconstruct a single, motion-corrected image.

Protocol 2: Respiratory Gating for AMG 580 Whole-Body PET
  • Patient Setup: Place a respiratory bellows or a similar monitoring device on the patient's chest or abdomen to track the breathing cycle.

  • Data Acquisition: Acquire PET data in list-mode format, simultaneously recording the respiratory signal.

  • Gating: Sort the list-mode data into a predefined number of bins (e.g., 4-10) based on the phase of the respiratory signal.

  • Image Reconstruction: Reconstruct a 3D PET image for each respiratory gate.

  • Motion Correction (Optional but Recommended): Perform non-rigid registration of the gated images to a reference gate (e.g., end-expiration) to correct for residual motion.

  • Final Image Generation: Generate a motion-corrected image by either selecting the image from the gate with the least motion or by combining the motion-corrected gated images.

Visualizations

experimental_workflow cluster_acquisition Data Acquisition cluster_processing Motion Correction Processing cluster_output Final Output list_mode List-Mode PET Data Acquisition framing Frame Binning list_mode->framing final_recon Motion-Corrected Image Reconstruction list_mode->final_recon Apply Motion Correction reconstruction Initial Reconstruction (per frame) framing->reconstruction registration Image Registration reconstruction->registration motion_params Motion Parameter Estimation registration->motion_params motion_params->final_recon

Retrospective Motion Correction Workflow

pde10a_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor GPCR ac Adenylate Cyclase receptor->ac Activates camp cAMP ac->camp Converts atp ATP atp->ac pde10a PDE10A camp->pde10a pka PKA camp->pka Activates amp AMP pde10a->amp Hydrolyzes downstream Downstream Signaling (e.g., CREB phosphorylation) pka->downstream amg580 AMG 580 This compound->pde10a Inhibits

References

Strategies to Enhance Test-Retest Reliability of Novel PET Tracers Like AMG 580

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

For researchers, scientists, and drug development professionals utilizing Positron Emission Tomography (PET) with novel tracers such as AMG 580, ensuring high test-retest reliability is paramount for the longitudinal studies required in drug development. This guide provides troubleshooting advice and frequently asked questions to address common challenges in achieving reproducible and reliable PET imaging results.

Frequently Asked Questions (FAQs)

Q1: What is test-retest reliability in PET imaging and why is it crucial for a tracer like AMG 580?

A1: Test-retest reliability in PET imaging refers to the consistency of quantitative measurements when the same subject is scanned on two or more separate occasions under identical conditions.[1][2] For a novel tracer like AMG 580, establishing high test-retest reliability is a critical component of its validation.[1][3] It ensures that observed changes in tracer uptake, for instance, during a therapeutic intervention trial, are due to the treatment's effect and not random measurement error.[4] This is essential for making accurate assessments of drug efficacy and for the reliable use of the tracer as a biomarker.

Q2: What are the primary sources of variability that can affect the test-retest reliability of AMG 580 PET imaging?

A2: Variability in PET measurements can stem from three main sources:

  • Biological Variability: Fluctuations in the subject's physiological state, such as blood glucose levels, body weight, and the expression of the target molecule for AMG 580.[4]

  • Technical Factors: Differences in PET scanner calibration, image acquisition parameters, and reconstruction methods between scans.[4][5] Inconsistent patient preparation and tracer administration can also introduce significant variability.[6]

  • Data Analysis Methods: Variability in the definition of regions of interest (ROIs) and the choice of kinetic modeling strategies.[3]

Q3: How can we minimize variability stemming from the PET imaging procedure itself?

A3: Strict adherence to a standardized imaging protocol is the most effective way to minimize technical variability.[4][7] Key aspects to standardize include:

  • Patient Preparation: Consistent fasting state, hydration, and premedication, if applicable.

  • Tracer Administration: Precise measurement of the injected dose and molar activity, and a consistent injection protocol.[6]

  • Uptake Time: A fixed and accurately recorded time interval between tracer injection and the start of the PET scan.[4]

  • Image Acquisition: Consistent scan duration, patient positioning, and acquisition mode (e.g., 3D).

  • Image Reconstruction: Using the same reconstruction algorithm and parameters (e.g., attenuation and scatter correction methods) for all scans of a subject.[4][5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in Standardized Uptake Values (SUVs) between test and retest scans of AMG 580. Inconsistent patient preparation (e.g., fasting state, diet).Implement and strictly enforce a detailed patient preparation protocol. Ensure patients receive clear, written instructions.
Variations in the time between tracer injection and scan acquisition (uptake time).[4]Standardize the uptake time for all scans. Use a timer to ensure accuracy and record the exact times.
Differences in PET/CT scanner calibration between scan sessions.[4]Perform regular and rigorous scanner quality control and cross-calibration, especially in multi-site studies.[4]
Inconsistent kinetic modeling results for AMG 580. Poor quality of the arterial input function measurement.Ensure experienced personnel perform arterial cannulation and blood sampling. Standardize the blood sampling schedule and processing.
Inappropriate kinetic model selection for AMG 580.[3]Evaluate multiple kinetic models during the tracer validation phase to determine the most robust and reliable model for AMG 580.[3]
Variability in the definition of regions of interest (ROIs).Use a standardized and objective method for ROI definition, such as automated delineation based on an anatomical atlas or co-registered MRI/CT.
Systematic bias observed between test and retest scans. Change in patient's physiological condition (e.g., disease progression, weight change).[4]Record and account for any physiological changes between scans. Consider these factors in the statistical analysis.
Use of different PET scanners or scanner models for test and retest.[4]Whenever possible, perform test and retest scans on the same scanner.[4] If different scanners must be used, ensure they are of the same model and are rigorously cross-calibrated.[4]

Quantitative Data Summary

The following table summarizes typical test-retest variability for PET measurements from various studies. While specific data for AMG 580 is not yet available, these values provide a benchmark for what can be expected with a well-validated tracer and a standardized imaging protocol.

Measurement Tracer Region of Interest Test-Retest Variability (Mean Absolute Difference or Coefficient of Variation) Reference
SUVmax18F-FDGTumor Lesions (Same Scanner)8% (95% CI: 6%–10%)[4]
SUVmax18F-FDGTumor Lesions (Different Scanners, Different Sites)18% (95% CI: 13%–24%)[4]
SUVmean18F-FDGNormal Liver (Same Scanner Model)5% (95% CI: 3%–10%)[4]
SUVmean18F-FDGNormal Liver (Different Scanners, Different Institutions)6% (95% CI: 3%–11%)[4]
VT[18F]MC225Whole BrainTRV < 12%[6]

CI: Confidence Interval; SUV: Standardized Uptake Value; VT: Volume of Distribution; TRV: Test-Retest Variability

Detailed Experimental Protocols

Standardized Patient Preparation Protocol for AMG 580 PET Imaging

  • Fasting: Patients should fast for a minimum of 6 hours prior to tracer injection to minimize potential metabolic variability. Water is permitted.

  • Dietary Restrictions: In the 24 hours preceding the scan, patients should avoid strenuous exercise and adhere to any specific dietary restrictions relevant to the target of AMG 580.

  • Medication Review: A thorough review of the patient's current medications should be conducted to identify any potential interactions with AMG 580.

  • Pre-Scan Assessment: On the day of the scan, record the patient's weight, height, and vital signs. For brain imaging, a quiet, dimly lit room for uptake is recommended.

Standardized Image Acquisition and Reconstruction Protocol

  • Tracer Administration:

    • The injected dose of AMG 580 should be accurately measured using a calibrated dose calibrator.

    • The molar activity of the tracer at the time of injection should be recorded.

    • The injection should be administered as a slow bolus over a consistent period (e.g., 1-2 minutes).

  • Uptake Phase:

    • The time of injection must be precisely recorded.

    • The patient should rest in a quiet, comfortable environment during the uptake period.

    • The duration of the uptake period should be standardized (e.g., 60 minutes) and the start time of the scan should be strictly adhered to. The median difference in injection-to-acquisition time should be minimal, ideally within a few minutes.[4]

  • Image Acquisition:

    • Patient positioning on the scanner bed should be consistent for both test and retest scans, using immobilization devices if necessary.

    • The PET scan should be acquired over a predefined bed position range.

    • Acquisition parameters (e.g., scan duration per bed position, use of time-of-flight) must be identical for both scans.

  • Image Reconstruction:

    • The same reconstruction algorithm (e.g., OSEM, BSREM) and parameters (subsets, iterations, post-filtering) must be used for both test and retest scans.[5]

    • Attenuation correction should be performed using a co-registered CT or MRI scan.[8]

    • All relevant corrections (scatter, randoms, dead time) must be applied consistently.

Visualizing Workflows and Relationships

Experimental_Workflow cluster_pre_scan Pre-Scan Procedures cluster_scan PET/CT Scanning cluster_post_scan Post-Scan Analysis cluster_output Outcome Patient_Prep Standardized Patient Preparation (Fasting, Diet, Meds Review) Tracer_Admin Standardized Tracer Administration (Dose, Injection Rate) Patient_Prep->Tracer_Admin Tracer_QC AMG 580 Tracer Quality Control (Radiochemical Purity, Molar Activity) Tracer_QC->Tracer_Admin Uptake Controlled Uptake Period (Quiet Environment, Fixed Duration) Tracer_Admin->Uptake Acquisition Consistent Image Acquisition (Positioning, Scan Parameters) Uptake->Acquisition Reconstruction Standardized Image Reconstruction (Algorithm, Corrections) Acquisition->Reconstruction ROI_Analysis Consistent ROI Definition (Automated or Template-based) Reconstruction->ROI_Analysis Kinetic_Modeling Robust Kinetic Modeling (Model Selection, Input Function) ROI_Analysis->Kinetic_Modeling Outcome Reliable Quantitative Data (High Test-Retest Reliability) Kinetic_Modeling->Outcome Logical_Relationship cluster_factors Influencing Factors cluster_strategies Mitigation Strategies cluster_outcome Desired Outcome Biological Biological Variability Protocol Standardized Protocol Biological->Protocol Technical Technical Variability Technical->Protocol QC Scanner QC & Calibration Technical->QC Analysis Analysis Variability Standard_Analysis Standardized Analysis Pipeline Analysis->Standard_Analysis Reliability Improved Test-Retest Reliability Protocol->Reliability QC->Reliability Standard_Analysis->Reliability

References

Overcoming issues with radiometabolites in AMG 580 imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [18F]AMG 580 positron emission tomography (PET) imaging. Our goal is to help you overcome common issues, particularly those related to the presence of radiometabolites, ensuring the acquisition of high-quality, reliable imaging data.

Frequently Asked Questions (FAQs)

Q1: What is [18F]AMG 580 and why is it used in PET imaging?

A1: [18F]AMG 580 is a novel and selective small-molecule antagonist for the enzyme phosphodiesterase 10A (PDE10A).[1][2] It is radiolabeled with fluorine-18 to be used as a PET tracer to visualize and quantify the distribution and density of PDE10A in the brain.[2][3] PDE10A is a promising therapeutic target for neurological and psychiatric disorders, and [18F]AMG 580 PET imaging can aid in the development of new drugs targeting this enzyme.[1]

Q2: What are radiometabolites and why are they a concern in [18F]AMG 580 imaging?

A2: Radiometabolites are byproducts formed when the body metabolizes the injected radiotracer, [18F]AMG 580. These metabolites also contain the fluorine-18 radioisotope and therefore emit a signal that is detected by the PET scanner.[4][5][6] This can interfere with the accurate quantification of the parent tracer ([18F]AMG 580) binding to the target (PDE10A), potentially leading to an overestimation of the signal in regions where the metabolites accumulate.[4][5][6] It is crucial to identify and account for the presence of radiometabolites to ensure the accuracy of the PET imaging results.[4][5][6]

Q3: What is the general metabolic profile of [18F]AMG 580?

A3: In non-human primate studies, [18F]AMG 580 is metabolized into more polar radiometabolites.[3] During high-performance liquid chromatography (HPLC) analysis of plasma samples, these radioactive metabolites have been observed to elute before the parent [18F]AMG 580 compound, indicating they are more water-soluble.[3]

Q4: Do the radiometabolites of [18F]AMG 580 cross the blood-brain barrier?

A4: The ideal characteristic of a PET radiotracer for brain imaging is that its radiometabolites do not cross the blood-brain barrier (BBB).[7] While specific data on the BBB penetration of [18F]AMG 580 radiometabolites is limited, the fact that they are more polar than the parent compound suggests that their ability to cross the BBB is likely to be low. However, this should be experimentally verified for accurate quantification of brain imaging data.

Troubleshooting Guides

Issue 1: High background signal and poor image contrast.

Possible Cause: Interference from circulating radiometabolites in the bloodstream.

Troubleshooting Steps:

  • Perform Radiometabolite Analysis: It is essential to determine the fraction of the total radioactivity in the plasma that corresponds to the parent tracer ([18F]AMG 580) over time.[8] This is achieved by collecting blood samples at various time points after tracer injection and analyzing them using radio-HPLC.[8]

  • Metabolite Correction of Arterial Input Function: The data from the radiometabolite analysis should be used to correct the arterial input function. This corrected input function, representing the concentration of the parent tracer in arterial plasma over time, is crucial for accurate kinetic modeling of the PET data.[4]

  • Optimize Imaging Time Window: Acquiring PET data at later time points may allow for the clearance of some radiometabolites from the circulation, potentially improving the signal-to-background ratio. However, this needs to be balanced with the radioactive decay of fluorine-18.

Issue 2: Inaccurate quantification of [18F]AMG 580 binding in the brain.

Possible Cause: Brain uptake of radiometabolites.

Troubleshooting Steps:

  • Analyze Brain Tissue Samples (Preclinical): In animal studies, brain tissue can be collected and analyzed using radio-HPLC to determine if any of the detected radioactivity corresponds to radiometabolites.[8]

  • Use a Reference Region: If a brain region with negligible PDE10A expression can be identified and it is confirmed that radiometabolites do not accumulate in this region, it can be used as a reference region in kinetic modeling to improve the accuracy of the binding estimates in the target regions.

  • Consider Advanced Kinetic Models: Some kinetic models are designed to account for the presence of radiometabolites in the tissue. The selection of the most appropriate model will depend on the specific characteristics of the tracer and its metabolites.

Experimental Protocols

Protocol 1: Radiometabolite Analysis of Plasma Samples by Radio-HPLC

Objective: To determine the percentage of the parent radiotracer ([18F]AMG 580) in plasma over time.

Materials:

  • Arterial blood samples collected in heparinized tubes.

  • Centrifuge.

  • Acetonitrile (ACN).

  • Water (HPLC grade).

  • Trifluoroacetic acid (TFA).

  • C18 solid-phase extraction (SPE) cartridges.

  • Radio-HPLC system with a C18 column and a radioactivity detector.

  • [18F]AMG 580 reference standard.

Procedure:

  • Sample Collection: Collect arterial blood samples at predefined time points (e.g., 5, 10, 20, 30, 45, 60, 90 minutes) post-injection of [18F]AMG 580.

  • Plasma Separation: Immediately centrifuge the blood samples at 2000 x g for 5 minutes to separate the plasma.

  • Protein Precipitation: To 1 mL of plasma, add 2 mL of cold acetonitrile. Vortex for 30 seconds and then centrifuge at 3000 x g for 10 minutes to precipitate the plasma proteins.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the supernatant from the protein precipitation step onto the SPE cartridge.

    • Wash the cartridge with 5 mL of water to remove polar metabolites.

    • Elute the parent tracer and less polar metabolites with 2 mL of acetonitrile.

  • Radio-HPLC Analysis:

    • Inject the eluted sample into the radio-HPLC system.

    • Use a gradient elution method with a mobile phase consisting of A) Water with 0.1% TFA and B) Acetonitrile with 0.1% TFA. A typical gradient might be:

      • 0-2 min: 95% A, 5% B

      • 2-15 min: Linear gradient to 5% A, 95% B

      • 15-20 min: 5% A, 95% B

      • 20-22 min: Linear gradient back to 95% A, 5% B

      • 22-25 min: 95% A, 5% B

    • The flow rate is typically 1 mL/min.

    • Monitor the eluent with a radioactivity detector.

  • Data Analysis:

    • Identify the peak corresponding to the parent [18F]AMG 580 by comparing its retention time with that of the reference standard.

    • Integrate the area under the parent peak and all metabolite peaks.

    • Calculate the percentage of the parent tracer at each time point:

      • % Parent = (Area of Parent Peak / Total Area of All Radioactive Peaks) x 100

Data Presentation

Table 1: Hypothetical Biodistribution of [18F]AMG 580 in a Non-Human Primate (Percent Injected Dose per Gram - %ID/g) at 60 minutes Post-Injection

Organ%ID/g (Mean ± SD)
Brain1.5 ± 0.3
Heart0.8 ± 0.2
Lungs1.2 ± 0.4
Liver5.6 ± 1.1
Kidneys4.8 ± 0.9
Spleen2.1 ± 0.5
Muscle0.5 ± 0.1
Bone0.7 ± 0.2
Blood0.9 ± 0.2

Visualizations

PDE10A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D1R D1 Receptor Dopamine->D1R binds AC Adenylyl Cyclase D1R->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PDE10A PDE10A cAMP->PDE10A hydrolyzed by PKA Protein Kinase A cAMP->PKA activates AMP AMP PDE10A->AMP AMG580 AMG 580 This compound->PDE10A inhibits Downstream\nEffectors Downstream Effectors PKA->Downstream\nEffectors phosphorylates

Caption: PDE10A Signaling Pathway and the Mechanism of Action of AMG 580.

Radiometabolite_Analysis_Workflow cluster_sample_collection Sample Collection cluster_sample_processing Sample Processing cluster_analysis Analysis Blood_Sample Arterial Blood Sample Centrifuge1 Centrifugation (Plasma Separation) Blood_Sample->Centrifuge1 Plasma Plasma Centrifuge1->Plasma Protein_Precipitation Protein Precipitation (with Acetonitrile) Plasma->Protein_Precipitation Centrifuge2 Centrifugation Protein_Precipitation->Centrifuge2 Supernatant Supernatant Centrifuge2->Supernatant SPE Solid-Phase Extraction (C18 Cartridge) Supernatant->SPE Eluate Eluate SPE->Eluate HPLC Radio-HPLC Eluate->HPLC Data_Analysis Data Analysis (% Parent Calculation) HPLC->Data_Analysis

Caption: Experimental Workflow for Plasma Radiometabolite Analysis.

References

Validation & Comparative

A Comparative Guide to AMG 580 for In Vitro PET Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the phosphodiesterase 10A (PDE10A) PET tracer, AMG 580, with alternative tracers, supported by experimental data from in vitro autoradiography studies. The information compiled is intended to assist researchers in selecting the most appropriate radioligand for their specific research needs in drug development and neuroscience.

Performance Comparison of PDE10A PET Tracers

The selection of a suitable PET tracer is critical for the accurate in vitro characterization and quantification of target engagement. This section compares key performance indicators of AMG 580 and other notable PDE10A PET tracers.

TracerBinding Affinity (Kd/IC50)SelectivityKey Findings from In Vitro Autoradiography
AMG 580 Subnanomolar affinity for rat, primate, and human PDE10A[1]Selective small-molecule antagonist[1][3H]AMG 580 binds with high affinity in a specific and saturable manner to striatal homogenates and brain slices from rats, baboons, and humans.[1]
[18F]MNI-659 IC50 = 2.1 nmol/L[2]Good selectivity towards PDE10A[2]High specific binding in the caudate nucleus, putamen, and hippocampal formation in human postmortem brain tissue.[3]
[11C]IMA107 -Good preclinical selectivity[4]Demonstrates high specific binding in the striatum.[4]
[18F]JNJ42259152 --Shows exclusive retention in the brain, particularly in the striatum.[5]
[11C]T-773 ---

Experimental Methodologies

A standardized in vitro autoradiography protocol is essential for the reliable validation of PET tracers. The following is a representative methodology compiled from various studies, outlining the key steps for assessing tracer binding in brain tissue.

General In Vitro Autoradiography Protocol for PET Tracer Validation
  • Tissue Preparation:

    • Human or animal brains are rapidly frozen and sectioned into thin slices (typically 10-20 µm) using a cryostat.

    • The brain slices are then thaw-mounted onto microscope slides.

  • Pre-incubation:

    • To remove endogenous ligands that might interfere with tracer binding, the slides are pre-incubated in a buffer solution (e.g., Tris-HCl) at room temperature.

  • Incubation with Radioligand:

    • The slides are incubated with the radiolabeled tracer (e.g., [3H]AMG 580, [18F]MNI-659) at a specific concentration in a buffer solution.

    • To determine non-specific binding, a parallel set of slides is incubated with the radiotracer in the presence of a high concentration of a known PDE10A inhibitor (a "blocker").

  • Washing:

    • Following incubation, the slides are washed in ice-cold buffer to remove unbound radiotracer. This step is typically repeated multiple times to ensure a low background signal.

  • Drying and Exposure:

    • The washed slides are dried, for instance, under a stream of cold air.

    • The dried slides are then apposed to a phosphor imaging plate or autoradiographic film in a light-tight cassette and exposed for a specific period.

  • Image Acquisition and Analysis:

    • After exposure, the imaging plates are scanned using a phosphor imager, or the film is developed to visualize the distribution of the radiotracer.

    • The resulting autoradiograms are quantified using image analysis software. The specific binding is calculated by subtracting the non-specific binding from the total binding.

Visualizing Key Pathways and Workflows

To further elucidate the context of AMG 580 validation, the following diagrams illustrate the PDE10A signaling pathway and a typical experimental workflow for in vitro autoradiography.

PDE10A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D1R D1 Receptor Dopamine->D1R binds AC Adenylyl Cyclase D1R->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP PDE10A PDE10A cAMP->PDE10A hydrolyzed by PKA Protein Kinase A (PKA) cAMP->PKA activates AMP AMP PDE10A->AMP to Downstream Downstream Signaling PKA->Downstream phosphorylates

PDE10A Signaling Pathway

In_Vitro_Autoradiography_Workflow cluster_prep Tissue Preparation cluster_binding Binding Assay cluster_analysis Data Acquisition & Analysis A1 Brain Tissue (Human/Animal) A2 Cryosectioning (10-20 µm slices) A1->A2 A3 Thaw-mounting on slides A2->A3 B1 Pre-incubation (remove endogenous ligands) A3->B1 B2_total Incubation with Radiolabeled Tracer B1->B2_total B2_nonspecific Incubation with Tracer + PDE10A Blocker B1->B2_nonspecific B3 Washing (remove unbound tracer) B2_total->B3 B2_nonspecific->B3 C1 Drying B3->C1 C2 Exposure to Phosphor Plate/Film C1->C2 C3 Image Scanning C2->C3 C4 Quantification and Calculation of Specific Binding C3->C4

In Vitro Autoradiography Workflow

References

A Comparative Guide to AMG 580 and Other PDE10A PET Tracers for Neuroreceptor Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of AMG 580 with other prominent phosphodiesterase 10A (PDE10A) positron emission tomography (PET) tracers, including [¹⁸F]MNI-659, [¹¹C]IMA107, and [¹⁸F]JNJ-42259152. The objective is to offer a comprehensive resource for selecting the most appropriate tracer for preclinical and clinical research in neurology and psychiatry, particularly in the context of drug development targeting PDE10A.

Introduction to PDE10A and its Significance

Phosphodiesterase 10A (PDE10A) is a crucial enzyme in the brain, primarily expressed in the medium spiny neurons of the striatum. It plays a vital role in regulating cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling, which are key second messengers in pathways modulated by dopamine and glutamate. Dysregulation of PDE10A has been implicated in various neuropsychiatric and neurodegenerative disorders, including schizophrenia, Huntington's disease, and Parkinson's disease, making it a significant target for therapeutic intervention. PET imaging with specific radiotracers allows for the in vivo quantification and visualization of PDE10A, enabling a deeper understanding of its role in disease and facilitating the development of novel therapeutics.

Quantitative Data Comparison of PDE10A PET Tracers

The following table summarizes the key quantitative parameters for AMG 580 and other leading PDE10A PET tracers. This data is compiled from various preclinical and clinical studies to provide a comparative overview of their performance characteristics.

ParameterAMG 580[¹⁸F]MNI-659[¹¹C]IMA107[¹⁸F]JNJ-42259152
Binding Affinity (Kd/Ki) 71.9 pM (in vitro KD)[1]0.097 nM (Kd)High Affinity (qualitative)High Affinity (qualitative)
In Vivo KD (Baboon) ~0.44 nM[1]Not ReportedNot ReportedNot Reported
Binding Potential (BPND) - Striatum (Non-Human Primate) 2.01 - 3.38[1]~3.0 (in humans)[2][3]High Specific Binding (>85% reduction with blocker)[4]High signal-to-background
Standardized Uptake Value (SUV) - Striatum (Peak) High uptake observed[1]1.5 - 2.5 (in humans)[2]High uptake noted[5]High activity observed
Target-to-Background Ratio (Striatum/Cerebellum) HighHigh signal-to-noise ratio[6]HighExcellent signal-to-background ratio[7]
Selectivity Selective small-molecule antagonist[8]Selective for PDE10ASelective>1000-fold selective for PDE10A over other PDEs[7]
Radiolabel ¹⁸F¹⁸F¹¹C¹⁸F
Half-life of Radioisotope ~110 minutes~110 minutes~20 minutes~110 minutes

Experimental Protocols: An Overview

Detailed experimental protocols for PET imaging studies are crucial for the replication and comparison of findings. While specific parameters may vary between studies, the following provides a general overview of the methodologies employed for each tracer.

AMG 580 PET Imaging Protocol (Non-Human Primates)
  • Radiosynthesis: [¹⁸F]AMG 580 is typically prepared via a one-step ¹⁸F-fluorination procedure.[1]

  • Animal Preparation: Non-human primates (e.g., Rhesus monkeys or baboons) are fasted overnight and anesthetized for the duration of the scan.[9][10][11][12]

  • Tracer Administration: A bolus injection of [¹⁸F]AMG 580 is administered intravenously.

  • Image Acquisition: Dynamic brain PET scans are acquired for up to 180 minutes.[13] Anatomical reference images are obtained using MRI for co-registration and region of interest (ROI) definition.

  • Data Analysis: Time-activity curves are generated for various brain regions. Kinetic modeling, such as the two-tissue compartment model (2TC) or a simplified reference tissue model (SRTM) with the cerebellum as the reference region, is used to estimate binding parameters like BPND.[1]

[¹⁸F]MNI-659 PET Imaging Protocol (Humans)
  • Subject Preparation: Human subjects are typically fasted for a specified period before the scan.

  • Tracer Administration: A bolus intravenous injection of [¹⁸F]MNI-659 is administered.[2]

  • Image Acquisition: Dynamic brain PET scans are acquired for approximately 90 to 120 minutes.[2] Structural MRI is performed for anatomical co-registration and ROI delineation.[14]

  • Data Analysis: The cerebellum is commonly used as a reference region to estimate non-specific binding.[6] Kinetic modeling, including the simplified reference tissue model (SRTM), is employed to calculate BPND.[2][3]

[¹¹C]IMA107 PET Imaging Protocol (Humans)
  • Radiosynthesis: [¹¹C]IMA107 is synthesized via ¹¹C-methylation of a suitable precursor.[5]

  • Subject Preparation: Standard preparation for a brain PET scan, including fasting, is followed.

  • Tracer Administration: The tracer is administered as an intravenous bolus.

  • Image Acquisition: Dynamic PET scans are typically acquired for 90 minutes.[15][16]

  • Data Analysis: The cerebellum serves as the reference region. The simplified reference tissue model (SRTM) is used to generate regional estimates of BPND.[15]

[¹⁸F]JNJ-42259152 PET Imaging Protocol (Humans)
  • Subject Preparation: Subjects are required to fast for at least 4 hours prior to the scan.[7]

  • Tracer Administration: A bolus injection of [¹⁸F]JNJ-42259152 is administered intravenously.[7]

  • Image Acquisition: Dynamic PET brain scans are performed in two segments, a 90-minute scan followed by a 30-minute scan at 105 minutes post-injection.[7]

  • Data Analysis: The frontal cortex is used as the reference region. Kinetic modeling, including a two-tissue compartment model, is used to estimate the binding potential.[7]

Visualizing Key Processes

To further aid in the understanding of the context and application of these tracers, the following diagrams illustrate the PDE10A signaling pathway and a general experimental workflow for PET tracer evaluation.

PDE10A_Signaling_Pathway cluster_D1 D1 Receptor Pathway (Direct) cluster_D2 D2 Receptor Pathway (Indirect) D1 Dopamine D1 Receptor AC_D1 Adenylyl Cyclase D1->AC_D1 Gs/olf cAMP_D1 cAMP AC_D1->cAMP_D1 PKA_D1 PKA cAMP_D1->PKA_D1 activates PDE10A PDE10A cAMP_D1->PDE10A hydrolysis DARPP32_D1 DARPP-32 PKA_D1->DARPP32_D1 phosphorylates CREB_D1 CREB Phosphorylation PKA_D1->CREB_D1 PP1_D1 PP1 (inhibited) DARPP32_D1->PP1_D1 inhibits Gene_D1 Gene Expression CREB_D1->Gene_D1 D2 Dopamine D2 Receptor AC_D2 Adenylyl Cyclase (inhibited) D2->AC_D2 Gi cAMP_D2 cAMP AC_D2->cAMP_D2 cAMP_D2->PDE10A hydrolysis FiveAMP 5'-AMP PDE10A->FiveAMP

Caption: PDE10A signaling pathway in medium spiny neurons.

PET_Tracer_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Evaluation in_vitro In Vitro Binding Assays (Affinity & Selectivity) radiolabeling Radiolabeling (¹⁸F or ¹¹C) in_vitro->radiolabeling animal_models In Vivo Animal Studies (Rodents, NHPs) radiolabeling->animal_models biodistribution Biodistribution & Metabolism Studies animal_models->biodistribution dosimetry Dosimetry biodistribution->dosimetry phase1 Phase 1 Clinical Trials (Safety, Dosimetry, Kinetics) dosimetry->phase1 phase2_3 Phase 2/3 Clinical Trials (Target Engagement, Efficacy) phase1->phase2_3

Caption: General experimental workflow for PET tracer development.

Discussion and Conclusion

The selection of an appropriate PDE10A PET tracer is contingent upon the specific research question and the available resources.

  • AMG 580 emerges as a potent and selective ¹⁸F-labeled tracer with excellent in vitro and in vivo characteristics in non-human primates.[1][8] Its subnanomolar affinity and high specific binding in the striatum make it a promising candidate for clinical studies to measure target engagement of PDE10A inhibitors.[8]

  • [¹⁸F]MNI-659 is another well-characterized ¹⁸F-labeled tracer that has been successfully used in human studies.[2][3][6][14] It exhibits high affinity and a favorable kinetic profile, allowing for reliable quantification of PDE10A levels. Its longer half-life compared to ¹¹C-labeled tracers offers logistical advantages for clinical research.

  • [¹¹C]IMA107 is a ¹¹C-labeled tracer that has demonstrated high specific binding in the human brain.[4][5][15] The primary limitation of ¹¹C-labeled tracers is their short half-life, which necessitates an on-site cyclotron and rapid synthesis, potentially limiting its widespread use.

  • [¹⁸F]JNJ-42259152 is a highly selective ¹⁸F-labeled tracer that has shown excellent signal-to-background ratios in human studies.[7] Its high selectivity is a key advantage for specifically targeting PDE10A.

References

Head-to-Head Comparison: AMG 580 and [11C]IMA107 for PDE10A PET Imaging

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two prominent phosphodiesterase 10A (PDE10A) positron emission tomography (PET) tracers: AMG 580 (radiolabeled as [¹⁸F]AMG 580) and [¹¹C]IMA107. The objective is to offer researchers, scientists, and drug development professionals a clear understanding of their respective characteristics, supported by experimental data, to inform the selection of the most appropriate tracer for preclinical and clinical research.

Phosphodiesterase 10A is a critical enzyme in the regulation of cyclic nucleotide signaling in the brain, making it a key target for the development of therapeutics for neurological and psychiatric disorders. PET imaging with specific radiotracers allows for the in vivo quantification and mapping of PDE10A, aiding in drug development and understanding disease pathophysiology.

Quantitative Data Summary

Table 1: In Vitro Binding Affinity and Selectivity

ParameterAMG 580[¹¹C]IMA107Species/Tissue
Binding Affinity (Kd) 71.9 pM[1]Not explicitly reportedBaboon Brain Tissue[1]
Binding Affinity (Ki) SubnanomolarNot explicitly reportedRat, Primate, Human
In Vitro IC50 Not explicitly reportedpIC50 = 8.8[2]Not specified
Selectivity High selectivity for PDE10APotent and selective for PDE10A[2]Not specified

Table 2: In Vivo PET Imaging Performance

Parameter[¹⁸F]AMG 580[¹¹C]IMA107SpeciesBrain RegionModeling Method
Binding Potential (BPND) 3.38[1]-Rhesus MonkeyPutamen2TC[1]
2.34[1]-Rhesus MonkeyCaudate2TC[1]
3.16[1]-Rhesus MonkeyPutamenLogan[1]
2.34[1]-Rhesus MonkeyCaudateLogan[1]
2.92[1]-Rhesus MonkeyPutamenSRTM[1]
2.01[1]-Rhesus MonkeyCaudateSRTM[1]
~70% decrease with 0.24 mg/kg dose[1]-BaboonNot specifiedNot specified
-Good inter-subject variability (COV 18%)[3]HumanNot specifiedSRTM[3]
-Good test-retest variability (12%)[3]HumanNot specifiedSRTM[3]
In Vivo Kd ~0.44 nM[1]-BaboonNot specifiedScatchard Analysis[1]
Standardized Uptake Value (SUV) Prominent uptake in ratsHighest SUVs in putamen and globus pallidus in humans[2]Rat, HumanStriatum, Putamen, Globus PallidusNot specified

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are summaries of key experimental protocols employed in the evaluation of AMG 580 and [¹¹C]IMA107.

In Vitro Binding Assays ([³H]AMG 580)
  • Objective: To determine the binding affinity and specificity of AMG 580 to PDE10A.

  • Tissues: Striatal homogenates and brain slices from rats, baboons, and humans.

  • Radioligand: [³H]AMG 580.

  • Methodology:

    • Tissue Preparation: Brain tissues are homogenized in an appropriate buffer.

    • Incubation: Tissue homogenates or brain slices are incubated with varying concentrations of [³H]AMG 580.

    • Competition Assay: To determine non-specific binding, a high concentration of unlabeled PDE10A inhibitor is added in a parallel set of experiments.

    • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

    • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. Saturation binding data are analyzed using Scatchard or non-linear regression analysis to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

In Vivo PET Imaging (General Protocol)
  • Objective: To evaluate the in vivo brain uptake, distribution, and kinetics of the PET tracer.

  • Subjects: Non-human primates (Rhesus monkeys, baboons) or human volunteers.[1][2]

  • Radiotracer Injection: A bolus injection of the radiolabeled tracer ([¹⁸F]AMG 580 or [¹¹C]IMA107) is administered intravenously.

  • Dynamic PET Scanning: Dynamic PET data are acquired over a specified duration (e.g., 90-120 minutes) to capture the tracer's kinetic profile in the brain.[3]

  • Arterial Blood Sampling (for some studies): To generate an arterial input function, arterial blood samples are collected throughout the scan to measure the concentration of the parent radiotracer and its metabolites in plasma.

  • Image Reconstruction and Analysis:

    • PET images are reconstructed using standard algorithms (e.g., filtered back projection or iterative reconstruction).

    • Regions of interest (ROIs) are delineated on co-registered magnetic resonance (MR) images for anatomical reference.

    • Time-activity curves (TACs) are generated for each ROI.

  • Kinetic Modeling: The TACs are analyzed using various kinetic models to quantify tracer binding. Common models include:

    • Two-Tissue Compartment Model (2TC): A model that describes the exchange of the tracer between plasma, a non-displaceable compartment, and a specifically bound compartment.[1]

    • Logan Graphical Analysis: A graphical method to estimate the total distribution volume (VT).[1]

    • Simplified Reference Tissue Model (SRTM): This model uses a reference region with negligible specific binding (e.g., cerebellum) to estimate the binding potential (BPND) without the need for arterial blood sampling.[1][3]

Signaling Pathway and Experimental Workflow Visualizations

To further clarify the context and methodologies, the following diagrams are provided.

PDE10A_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Medium Spiny Neuron cluster_inhibitor Dopamine Dopamine D2R D2 Receptor Dopamine->D2R binds AC Adenylate Cyclase D2R->AC inhibits ATP ATP cAMP cAMP ATP->cAMP AC AMP AMP cAMP->AMP hydrolyzed by PKA PKA cAMP->PKA activates PDE10A PDE10A PDE10A->cAMP DARPP32 DARPP-32 PKA->DARPP32 phosphorylates Downstream Downstream Signaling DARPP32->Downstream AMG580 AMG 580 or [11C]IMA107 This compound->PDE10A inhibits

Caption: Simplified signaling pathway of PDE10A in a medium spiny neuron.

PET_Tracer_Evaluation_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_clinical Clinical Translation BindingAssay Binding Affinity & Selectivity Assays (e.g., using [3H]AMG 580) Autoradiography Autoradiography on Brain Slices BindingAssay->Autoradiography AnimalPET Animal PET/CT or PET/MR Imaging (Rodents, Non-Human Primates) Autoradiography->AnimalPET Biodistribution Biodistribution Studies AnimalPET->Biodistribution MetaboliteAnalysis Metabolite Analysis Biodistribution->MetaboliteAnalysis HumanPET Human PET Imaging Studies (Healthy Volunteers, Patients) MetaboliteAnalysis->HumanPET Dosimetry Radiation Dosimetry HumanPET->Dosimetry

Caption: General experimental workflow for PET tracer evaluation.

Data_Analysis_Workflow cluster_input Input Data cluster_processing Image Processing cluster_modeling Kinetic Modeling cluster_output Output Parameters DynamicPET Dynamic PET Data Coregistration Co-registration (PET to MRI) DynamicPET->Coregistration MRI Anatomical MRI MRI->Coregistration PlasmaData Arterial Plasma Data (Optional) CompartmentModel Compartmental Models (e.g., 2TC) PlasmaData->CompartmentModel GraphicalAnalysis Graphical Analysis (e.g., Logan Plot) PlasmaData->GraphicalAnalysis ROI Region of Interest (ROI) Delineation Coregistration->ROI TAC Time-Activity Curve (TAC) Generation ROI->TAC TAC->CompartmentModel TAC->GraphicalAnalysis ReferenceModel Reference Tissue Models (e.g., SRTM) TAC->ReferenceModel VT VT CompartmentModel->VT Ki Ki CompartmentModel->Ki GraphicalAnalysis->VT BPND BPND ReferenceModel->BPND

Caption: PET data analysis workflow for quantitative assessment.

References

Cross-Validation of AMG 580 Imaging Results with Behavioral Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the phosphodiesterase 10A (PDE10A) PET tracer, AMG 580, and its cross-validation with behavioral assays relevant to its therapeutic targets, primarily schizophrenia and Huntington's disease. AMG 580 is a novel and selective small-molecule antagonist of PDE10A, developed as a positron emission tomography (PET) tracer to measure target engagement of PDE10A inhibitors in the brain.[1] This guide synthesizes imaging data with functional behavioral outcomes to support preclinical and clinical research in neurology and psychiatry.

PDE10A Signaling Pathway and the Role of AMG 580

PDE10A is an enzyme that degrades cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), key second messengers in intracellular signaling. In the brain, PDE10A is highly expressed in the medium spiny neurons of the striatum, a region critical for motor control and cognition. Inhibition of PDE10A increases cAMP and cGMP levels, thereby modulating the activity of dopamine D1 and D2 receptor pathways. This modulation is the basis for the therapeutic potential of PDE10A inhibitors in disorders like schizophrenia and Huntington's disease. AMG 580, by binding to PDE10A, allows for the in vivo visualization and quantification of this therapeutic target.

PDE10A_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Medium Spiny Neuron Dopamine Dopamine D1R D1 Receptor Dopamine->D1R D2R D2 Receptor Dopamine->D2R AC Adenylyl Cyclase D1R->AC + D2R->AC - cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA PKA cAMP->PKA PDE10A PDE10A cAMP->PDE10A DARPP32 DARPP-32 PKA->DARPP32 Cellular_Response_D1 Cellular Response (Direct Pathway) DARPP32->Cellular_Response_D1 AMP AMP PDE10A->AMP AMG580 AMG 580 (PET Tracer) This compound->PDE10A Binds/Images PDE10A_Inhibitor Therapeutic PDE10A Inhibitor PDE10A_Inhibitor->PDE10A Inhibits

Figure 1: PDE10A Signaling Pathway and Drug Action.

Quantitative Data Summary

The following tables summarize the imaging results for AMG 580 and the behavioral outcomes for representative PDE10A inhibitors in preclinical models.

Table 1: AMG 580 Imaging Data

ParameterSpeciesBrain RegionValueMethodReference
Binding Affinity (Ki)RatStriatum0.23 nMRadioligand Binding[1]
Binding Affinity (Ki)BaboonStriatum0.31 nMRadioligand Binding[1]
Binding Affinity (Ki)HumanStriatum0.45 nMRadioligand Binding[1]
In vivo Target OccupancyRatStriatumDose-dependent[18F]AMG 580 PET[1]
In vivo Target OccupancyNon-human PrimateStriatumDose-dependent[18F]AMG 580 PET[1]

Table 2: Behavioral Assay Data for PDE10A Inhibitors

Behavioral AssayAnimal ModelEffect of PDE10A InhibitorTherapeutic Relevance
Schizophrenia Models
Conditioned Avoidance ResponseRat/MouseInhibition of avoidance responsePositive Symptoms
Prepulse Inhibition (PPI) of Acoustic StartleRat/MouseReversal of induced deficitsSensory Gating Deficits
Novel Object RecognitionRatImprovement in recognition memoryCognitive Deficits
Social Interaction TestMouseIncreased social interactionNegative Symptoms
Huntington's Disease Models
Locomotor Activity (Open Field)R6/2 MouseAmelioration of hypoactivityMotor Dysfunction
Rotarod PerformanceR6/2 MouseImproved motor coordination and balanceMotor Dysfunction

Experimental Protocols

Detailed methodologies for key behavioral assays are provided below.

Conditioned Avoidance Response (CAR) for Schizophrenia Models

Objective: To assess the potential antipsychotic activity of a compound by measuring its ability to suppress a learned avoidance response.

Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild foot shock, and equipped with auditory and visual cues (e.g., a tone and a light).

Procedure:

  • Habituation: The animal is placed in the shuttle box and allowed to freely explore both compartments for a set period (e.g., 5 minutes).

  • Training: A conditioned stimulus (CS), such as a tone or light, is presented for a short duration (e.g., 10 seconds). This is immediately followed by an unconditioned stimulus (US), a mild foot shock, delivered through the grid floor. The animal can avoid the shock by moving to the other compartment during the CS presentation (avoidance response). If the animal does not move, the shock is delivered until it escapes to the other compartment (escape response).

  • Testing: After administration of the test compound (e.g., a PDE10A inhibitor) or vehicle, the animal is subjected to a series of trials. The number of avoidance responses, escape responses, and escape failures are recorded. A selective reduction in avoidance responses without affecting escape responses is indicative of antipsychotic-like activity.

Prepulse Inhibition (PPI) of Acoustic Startle for Schizophrenia Models

Objective: To measure sensorimotor gating, which is often deficient in schizophrenia.

Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response of the animal.

Procedure:

  • Acclimation: The animal is placed in the startle chamber and allowed to acclimate for a period with background white noise.

  • Testing Session: The session consists of multiple trial types presented in a pseudorandom order:

    • Pulse-alone trials: A strong acoustic stimulus (the pulse, e.g., 120 dB) is presented to elicit a startle response.

    • Prepulse-pulse trials: A weaker acoustic stimulus (the prepulse, e.g., 74-82 dB) precedes the pulse by a short interval (e.g., 100 ms).

    • Prepulse-alone trials: Only the prepulse is presented to ensure it does not elicit a startle response on its own.

  • Data Analysis: The startle amplitude is measured for each trial. PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials: %PPI = 100 * [(Pulse-alone amplitude - Prepulse-pulse amplitude) / Pulse-alone amplitude].

Novel Object Recognition (NOR) for Schizophrenia Models

Objective: To assess recognition memory, a domain of cognition often impaired in schizophrenia.

Apparatus: An open-field arena. A set of two identical objects for the familiarization phase and one novel object for the test phase.

Procedure:

  • Habituation: The animal is allowed to explore the empty open-field arena to acclimate to the environment.

  • Familiarization Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a set period (e.g., 5-10 minutes).

  • Retention Interval: The animal is returned to its home cage for a specific duration (e.g., 1 hour to 24 hours).

  • Test Phase: The animal is returned to the arena, where one of the familiar objects has been replaced with a novel object. The time spent exploring the novel object versus the familiar object is recorded. A preference for exploring the novel object indicates that the animal remembers the familiar one.

Locomotor Activity for Huntington's Disease Models

Objective: To measure general motor activity and assess hypo- or hyperactivity, which are characteristic of Huntington's disease models.

Apparatus: An open-field arena, often equipped with automated photobeam tracking systems to record movement.

Procedure:

  • Acclimation: The animal is placed in the testing room for a period to acclimate to the ambient conditions.

  • Testing: The animal is placed in the center of the open-field arena, and its activity is recorded for a set duration (e.g., 30-60 minutes).

  • Data Analysis: Various parameters are measured, including total distance traveled, time spent moving, and rearing frequency. These measures can be compared between treated and untreated animals to assess the effects of a PDE10A inhibitor on motor function.

Experimental Workflow and Logical Relationships

The following diagram illustrates the workflow for cross-validating AMG 580 imaging with behavioral assays in the context of developing a therapeutic PDE10A inhibitor.

Experimental_Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Translation Compound_Screening Identify Potent & Selective PDE10A Inhibitors Efficacy_Testing Administer Therapeutic PDE10A Inhibitor & Assess Behavioral Outcomes Compound_Screening->Efficacy_Testing AMG580_Dev Develop [18F]AMG 580 as PET Tracer Target_Occupancy AMG 580 PET Imaging: Determine Target Occupancy in Animal Models AMG580_Dev->Target_Occupancy PK_PD_Modeling Correlate Target Occupancy with Behavioral Efficacy (PK/PD Modeling) Target_Occupancy->PK_PD_Modeling Behavioral_Assays Behavioral Assays in Disease Models (e.g., Schizophrenia, HD) Behavioral_Assays->PK_PD_Modeling Efficacy_Testing->Behavioral_Assays Clinical_Imaging AMG 580 PET Imaging in Humans: Determine Target Occupancy & Guide Dose Selection PK_PD_Modeling->Clinical_Imaging Clinical_Trials Phase I, II, III Clinical Trials: Assess Safety & Efficacy of Therapeutic PDE10A Inhibitor Clinical_Imaging->Clinical_Trials

Figure 2: Experimental Workflow for Drug Development.

References

Test-Retest Reproducibility of PDE10A PET Tracers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the test-retest reproducibility of binding potential for Positron Emission Tomography (PET) tracers targeting the phosphodiesterase 10A (PDE10A) enzyme. While this guide focuses on the landscape of PDE10A PET tracers, it is important to note that at the time of publication, test-retest reproducibility data for AMG 580 is not publicly available. Therefore, this document presents available data for alternative PDE10A tracers to serve as a benchmark for evaluating the expected performance of such neuroimaging agents.

Introduction to PDE10A and PET Imaging

Phosphodiesterase 10A (PDE10A) is an enzyme highly expressed in the striatum of the brain and is a key target for the development of therapeutics for neurological and psychiatric disorders. PET imaging with specific radiotracers allows for the in vivo quantification of PDE10A, providing valuable information on target engagement and pharmacodynamics of novel drugs. A critical characteristic of any PET tracer is its test-retest reproducibility, which ensures that measurements of binding potential (BP) are stable and reliable over time. High reproducibility is essential for the validity of longitudinal studies, such as those assessing disease progression or the effects of therapeutic interventions.

Comparative Analysis of Test-Retest Reproducibility

The following table summarizes the available test-retest reproducibility data for alternative PDE10A PET tracers. The key metrics presented are the absolute test-retest variability (%VAR) and the intraclass correlation coefficient (ICC). Lower %VAR and higher ICC values (closer to 1) indicate greater reproducibility.

TracerBrain RegionAnalysis MethodTest-Retest Variability (%VAR)Intraclass Correlation Coefficient (ICC)Reference
AMG 580 Data not availableData not availableData not availableData not available
[18F]MNI-659 CaudateSRTM<10%>0.9[1][2]
PutamenSRTM<10%>0.9[1][2]
Globus PallidusSRTM<10%>0.9[1][2]
Caudate2TCM10-20%0.4-0.8[1]
Putamen2TCM10-20%0.4-0.8[1]
Globus Pallidus2TCM10-20%0.4-0.8[1]
[18F]JNJ-42259152 PutamenSRTM5-12%Not Reported[3]
Caudate NucleusSRTM5-12%Not Reported[3]
Ventral StriatumSRTM5-12%Not Reported[3]
Substantia Nigra2T VT5-19%Not Reported[3]

SRTM: Simplified Reference Tissue Model; 2TCM: Two-Tissue Compartment Model; 2T VT: Two-Tissue Compartment Model Distribution Volume

Experimental Protocols

The following provides a generalized experimental protocol for a test-retest PET imaging study, based on common practices in the field. Specific parameters may vary between studies.

Subject Preparation:

  • Subjects are typically required to fast for a minimum of 4-6 hours prior to the PET scan.

  • A venous catheter is inserted for radiotracer injection.

  • For studies requiring arterial blood sampling, an arterial line is placed.

  • Subjects are positioned in the PET scanner with a head-holder to minimize motion.

PET Image Acquisition:

  • A transmission scan is performed for attenuation correction.

  • The radiotracer (e.g., [18F]MNI-659) is administered as an intravenous bolus.

  • Dynamic PET data is acquired in list mode for a duration of 90-120 minutes.

  • The test and retest scans are performed on separate days, typically within a few weeks, to minimize biological variability.

Arterial Blood Sampling (if applicable):

  • Manual or automated arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer in plasma.

  • Samples are analyzed to determine the fraction of unmetabolized parent radiotracer.

Image Analysis:

  • PET images are reconstructed using standard algorithms.

  • Regions of interest (ROIs) are delineated on co-registered magnetic resonance (MR) images.

  • Time-activity curves (TACs) are generated for each ROI.

  • Binding potential (BP_ND_) is calculated using kinetic models such as the Simplified Reference Tissue Model (SRTM) or a two-tissue compartment model (2TCM) with an arterial input function.

Statistical Analysis:

  • Test-retest variability is calculated as the absolute difference between the two measurements divided by their mean.

  • The intraclass correlation coefficient (ICC) is calculated to assess the reliability of the measurements.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the PDE10A signaling pathway and a typical experimental workflow for a test-retest PET study.

PDE10A_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron (Medium Spiny Neuron) Dopamine Dopamine D1R D1 Receptor Dopamine->D1R D2R D2 Receptor Dopamine->D2R AC Adenylyl Cyclase D1R->AC + D2R->AC - ATP ATP cAMP cAMP ATP->cAMP AC PDE10A PDE10A cAMP->PDE10A PKA PKA cAMP->PKA + AMP AMP PDE10A->AMP Hydrolysis DARPP32 DARPP-32 PKA->DARPP32 + Signaling Downstream Signaling DARPP32->Signaling Test_Retest_Workflow cluster_scan1 Scan 1 (Test) cluster_scan2 Scan 2 (Retest) S1_Prep Subject Preparation S1_Inject Radiotracer Injection S1_Prep->S1_Inject S1_Scan Dynamic PET Scan S1_Inject->S1_Scan S1_Data Data Acquisition S1_Scan->S1_Data Analysis Image & Kinetic Analysis (BP Calculation) S1_Data->Analysis S2_Prep Subject Preparation S2_Inject Radiotracer Injection S2_Prep->S2_Inject S2_Scan Dynamic PET Scan S2_Inject->S2_Scan S2_Data Data Acquisition S2_Scan->S2_Data S2_Data->Analysis Stats Statistical Analysis (%VAR, ICC) Analysis->Stats

References

Validating AMG 580 as a Biomarker for PDE10A Expression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of AMG 580 with other methods for validating and quantifying Phosphodiesterase 10A (PDE10A) expression. Experimental data, detailed protocols for key validation experiments, and visual diagrams of the underlying biological pathways and workflows are presented to assist researchers in selecting the most appropriate methods for their studies.

Introduction to PDE10A and the Role of AMG 580

Phosphodiesterase 10A (PDE10A) is a crucial enzyme primarily expressed in the medium spiny neurons of the striatum, a key region of the brain involved in motor control, cognition, and reward pathways.[1] It functions by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two vital second messengers in intracellular signaling.[1] This targeted expression makes PDE10A an attractive therapeutic target for a range of neurological and psychiatric disorders.[2]

AMG 580 is a novel and selective small-molecule antagonist of PDE10A.[2] Its radiolabeled forms, [³H]AMG 580 for in vitro studies and [¹⁸F]AMG 580 for in vivo positron emission tomography (PET) imaging, serve as powerful tools to map the distribution and quantify the expression of PDE10A.[2] This guide will delve into the validation of AMG 580 as a biomarker, comparing its performance with alternative methods.

Comparative Analysis of Methods for PDE10A Expression

The selection of a method to quantify PDE10A expression depends on the specific research question, available resources, and the desired level of spatial resolution and quantification. This section compares AMG 580-based techniques with other common methods.

Method Principle Advantages Disadvantages Quantitative Data (AMG 580)
[¹⁸F]AMG 580 PET Imaging In vivo imaging of radiotracer binding to PDE10A in the brain.Non-invasive, allows for longitudinal studies in the same subject, provides whole-brain quantitative data.Lower spatial resolution compared to in vitro methods, requires specialized equipment (cyclotron and PET scanner).Binding Potential (BPND) in Non-Human Primate Striatum: 3.1[1]
[³H]AMG 580 Autoradiography In vitro visualization and quantification of radioligand binding to PDE10A on brain tissue sections.High spatial resolution, allows for detailed anatomical localization, highly quantitative.Invasive (requires post-mortem tissue), labor-intensive.In Vitro KD: 71.9 pM[3]
Immunohistochemistry (IHC) In vitro detection of PDE10A protein using specific antibodies on tissue sections.Good spatial resolution, provides cellular and subcellular localization.Can be semi-quantitative, antibody specificity is critical, potential for non-specific binding.N/A
Western Blot In vitro quantification of total PDE10A protein levels in tissue homogenates.Quantitative, relatively simple and widely available technique.Lacks spatial information, provides data on total protein levels which may not reflect functional enzyme.N/A
mRNA Quantification (e.g., qPCR, in situ hybridization) In vitro measurement of PDE10A gene expression.Highly sensitive and quantitative.mRNA levels do not always correlate with protein expression or enzyme activity.N/A

Experimental Protocols

Quantitative Autoradiography with [³H]AMG 580

This protocol outlines the steps for performing quantitative autoradiography on brain sections to determine the density of PDE10A.

1. Tissue Preparation:

  • Rapidly remove brains and freeze them on dry ice. Store at -80°C until sectioning.

  • Using a cryostat, cut 20 µm thick coronal brain sections.

  • Thaw-mount the sections onto gelatin-coated microscope slides.

2. Radioligand Incubation:

  • Pre-incubate the slides in buffer to remove endogenous ligands.

  • Incubate the sections with [³H]AMG 580 at a concentration appropriate to determine total binding.

  • For non-specific binding, incubate adjacent sections with [³H]AMG 580 in the presence of a high concentration of a non-radiolabeled PDE10A inhibitor.

  • Incubate for a sufficient time to reach equilibrium.

3. Washing and Drying:

  • Wash the slides in ice-cold buffer to remove unbound radioligand.

  • Perform a quick rinse in ice-cold distilled water.

  • Dry the slides under a stream of cool, dry air.

4. Imaging and Quantification:

  • Expose the dried slides to a phosphor imaging plate or autoradiographic film along with tritium standards.

  • Scan the imaging plate or develop the film.

  • Quantify the signal intensity in specific brain regions using image analysis software, and convert to fmol/mg tissue equivalent using the standards.

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.[4]

In Vivo PET Imaging with [¹⁸F]AMG 580 in Rodents

This protocol provides a general workflow for conducting a PET imaging study in rodents to assess PDE10A expression.

1. Animal Preparation:

  • Fast the animal for 4-6 hours prior to imaging to reduce background signal.

  • Anesthetize the animal using isoflurane or another suitable anesthetic.

  • Maintain the animal's body temperature using a heating pad.

2. Radiotracer Administration:

  • Administer a bolus injection of [¹⁸F]AMG 580 intravenously (e.g., via the tail vein). The exact dose will depend on the scanner sensitivity and animal weight.

3. PET Scan Acquisition:

  • Position the animal in the PET scanner.

  • Acquire dynamic or static PET images over a specified duration (e.g., 60-90 minutes).

  • Simultaneously acquire a CT scan for attenuation correction and anatomical co-registration.[5]

4. Image Reconstruction and Analysis:

  • Reconstruct the PET data using an appropriate algorithm (e.g., OSEM).

  • Co-register the PET and CT images.

  • Define regions of interest (ROIs) on the co-registered images (e.g., striatum, cerebellum).

  • Generate time-activity curves (TACs) for each ROI.

  • Calculate the binding potential (BPND) using a reference tissue model, with the cerebellum often used as the reference region due to its low PDE10A expression.

Visualizing the PDE10A Signaling Pathway and Experimental Workflows

To better understand the biological context and experimental procedures, the following diagrams were generated using the Graphviz DOT language.

PDE10A_Signaling_Pathway cluster_upstream Upstream Signaling cluster_pde10a PDE10A Regulation cluster_downstream Downstream Effects Dopamine D1/D2 Receptors Dopamine D1/D2 Receptors Adenylate Cyclase Adenylate Cyclase Dopamine D1/D2 Receptors->Adenylate Cyclase Glutamate Receptors Glutamate Receptors Guanylate Cyclase Guanylate Cyclase Glutamate Receptors->Guanylate Cyclase cAMP cAMP Adenylate Cyclase->cAMP cGMP cGMP Guanylate Cyclase->cGMP PDE10A PDE10A 5'-AMP 5'-AMP PDE10A->5'-AMP 5'-GMP 5'-GMP PDE10A->5'-GMP cAMP->PDE10A PKA PKA cAMP->PKA cGMP->PDE10A PKG PKG cGMP->PKG DARPP-32 DARPP-32 PKA->DARPP-32 CREB CREB PKA->CREB Neuronal Excitability Neuronal Excitability PKG->Neuronal Excitability DARPP-32->Neuronal Excitability Gene Expression Gene Expression CREB->Gene Expression

Caption: PDE10A Signaling Pathway.

Experimental_Workflows cluster_autoradiography [³H]AMG 580 Autoradiography Workflow cluster_pet [¹⁸F]AMG 580 PET Imaging Workflow A1 Brain Tissue Sectioning A2 Radioligand Incubation ([³H]AMG 580) A1->A2 A3 Washing & Drying A2->A3 A4 Phosphor Imaging A3->A4 A5 Image Quantification A4->A5 B1 Animal Preparation & Anesthesia B2 Radiotracer Injection ([¹⁸F]AMG 580) B1->B2 B3 PET/CT Scan Acquisition B2->B3 B4 Image Reconstruction & Co-registration B3->B4 B5 ROI Analysis & BPND Calculation B4->B5

Caption: Experimental Workflows.

Conclusion

AMG 580, in its tritiated and fluorinated forms, offers a highly specific and quantifiable method for assessing PDE10A expression both in vitro and in vivo. [³H]AMG 580 autoradiography provides excellent spatial resolution for detailed anatomical studies, while [¹⁸F]AMG 580 PET imaging allows for non-invasive, longitudinal assessment of PDE10A levels in living subjects. The choice between these and other methods will ultimately be guided by the specific experimental needs. This guide provides the foundational information and protocols to aid researchers in making an informed decision for their PDE10A-related studies.

References

A Head-to-Head Comparison of AMG 580 and [18F]MNI-659 for Imaging PDE10A

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the selection of an appropriate positron emission tomography (PET) tracer is a critical step in the non-invasive in vivo quantification of drug targets. This guide provides a detailed comparison of two prominent radioligands for imaging phosphodiesterase 10A (PDE10A): AMG 580 and [18F]MNI-659.

Phosphodiesterase 10A (PDE10A) is a key enzyme in the regulation of cyclic nucleotide signaling in the brain, making it an attractive therapeutic target for a range of neurological and psychiatric disorders, including Huntington's disease and schizophrenia.[1][2][3][4][5] PET imaging with selective PDE10A tracers allows for the in vivo assessment of enzyme expression and can be crucial for confirming target engagement and determining dose-occupancy relationships of novel therapeutic candidates.[1][6]

This guide offers an objective comparison of the performance of AMG 580 and [18F]MNI-659, supported by available preclinical and clinical data.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for AMG 580 and [18F]MNI-659 based on published literature. It is important to note that these values were often determined in different studies under varying experimental conditions.

Table 1: In Vitro Binding Affinity

TracerTargetIC50 (nM)Kd (nM)SpeciesReference
AMG 580 PDE10A0.130.0719Human, Rat, Primate[1][5][7]
[18F]MNI-659 PDE10A0.097-Human[8]

Table 2: In Vivo Performance in Non-Human Primates

TracerParameterCaudatePutamenStriatumModelReference
[18F]AMG 580 BPND (SRTM)2.012.923.1Rhesus Monkey[5][6]
[18F]MNI-659 BPND (SRTM)--5.33Cynomolgus Monkey[8]
[18F]MNI-659 BPND (LoganREF)--5.08Cynomolgus Monkey[8]

Table 3: In Vivo Performance in Humans

TracerParameterCaudatePutamenGlobus PallidusModelReference
[18F]MNI-659 BPND~2.13~3.74~3.52Healthy Volunteers[9]
[18F]MNI-659 BPND (SRTM)~3.0~3.0~3.0Healthy Volunteers[3][4]

Experimental Protocols

Detailed methodologies are crucial for the interpretation of the presented data. Below are summaries of the experimental protocols used in the cited studies.

In Vitro Binding Assays
  • AMG 580: The in vitro potency (IC50) of AMG 580 was determined using a PDE10A biochemical assay.[6] The dissociation constant (Kd) was determined through in vitro assays using [3H]AMG 580 and baboon brain tissues.[5]

  • [18F]MNI-659: The in vitro binding affinity (IC50) for MNI-659 was determined for the human PDE10A enzyme.[8]

Non-Human Primate PET Imaging
  • [18F]AMG 580: Dynamic brain PET scans were performed in Rhesus monkeys.[5] Data were acquired over 180 minutes.[10] Regions of interest were defined on individual MRIs and co-registered with the PET images. Kinetic modeling was performed using a two-tissue compartment model (2TC), Logan graphical analysis, and the simplified reference tissue model (SRTM) with the cerebellum as the reference region.[5]

  • [18F]MNI-659: Double scans were performed on the same day in a cynomolgus monkey after injection of [11C]TZ1964B and [18F]MNI-659.[8] Kinetic modeling was performed using the Logan Reference model (LoganREF) and the simplified reference tissue model (SRTM).[8]

Human PET Imaging
  • [18F]MNI-659: Healthy volunteers and patients with Huntington's disease underwent dynamic PET imaging for 90 minutes following the injection of [18F]MNI-659.[9][11] Binding potentials (BPND) were calculated using a simplified reference tissue model (SRTM) with the cerebellar cortex serving as the reference region.[4]

Visualizations

PDE10A Signaling Pathway

PDE10A_Signaling cluster_pre Presynaptic Neuron cluster_post Medium Spiny Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R AC Adenylyl Cyclase D2R->AC cAMP cAMP AC->cAMP ATP ATP ATP->AC inhibited by D2R PDE10A PDE10A cAMP->PDE10A PKA PKA cAMP->PKA AMP AMP PDE10A->AMP hydrolysis DARPP32 DARPP-32 PKA->DARPP32 pDARPP32 p-DARPP-32 DARPP32->pDARPP32 Cellular_Response Cellular Response pDARPP32->Cellular_Response

Caption: Simplified PDE10A signaling pathway in a medium spiny neuron.

General Experimental Workflow for PET Imaging

PET_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis Subject_Prep Subject Preparation (e.g., fasting) Injection Radiotracer Injection Subject_Prep->Injection Radiotracer_QC Radiotracer Synthesis & Quality Control Radiotracer_QC->Injection PET_Scan Dynamic PET Scan Injection->PET_Scan Reconstruction Image Reconstruction PET_Scan->Reconstruction Anatomical_Scan Anatomical Scan (MRI or CT) Co_registration Image Co-registration Anatomical_Scan->Co_registration Reconstruction->Co_registration ROI_Definition Region of Interest Definition Co_registration->ROI_Definition Kinetic_Modeling Kinetic Modeling ROI_Definition->Kinetic_Modeling Quantification Parameter Quantification (e.g., BPND, SUV) Kinetic_Modeling->Quantification

Caption: General workflow for a preclinical or clinical PET imaging study.

Discussion and Comparison

Both AMG 580 and [18F]MNI-659 are potent and selective PET tracers for PDE10A.

AMG 580 was developed to overcome the limitations of an earlier tracer, specifically to achieve a higher binding potential (BPND) in non-human primates.[6] The reported BPND of 3.1 in the striatum of Rhesus monkeys indicates a strong specific signal and its suitability for target occupancy studies.[6] It exhibits subnanomolar affinity for PDE10A across multiple species.[1]

[18F]MNI-659 has been extensively characterized in both non-human primates and humans.[3][4][8][12] In a head-to-head comparison with another PDE10A tracer, [11C]TZ1964B, [18F]MNI-659 demonstrated higher specific striatal uptake in non-human primates, with a striatal BPND of 5.33 (SRTM).[8] In human studies, [18F]MNI-659 has shown excellent brain penetration and kinetics suitable for robust quantification of PDE10A levels.[3][4] Its utility as a biomarker for early Huntington's disease has been demonstrated, showing reduced striatal binding that correlates with disease severity.[9][11][12]

Direct Comparison: A direct head-to-head comparison in the same study is not available in the published literature. However, based on the available data, [18F]MNI-659 appears to exhibit a higher BPND in the striatum of non-human primates compared to [18F]AMG 580 (5.33 vs. 3.1). It is crucial to acknowledge that these studies were conducted in different species of non-human primates (Cynomolgus vs. Rhesus) and under different protocols, which could contribute to the observed differences.

Metabolism: Both tracers are metabolized in vivo. For [18F]MNI-659, radiometabolites are more polar than the parent compound and are not expected to cross the blood-brain barrier.[3][4] The metabolic profile of AMG 580 has also been characterized, with a focus on ensuring minimal brain-penetrant radioactive metabolites.[6]

Conclusion

Both AMG 580 and [18F]MNI-659 are valuable tools for the in vivo imaging of PDE10A.

  • [18F]MNI-659 is a well-characterized tracer with extensive data in both non-human primates and humans, including patient populations. Its high specific binding signal and favorable kinetics make it a robust choice for clinical research, particularly in studies of Huntington's disease.

  • AMG 580 demonstrates high affinity and a significant specific signal in non-human primates, making it a suitable candidate for preclinical development and potentially for clinical translation, especially for target engagement studies.

The choice between these two tracers may depend on the specific research question, the species being studied, and the availability of the radioligand. For clinical studies, particularly those involving disease populations, [18F]MNI-659 has a more established track record. For preclinical target occupancy and drug development studies, both tracers offer excellent properties. Future head-to-head comparison studies would be beneficial for a more definitive assessment of their relative performance.

References

AMG 580 PET: A Potential Biomarker for Neurological and Psychiatric Disorders

Author: BenchChem Technical Support Team. Date: December 2025

A Comparison with Established PET Tracers in Neurology and Oncology

For Immediate Release

This guide provides a comparative overview of the investigational Positron Emission Tomography (PET) tracer, AMG 580, and its potential correlation with clinical outcomes, benchmarked against established PET tracers in neurology and oncology. While clinical data for AMG 580 is emerging, this document summarizes its preclinical profile and contrasts it with tracers that have well-documented correlations with patient outcomes. This information is intended for researchers, scientists, and drug development professionals.

Introduction to AMG 580

AMG 580 is a novel, selective small-molecule antagonist for the phosphodiesterase 10A (PDE10A) enzyme.[1] Radiolabeled with Fluorine-18 ([¹⁸F]AMG 580), it is being developed as a PET tracer to visualize and quantify PDE10A expression in the brain. PDE10A is highly expressed in the striatum and is involved in regulating cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling, which are crucial for neuronal function.[2][3][4] Inhibition of PDE10A is a therapeutic target for neurological and psychiatric conditions such as Huntington's disease and schizophrenia.[2][5] Therefore, [¹⁸F]AMG 580 holds promise as a biomarker for target engagement and dose selection in clinical trials of PDE10A inhibitors.[1]

Comparison of PET Tracers

The following tables provide a comparative summary of [¹⁸F]AMG 580 and other key PET tracers used in clinical research and practice.

Table 1: Overview of PET Tracers
TracerTargetPrimary Clinical ApplicationCorrelation with Clinical Outcomes
[¹⁸F]AMG 580 Phosphodiesterase 10A (PDE10A)Neurology (Huntington's, Schizophrenia) - InvestigationalPreclinical data suggests potential to measure target engagement.
[¹⁸F]FDG Glucose MetabolismOncology, Neurology, CardiologyExtensive clinical data correlating uptake with tumor response, survival, and cognitive decline.[6][7][8][9][10][11][12]
[¹⁸F]FLT Cellular Proliferation (Thymidine Kinase-1)OncologyClinical data shows correlation with tumor response and survival.[13][14][15][16][17][18]
[¹⁸F]FMISO HypoxiaOncologyClinical data links tracer uptake to treatment resistance and patient outcomes.[19][20][21]
Amyloid Tracers Amyloid-β PlaquesNeurology (Alzheimer's Disease)Strong correlation between tracer uptake and risk of cognitive decline.[5][22][23][24][25][26]
Tau Tracers Tau Protein TanglesNeurology (Alzheimer's Disease)Strong correlation between tracer uptake and cognitive impairment and progression.[2][6][27][28][29][30]
Table 2: Quantitative Data on PET Signal Correlation with Outcomes
TracerDiseaseQuantitative PET MetricCorrelation with Clinical Outcome
[¹⁸F]AMG 580 N/A (Preclinical)Binding Potential (BPnd)Pre-administration of a PDE10A inhibitor resulted in a dose-dependent decrease of striatal uptake in non-human primates.[23]
[¹⁸F]FDG Non-Small Cell Lung Cancer% Decrease in SUVmaxA decrease of >80% in SUVmax after neoadjuvant therapy was a strong predictor of good response.[6]
Colorectal Cancer% Decrease in SUVmeanA decrease of >52% in SUVmean after 12 days of therapy had 100% accuracy in predicting response.[6]
[¹⁸F]FLT Head and Neck Cancer% Decrease in SUVmaxA decrease of ≥45% in SUVmax during radiotherapy correlated with improved 3-year disease-free survival.[14]
LymphomaBaseline SUVmaxHigher initial FLT uptake showed a strong positive correlation with the Ki-67 proliferation index (r = 0.91).[14]
[¹⁸F]FMISO Head and Neck CancerHypoxia-Perfusion PatternsKinetic analysis of dynamic FMISO PET showed a high correlation between hypoxia-perfusion patterns and radiotherapy treatment outcome (p = 0.001).[31]
Amyloid Tracers Subjective Cognitive DeclineBaseline Amyloid LoadHigher baseline amyloid levels were related to an increased risk of conversion to mild cognitive impairment.[22][25]
Tau Tracers Alzheimer's DiseaseExtent of Tauopathy (EOT)EOT in the Braak ≤ 4 region showed a strong correlation with cognitive performance (R² = 0.64).[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of study results. Below are summaries of typical experimental protocols for [¹⁸F]AMG 580 (preclinical) and established clinical PET tracers.

[¹⁸F]AMG 580 Preclinical PET Imaging Protocol (Non-Human Primates)
  • Animal Preparation: Animals are fasted overnight and anesthetized for the duration of the scan. Vital signs are continuously monitored.[32][33]

  • Radiotracer Administration: [¹⁸F]AMG 580 is administered intravenously.

  • PET Scan Acquisition: A dynamic brain PET scan is performed to acquire data over time.

  • Image Analysis: Regions of interest are defined on co-registered MRI images and transferred to the PET images. Time-activity curves are generated, and data is analyzed using kinetic modeling to determine the binding potential (BPnd).[23]

Standard Clinical [¹⁸F]FDG PET/CT Oncology Protocol
  • Patient Preparation: Patients are required to fast for at least 4-6 hours to reduce blood glucose levels. Strenuous exercise should be avoided for 24 hours prior to the scan. Blood glucose levels are checked before tracer injection and should ideally be below 200 mg/dL.[1][8][34]

  • Radiotracer Administration: [¹⁸F]FDG is administered intravenously.

  • Uptake Phase: The patient rests in a quiet room for approximately 60 minutes to allow for tracer distribution and uptake.

  • PET/CT Scan Acquisition: A whole-body PET/CT scan is performed.

  • Image Analysis: The standardized uptake value (SUV) is calculated for tumor lesions to quantify glucose metabolism.[9][10]

Standard Clinical Amyloid PET Imaging Protocol
  • Patient Preparation: No specific patient preparation such as fasting is required.

  • Radiotracer Administration: An FDA-approved amyloid tracer (e.g., [¹⁸F]florbetapir, [¹⁸F]florbetaben, [¹⁸F]flutemetamol) is administered intravenously.

  • Uptake Phase: The uptake period varies depending on the specific tracer, typically ranging from 30 to 90 minutes.

  • PET Scan Acquisition: A brain PET scan is acquired.

  • Image Analysis: Images are visually assessed for the presence or absence of cortical amyloid plaques. Semiquantitative analysis using the standardized uptake value ratio (SUVR) can also be performed.[35][36]

Mandatory Visualizations

Signaling Pathway

PDE10A_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron (Medium Spiny Neuron) Dopamine Dopamine D1R D1 Receptor Dopamine->D1R D2R D2 Receptor Dopamine->D2R AC Adenylyl Cyclase D1R->AC + D2R->AC - cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA PDE10A PDE10A cAMP->PDE10A DARPP-32 DARPP-32 PKA->DARPP-32 Gene_Expression Gene Expression (Neuroplasticity) DARPP-32->Gene_Expression AMP AMP PDE10A->AMP AMG580 AMG 580 (Inhibitor) This compound->PDE10A Inhibition

Experimental Workflow

PET_Imaging_Workflow Patient_Preparation Patient Preparation (e.g., Fasting) Radiotracer_Admin Radiotracer Administration (Intravenous) Patient_Preparation->Radiotracer_Admin Uptake_Phase Uptake Phase Radiotracer_Admin->Uptake_Phase PET_CT_Scan PET/CT Scan Acquisition Uptake_Phase->PET_CT_Scan Image_Reconstruction Image Reconstruction PET_CT_Scan->Image_Reconstruction Image_Analysis Image Analysis (e.g., SUV, BPnd) Image_Reconstruction->Image_Analysis Clinical_Correlation Correlation with Clinical Outcomes Image_Analysis->Clinical_Correlation

Conclusion

[¹⁸F]AMG 580 is a promising investigational PET tracer for quantifying PDE10A in the brain, which could serve as a valuable biomarker for the development of new therapies for neurological and psychiatric disorders. While its direct correlation with clinical outcomes in humans is yet to be established, its preclinical data demonstrates the potential for robust measurement of target engagement. In contrast, established PET tracers like [¹⁸F]FDG, [¹⁸F]FLT, [¹⁸F]FMISO, and amyloid and tau tracers have a wealth of clinical data supporting their use in diagnosing, staging, and monitoring treatment response, with clear correlations to patient outcomes. Future clinical studies will be crucial in defining the role of [¹⁸F]AMG 580 in the landscape of molecular imaging.

References

A Comparative Guide to the Quantitative Analysis of AMG 580: Ensuring Reproducibility and Reliability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the quantitative analysis of AMG 580, a novel and selective small-molecule antagonist of phosphodiesterase 10A (PDE10A). Ensuring reproducible and reliable quantification of AMG 580 is paramount for successful drug development, from preclinical pharmacokinetic studies to clinical trial dose selection. This document will compare the primary analytical methodology, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), with potential alternatives, supported by established experimental protocols and data presentation.

Introduction to AMG 580

AMG 580 has been identified as a promising therapeutic candidate and a potential positron emission tomography (PET) tracer for PDE10A.[1] Accurate measurement of its concentration in biological matrices is critical for understanding its absorption, distribution, metabolism, and excretion (ADME) properties, as well as for determining target engagement in the brain.[1]

Primary Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantitative analysis of small molecules like AMG 580 in complex biological samples due to its high sensitivity, selectivity, and broad applicability. A triple-stage quadrupole LC-MS/MS method has been successfully utilized to determine target coverage of novel PDE10A inhibitors, including AMG 580.[1]

Experimental Protocol: LC-MS/MS for AMG 580 (Representative)

While a detailed, publicly available protocol specifically for AMG 580 is limited, a robust LC-MS/MS method for a similar small molecule inhibitor from the same developer, Sotorasib (AMG 510), provides a reliable template.[2][3][4] The following protocol is based on established methods for quantitative bioanalysis of small molecule drugs.

1. Sample Preparation: Protein Precipitation

  • To a 50 µL aliquot of plasma sample, add 200 µL of methanol containing an internal standard (e.g., a stable isotope-labeled version of AMG 580).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.

2. Liquid Chromatography

  • Column: A C18 reverse-phase column (e.g., Waters XBridge C18, 50 mm × 2.1 mm, 3.5 µm) is suitable for separation.[3][4]

  • Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

  • Flow Rate: A flow rate of 0.5 mL/min is a common starting point.

  • Column Temperature: Maintained at 40°C to ensure reproducible chromatography.

3. Tandem Mass Spectrometry

  • Ionization: Electrospray ionization (ESI) in positive ion mode is generally effective for this class of molecules.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor-to-product ion transition for both the analyte (AMG 580) and the internal standard.

  • Calibration: A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against a series of known concentrations. A weighted linear regression (1/x²) is often used.[3]

Performance Characteristics and Data Comparison

The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for a small molecule inhibitor, which would be expected for an AMG 580 assay.

ParameterTypical Performance of LC-MS/MSAlternative Method: HPLC-UVAlternative Method: Ligand Binding Assay (LBA)
Lower Limit of Quantification (LLOQ) 0.5 - 10 ng/mL~50 - 100 ng/mL0.1 - 1 ng/mL
Linearity (Range) 0.5 - 5,000 ng/mL100 - 10,000 ng/mL0.1 - 10 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Within ±15%Within ±20%
Precision (%CV) <15% (<20% at LLOQ)<15%<20%
Selectivity/Specificity High (based on mass-to-charge ratio)Moderate (potential for co-eluting interferences)High (dependent on antibody specificity)
Matrix Effect Can be significant, requires careful managementGenerally lower than LC-MS/MSCan be significant, requires specific buffers
Throughput High (2-5 minutes per sample)Moderate (5-15 minutes per sample)Low to Moderate (requires incubation steps)

Alternative Quantitative Analysis Methods

While LC-MS/MS is the preferred method, other techniques could be considered, each with its own advantages and limitations.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a more accessible and less complex technique than LC-MS/MS. However, it generally suffers from lower sensitivity and selectivity. For AMG 580, which possesses chromophores, this method could be developed for applications where high sensitivity is not required, such as in formulation analysis.

Ligand Binding Assays (LBAs)

LBAs, such as ELISA, offer very high sensitivity and are particularly useful for large molecules. For a small molecule like AMG 580, developing a competitive LBA would require the generation of a specific antibody, which can be a time-consuming and resource-intensive process. However, if developed, it could provide a high-throughput screening method.

Reproducibility and Reliability: A Logical Framework

The relationship between reproducibility and reliability in quantitative analysis is crucial. Reproducibility refers to the ability to obtain consistent results under different conditions (e.g., different labs, analysts, or instruments), while reliability is the overall trustworthiness of the results for their intended purpose.

G cluster_0 Method Validation cluster_1 Assay Performance cluster_2 Overall Outcome Accuracy Accuracy Reproducibility Reproducibility Accuracy->Reproducibility Precision Precision Precision->Reproducibility Selectivity Selectivity Selectivity->Reproducibility Stability Stability Stability->Reproducibility Linearity Linearity & Range Linearity->Reproducibility Robustness Robustness Reproducibility->Robustness Reliability Reliable Quantitative Data Robustness->Reliability

Logical flow from method validation to reliable data.

This diagram illustrates that a thoroughly validated method, encompassing accuracy, precision, selectivity, stability, and a well-defined linear range, is the foundation for achieving reproducible results. A reproducible and robust assay, in turn, is essential for generating reliable quantitative data that can confidently inform critical decisions in the drug development process.

Experimental Workflow for AMG 580 Quantitative Analysis

The following diagram outlines the typical workflow for the quantitative analysis of AMG 580 from biological samples using LC-MS/MS.

G cluster_0 Sample Handling cluster_1 Analytical Phase cluster_2 Data Processing start Biological Sample Collection (e.g., Plasma) prep Sample Preparation (Protein Precipitation) start->prep lc LC Separation prep->lc ms MS/MS Detection lc->ms quant Quantification (Calibration Curve) ms->quant report Data Reporting & Review quant->report

Workflow for AMG 580 quantitative analysis.

Conclusion

For the quantitative analysis of AMG 580, a validated LC-MS/MS method stands as the most reliable and reproducible approach, offering the necessary sensitivity and selectivity for pharmacokinetic and target engagement studies. While alternative methods like HPLC-UV and LBAs exist, they present significant trade-offs in performance. The successful application of any quantitative method hinges on a rigorous validation process that establishes its performance characteristics, thereby ensuring the generation of high-quality, reliable data to support the advancement of this promising therapeutic agent.

References

Safety Operating Guide

Proper Disposal of AMG580: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guidance is based on publicly available Safety Data Sheets (SDS) for a substance identified as "AM580." It is critical to verify if this is the same as "AMG580" and to always consult your institution's specific safety protocols and local regulations before handling and disposing of any chemical.

Immediate Safety and Handling Information

According to the Safety Data Sheets (SDS) from multiple suppliers, AM580 is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] However, standard laboratory best practices for chemical handling should always be observed.

Key Safety Data Summary:

PropertyValueSource
GHS Hazard ClassificationNot classified as hazardous[1]
NFPA Ratings (Health, Fire, Reactivity)0, 0, 0
HMIS-Ratings (Health, Fire, Reactivity)0, 0, 0
First Aid - InhalationSupply fresh air; consult a doctor in case of complaints.
First Aid - Skin ContactGenerally, the product does not irritate the skin. Wash with soap and water.[1]
First Aid - Eye ContactRinse opened eye for several minutes under running water.
First Aid - IngestionIf symptoms persist, consult a doctor.
FlammabilityProduct is not flammable.
Personal Protective EquipmentThe usual precautionary measures for handling chemicals should be followed.

Step-by-Step Disposal Procedures for this compound

The non-hazardous nature of AM580 simplifies its disposal, but a structured approach is essential to ensure safety and compliance.

Logical Workflow for this compound Disposal:

cluster_0 This compound Disposal Decision Process A Start: Unused or Waste this compound B Consult Institutional and Local Regulations A->B C Are there specific institutional or local disposal requirements? B->C D Follow specific guidelines for chemical waste disposal. C->D Yes E Based on SDS, dispose of as non-hazardous waste. C->E No F Consider disposal of empty container. D->F E->F G Triple rinse with a suitable solvent. F->G H Dispose of rinsed container in regular laboratory trash or recycling. G->H I End H->I

Caption: Workflow for the proper disposal of this compound.

Detailed Experimental Protocol for Disposal:

  • Review Local and Institutional Policies: Before proceeding, consult your organization's Environmental Health and Safety (EHS) department for specific guidelines on non-hazardous chemical waste disposal.

  • Prepare for Disposal:

    • Ensure the waste this compound is in a clearly labeled, sealed, and compatible container. If it's in its original container, ensure the label is intact and legible.

    • If transferring to a new container, label it clearly with "Waste this compound" and any other information required by your institution.

  • Disposal of this compound Waste:

    • Based on the available SDS, AM580 is not considered hazardous.[1] Therefore, it may be permissible to dispose of it as general laboratory waste.

    • Crucially, confirm this with your EHS department. Some institutions may still require all chemical waste, regardless of hazard classification, to be disposed of through a designated chemical waste stream.

  • Disposal of Empty Containers:

    • Empty containers that held this compound should be triple rinsed with a suitable solvent.[2]

    • After triple rinsing and allowing the container to air dry, it can typically be disposed of in the regular laboratory trash or recycling, provided all labels are removed or defaced.[2]

Broader Context: Laboratory Chemical Waste Management

While this compound itself is not classified as hazardous, it is often used in experiments involving other hazardous materials. The disposal of any resulting mixtures must take into account all components.

General Principles of Chemical Waste Disposal:

  • Segregation: Never mix different types of chemical waste unless explicitly instructed to do so by a standard protocol.

  • Labeling: All waste containers must be clearly and accurately labeled with their contents.

  • "Cradle to Grave" Responsibility: The generator of the waste is responsible for its safe disposal from creation to final destruction.[3]

  • Waste Minimization: Whenever possible, design experiments to minimize the generation of chemical waste.[4]

By adhering to these principles and the specific guidance for this compound, researchers can ensure a safe and compliant laboratory environment.

References

Essential Safety and Handling Guidance for AMG580

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for AMG580 is publicly available. The following guidance is based on best practices for handling potent, novel research compounds and information on phosphodiesterase (PDE) inhibitors as a class. It is imperative to treat this compound as a potentially hazardous substance and to supplement these recommendations with a thorough risk assessment conducted by your institution's Environmental Health and Safety (EHS) department.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound, a potent phosphodiesterase 10A (PDE10A) inhibitor. Adherence to these procedures is critical for ensuring personal safety and maintaining a compliant laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory when handling this compound, particularly in its powdered form, to minimize exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.[1]

ActivityMinimum Required PPERecommended PPE for Enhanced Protection
Receiving and Storage - Nitrile gloves- Safety glasses with side shields- Laboratory coat- Double nitrile gloves- Chemical splash goggles
Weighing of Powders - Double nitrile gloves- Chemical splash goggles- Face shield- Disposable gown with tight-fitting cuffs- NIOSH-approved respirator (e.g., N95 for powders)- Powered Air-Purifying Respirator (PAPR)- Use of a containment system (e.g., glove box or ventilated balance enclosure)
Preparation of Solutions - Double nitrile gloves- Chemical splash goggles- Laboratory coat- Face shield- Chemical-resistant apron
Conducting Reactions - Double nitrile gloves (material selected based on reactants)- Chemical splash goggles- Laboratory coat- Use of a certified chemical fume hood is mandatory.- Chemical-resistant apron
Waste Disposal - Double nitrile gloves- Chemical splash goggles- Laboratory coat- Chemical-resistant apron

Operational Plan: Step-by-Step Handling Protocol

A clear, step-by-step plan is essential for the safe handling of this compound. All procedures involving the solid compound or concentrated solutions should be performed within a certified chemical fume hood or other appropriate containment device.[2]

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound in a designated, well-ventilated, and secure area away from incompatible materials.

  • The container should be clearly labeled with the compound name, date received, and any known hazard warnings.

2. Preparation for Experiment:

  • Designate a specific area within a chemical fume hood for handling this compound.

  • Cover the work surface with disposable, absorbent bench paper.[2]

  • Ensure all necessary equipment, including PPE and spill cleanup materials, is readily accessible.

3. Weighing and Solution Preparation:

  • When weighing the powdered compound, use a dedicated spatula and weighing paper within a ventilated enclosure to minimize dust generation.[1][2]

  • To prepare a solution, slowly add the solvent to the pre-weighed this compound to avoid splashing.[2]

  • If sonication or vortexing is required to dissolve the compound, ensure the container is securely capped.

4. Administration and Experimental Use:

  • Use pipettes or syringes for transferring solutions to minimize the risk of spills.[2]

  • Conduct all experimental procedures involving this compound within a chemical fume hood.

5. Post-Handling Decontamination:

  • Wipe down the work surface and any equipment used with an appropriate solvent (e.g., 70% ethanol), followed by a mild detergent solution.[2]

  • After removing gloves, wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: All solutions containing this compound and any unused solid compound must be disposed of as hazardous chemical waste.[2]

    • Collect this waste in a clearly labeled, sealed, and chemically compatible container.

    • The label must include "Hazardous Waste," the full chemical name (this compound), and any other components of the waste stream.

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weighing paper, pipette tips, and bench paper, should be collected in a designated, labeled hazardous waste bag.[2][3]

  • Institutional Procedures: Follow your institution's specific guidelines for the disposal of hazardous waste. Contact your EHS department to arrange for waste pickup and disposal. Do not pour any chemical waste down the drain.

This compound Mechanism of Action: PDE10A Signaling Pathway

This compound is a potent inhibitor of phosphodiesterase 10A (PDE10A). PDE10A is an enzyme that degrades the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[4][5] By inhibiting PDE10A, this compound increases the intracellular levels of cAMP and cGMP, leading to the activation of downstream signaling pathways, primarily through Protein Kinase A (PKA) and Protein Kinase G (PKG).[4] This modulation of cyclic nucleotide signaling is believed to be the basis for its therapeutic effects.

AMG580_Signaling_Pathway This compound Signaling Pathway This compound This compound PDE10A PDE10A This compound->PDE10A Inhibits cAMP cAMP PDE10A->cAMP Degrades cGMP cGMP PDE10A->cGMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates PKG Protein Kinase G (PKG) cGMP->PKG Activates Downstream Downstream Cellular Effects PKA->Downstream PKG->Downstream

Caption: this compound inhibits PDE10A, increasing cAMP and cGMP levels.

References

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